Illudin S
説明
This compound has been reported in Omphalotus olearius, Omphalotus guepiniformis, and other organisms with data available.
produced by Clitocybe illudens; structure
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,12,16,18-19H,4-5,7H2,1-3H3/t12-,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLLIYKVDWPHJI-RDBSUJKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031301 | |
| Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-99-1 | |
| Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Illudin S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Illudin S | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILLUDIN S | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWJ0GY2H7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling Illudin S: A Technical Deep Dive into its Discovery from Omphalotus Mushrooms
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the discovery, biosynthesis, and mechanism of action of Illudin S, a cytotoxic sesquiterpenoid derived from Omphalotus mushrooms. This document is intended to serve as a core technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and drug development efforts.
Introduction: The Emergence of a Potent Antitumor Agent
This compound is a toxic sesquiterpene first isolated from the bioluminescent mushroom Omphalotus illudens (formerly Clitocybe illudens) and other species within the Omphalotus genus, such as O. olearius and O. olivascens.[1][2] These mushrooms, commonly known as jack-o'-lantern mushrooms, have long been recognized for their toxicity, which is largely attributed to the presence of illudins.[1] While initially identified for its antimicrobial properties, the potent cytotoxicity of this compound against tumor cells quickly garnered significant interest in the field of oncology.[3][4]
This document details the scientific journey of this compound, from its natural source to its intricate interactions within the cell, providing a foundational understanding for researchers aiming to harness its therapeutic potential.
Physicochemical Properties and Yield of this compound
This compound is a polycyclic sesquiterpenoid with the chemical formula C₁₅H₂₀O₄. Its unique structure, featuring a reactive cyclopropane (B1198618) ring, is central to its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| Appearance | Pale yellow crystalline solid |
| Key Structural Features | Spiro-cyclopropane ring, α,β-unsaturated ketone |
The yield of this compound from Omphalotus mushrooms can vary depending on the species and extraction method.
Table 2: Reported Yields of this compound from Omphalotus Species
| Omphalotus Species | Yield | Source |
| Omphalotus olivascens | ~5 mg from 400 g of fresh mushrooms | [5] |
| Omphalotus japonicus | 1.3 mg from ~10 g of mushrooms | [6] |
| Omphalotus nidiformis | 78 mg/L in submerged cultivation | [7] |
Biosynthesis of this compound
The biosynthetic pathway of this compound begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP).[8] The initial committed step involves the cyclization of FPP to form the protoilludane skeleton, specifically Δ⁶-protoilludene, a reaction catalyzed by a sesquiterpene synthase.[9][10] While the complete enzymatic cascade from Δ⁶-protoilludene to this compound has not been fully elucidated, it is understood to involve a series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, to introduce the various hydroxyl and ketone functionalities characteristic of the final molecule.[11]
Figure 1: Proposed Biosynthetic Pathway of this compound.
Mechanism of Action: DNA Alkylation and Repair
This compound functions as a bioreductive prodrug. Upon entering a cell, it is converted into a more reactive electrophilic intermediate.[3] This activation is thought to be mediated, at least in part, by cellular reductases, although the cytotoxicity of this compound does not appear to be dependent on the levels of prostaglandin (B15479496) reductase 1 (PTGR1), an enzyme implicated in the activation of some Illudin analogs.
The reactive intermediate of this compound is a potent alkylating agent that covalently binds to DNA, forming this compound-DNA adducts.[12] These bulky adducts distort the DNA helix, leading to the stalling of both DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[2][13]
The primary cellular defense mechanism against this compound-induced DNA damage is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[3] This specialized DNA repair pathway recognizes and removes lesions that block transcription. The key steps involve the recruitment of a series of protein complexes to the site of the stalled RNA polymerase II.
References
- 1. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ENZYME - 4.2.3.135 Delta(6)-protoilludene synthase [enzyme.expasy.org]
- 4. Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of High-speed Countercurrent Chromatography for the Purification of High-purity this compound from Omphalotus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of the production process for the anticancer lead compound illudin M: improving titers in shake-flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delta6-protoilludene synthase - Wikipedia [en.wikipedia.org]
- 8. KEGG ENZYME: 4.2.3.135 [genome.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Illudin S: Structure, Properties, and Mechanism of Action
A Comprehensive Overview for Researchers and Drug Development Professionals
Illudin S is a natural sesquiterpenoid compound with potent cytotoxic, anti-tumor, and antiviral properties.[1] As a member of the illudin family, it is found in certain species of mushrooms, such as those belonging to the Omphalotus genus.[2] This technical guide provides a detailed examination of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex sesquiterpenoid characterized by a unique spiro-cyclopropane ring system.[3] Its chemical identifiers and physicochemical properties are summarized in the tables below for clear reference and comparison.
| Identifier | Value |
| IUPAC Name | (1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one[3] |
| CAS Number | 1149-99-1[4] |
| Molecular Formula | C₁₅H₂₀O₄[3][4][5] |
| SMILES | CC1=C2--INVALID-LINK----INVALID-LINK--(C)O)(C)CO">C@HO[3] |
| InChI Key | DDLLIYKVDWPHJI-RDBSUJKOSA-N[3][5] |
| Property | Value |
| Molecular Weight | 264.32 g/mol [3][5] |
| Appearance | Light yellow solid[4] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol[4] |
| Elemental Analysis | C, 68.16%; H, 7.63%; O, 24.21%[5] |
Biological Activity and Mechanism of Action
This compound exhibits potent bioactivity, primarily through its ability to act as a DNA alkylating agent.[5] This activity is central to its cytotoxic effects on cancer cells.
Cytotoxicity
This compound demonstrates significant cytotoxicity against a range of cancer cell lines, particularly myeloid and T-lymphocyte leukemia cells, with IC50 values in the nanomolar range (6-11 nM).[4][5] Notably, it retains a high degree of efficacy in cell lines that have developed resistance to other common chemotherapeutic agents like doxorubicin.[4]
Mechanism of Action: DNA Alkylation and Cell Cycle Arrest
The primary mechanism of action for this compound involves the alkylation of DNA.[5] Intracellularly, this compound is converted into unstable metabolites that are capable of forming covalent adducts with DNA.[6][7] This DNA damage leads to a complete blockage of the cell cycle at the G1-S phase interface, thereby inhibiting cell proliferation.[1][4]
The DNA lesions induced by this compound are not readily repaired by the global genome nucleotide excision repair (GG-NER) system. Instead, they are exclusively processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[6][7] This selective repair mechanism underscores the unique nature of the DNA damage caused by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Illudin - Wikipedia [en.wikipedia.org]
- 3. (2'S,3'R,6'R)-2',3'-Dihydro-3',6'-dihydroxy-2'-(hydroxymethyl)-2',4',6'-trimethylspiro(cyclopropane-1,5'-(5H)inden)-7'(6'H)-one | C15H20O4 | CID 344200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. repub.eur.nl [repub.eur.nl]
- 7. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Illudin S Sesquiterpene Biosynthesis Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Illudin S is a potent cytotoxic sesquiterpenoid natural product isolated from mushrooms of the Omphalotus genus. Its significant anti-tumor activity has made it and its semi-synthetic derivatives, such as Irofulven, subjects of intense research for oncological applications. Understanding the biosynthetic pathway of this compound is critical for metabolic engineering efforts aimed at improving production titers and for generating novel analogs with enhanced therapeutic indices. This document provides an in-depth technical overview of the core biosynthetic pathway, from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), to the key intermediate, Δ⁶-protoilludene, and subsequent oxidative modifications. It includes quantitative data on related compound production, detailed experimental protocols for pathway analysis, and visualizations of the biosynthetic and experimental workflows.
The this compound Biosynthetic Pathway
The biosynthesis of this compound, like all sesquiterpenes, originates from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The pathway can be conceptually divided into two major stages: the cyclization of FPP to form the core protoilludane skeleton, and the subsequent series of oxidative modifications to yield the final this compound molecule.
Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP)
The committed step in illudin biosynthesis is the complex cyclization of the linear FPP molecule into the tricyclic hydrocarbon, Δ⁶-protoilludene. This transformation is catalyzed by a specific class of sesquiterpene synthase (STS).
-
Precursor: Farnesyl pyrophosphate (FPP)
-
Enzyme: Δ⁶-protoilludene synthase
-
Product: Δ⁶-protoilludene
Genomic studies of the this compound-producing mushroom Omphalotus olearius have identified two distinct Δ⁶-protoilludene synthase enzymes, designated Omp6 and Omp7 .[1][2] These enzymes are located within two separate metabolic gene clusters that are believed to be responsible for illudin biosynthesis.[1] The discovery that Omp7 exhibits a 10-fold higher catalytic efficiency than Omp6 suggests that its corresponding gene cluster may play a primary role in the rate-limiting steps of illudin production.[1]
Stage 2: Post-Cyclization Modification
Following the formation of the Δ⁶-protoilludene scaffold, a series of stereo- and regio-specific oxidation reactions are required to produce this compound. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs), which are frequently found in secondary metabolite biosynthetic gene clusters.[1][3] While the exact sequence of these hydroxylations has not been fully elucidated in vivo, analysis of the O. olearius gene clusters reveals the presence of multiple P450 enzymes in close proximity to the Δ⁶-protoilludene synthase genes (Omp6 and Omp7), strongly implicating them in the downstream pathway.[1]
The proposed steps involve sequential hydroxylations at various positions on the protoilludane ring system to install the characteristic functional groups of this compound, including the primary and tertiary alcohols and the α,β-unsaturated ketone.
Genetic Organization
The genes responsible for this compound biosynthesis are organized into metabolic gene clusters. In Omphalotus olearius, two such clusters have been identified, centered around the sesquiterpene synthase genes Omp6 and Omp7.[1] These clusters contain all the necessary enzymatic machinery for the pathway.
-
Core Biosynthetic Genes: Δ⁶-protoilludene synthase (e.g., Omp6, Omp7).
-
Modifying Enzyme Genes: Cytochrome P450 monooxygenases, FAD-binding proteins, and other enzymes predicted to be involved in scaffold modification.[1]
-
Other Genes: The clusters may also contain genes for transporters (e.g., drug transporters) and regulatory proteins.[1]
Quantitative real-time PCR (qRT-PCR) analysis has confirmed that the transcription of the synthase genes (Omp6, Omp7) is co-regulated with the putative modifying genes within their respective clusters, providing strong evidence that these clusters are functional units for illudin biosynthesis.[1]
Quantitative Data
While specific production data for this compound is sparse in the literature, extensive optimization studies have been performed for the related compound Illudin M in Omphalotus nidiformis. These studies provide a valuable benchmark for the production potential within the Omphalotus genus.
Table 1: Illudin M Production Titers in Omphalotus nidiformis
| Cultivation Method | Medium / Feeding Strategy | Max Titer (mg L⁻¹) | Reference |
|---|---|---|---|
| Shake Flask (Initial) | Corn Steep Solids Medium | ~38 | [4] |
| Shake Flask (Optimized) | Simplified Medium + Glucose/Acetate (B1210297) Feed | ~940 | [4] |
| Stirred Tank Bioreactor | pH-shift + Precursor Feeding | >900 | |
Table 2: Cytotoxicity and DNA Adduct Formation of this compound
| Parameter | Cell Line | Value | Conditions | Reference |
|---|---|---|---|---|
| IC₅₀ | SW-480 (Colon Cancer) | 14 nM | 48h treatment | [5] |
| IC₅₀ | PTGR1-overexpressing SW-480 | 10 nM | 48h treatment | [5] |
| DNA Adducts | SW-480 & PTGR1-480 | 16 adducts / 10⁷ nucleotides | 10 nM drug treatment | [5] |
| Toxicity vs. HMAF | Human Fibroblasts | ~50x more toxic than HMAF (Irofulven) | 72h treatment |[6] |
Detailed Experimental Protocols
This section outlines key methodologies employed in the research of this compound and its biological activity.
Protocol: Cultivation and Production of Illudins
This protocol is adapted from the optimization of Illudin M production and is applicable for screening and scaling up illudin production from Omphalotus species.[4]
-
Strain Selection: Omphalotus nidiformis was identified as a high-producer of Illudin M.[4] Other Omphalotus strains can be screened using this method.
-
Seed Culture Preparation:
-
Inoculate a suitable liquid medium (e.g., Rb2 medium) with mycelia.
-
Incubate at 25°C with shaking (e.g., 120 rpm) for 7-10 days to generate a homogenous seed culture.
-
-
Production Culture:
-
Inoculate the production medium (e.g., Simplified Medium: 13.5 g L⁻¹ glucose, 7.0 g L⁻¹ corn steep solids, 35 mL Dox broth modified) with the seed culture.
-
Incubate under the same conditions for 8-14 days.
-
-
Fed-Batch Strategy (for enhanced yield):
-
Extraction and Analysis:
-
Centrifuge the culture to remove biomass.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract using RP-HPLC with DAD detection.
-
Protocol: Quantification of this compound-DNA Adducts by LC-ESI-MS
This protocol details the quantitative analysis of this compound-induced DNA adducts in cancer cells using stable isotope dilution mass spectrometry.[5]
-
Cell Culture and Treatment:
-
Culture cells (e.g., SW-480 colon cancer cells) to ~80% confluency.
-
Treat cells with a known concentration of this compound (e.g., 5-100 nM) for a specified duration.
-
-
Genomic DNA Isolation:
-
Harvest cells and isolate genomic DNA using a standard phenol-chloroform extraction or a commercial kit.
-
-
Enzymatic Digestion:
-
Digest the purified DNA to nucleosides using a cocktail of enzymes such as DNase I, alkaline phosphatase, and phosphodiesterase.
-
-
LC-ESI-MS/MS Analysis:
-
Chromatography: Use a UPLC system with a C18 column (e.g., Phenomenex Synergi Polar-RP 80 Å, 150×0.5 mm, 4 µm).[5]
-
Mobile Phase A: 3% acetonitrile (B52724) and 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: 10 µL/min.[5]
-
Mass Spectrometry: Operate in Selected Reaction Monitoring (SRM) mode.
-
Mass Transitions for this compound Adducts: Monitor transitions such as m/z 384.2 to 201.1 (this compound-Adenine adduct to indene (B144670) moiety) and m/z 400.2 to 201.1 (this compound-Guanine adduct to indene moiety).[5]
-
-
Quantification: Quantify the adducts by comparing the signal to that of a known amount of a stable isotope-labeled internal standard.
Conclusion and Future Outlook
The core biosynthetic pathway of this compound proceeds via the cyclization of FPP to Δ⁶-protoilludene by the sesquiterpene synthases Omp6 and Omp7, followed by a series of putative oxidative modifications catalyzed by P450 monooxygenases. The genetic basis for this pathway is encoded in distinct gene clusters within the Omphalotus genome. While significant progress has been made in identifying these core components, the precise sequence of downstream reactions and the specific functions of each P450 enzyme remain to be fully characterized.
For drug development professionals, the key takeaway is that this compound is a potent DNA alkylating agent whose production can be optimized through metabolic engineering. Future research will likely focus on the heterologous expression of the identified gene clusters in more tractable hosts like Saccharomyces cerevisiae or Escherichia coli. This will not only facilitate higher production titers but also enable combinatorial biosynthesis approaches to generate novel illudin analogs with improved selectivity and reduced toxicity, ultimately leading to more effective anticancer therapeutics.
References
- 1. Draft genome of Omphalotus olearius provides a predictive framework for sesquiterpenoid natural product biosynthesis in Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Draft genome of Omphalotus olearius provides a predictive framework for sesquiterpenoid natural product biosynthesis in Basidiomycota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a self‐sufficient cytochrome P450 monooxygenase from Cupriavidus pinatubonensis JMP134 involved in 2‐hydroxyphenylacetic acid catabolism, via homogentisate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the production process for the anticancer lead compound illudin M: improving titers in shake-flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repub.eur.nl [repub.eur.nl]
An In-depth Technical Guide to the Mechanism of Action of Illudin S on DNA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Illudin S is a natural sesquiterpenoid toxin with potent antitumor activity.[1][2] Its mechanism of action is centered on its ability to form covalent DNA adducts after intracellular metabolic activation, leading to significant genotoxicity.[3][4] Unlike many conventional chemotherapeutic agents, the DNA lesions induced by this compound are not recognized or processed by global genome repair pathways such as Base Excision Repair (BER) or Non-Homologous End Joining (NHEJ).[1][5][6] Instead, these lesions are exclusively repaired by pathways coupled to cellular processes they obstruct: Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Post-Replication Repair (PRR).[1][5][7] This unique mode of action results in the stalling of DNA replication and transcription, activation of replication stress responses, cell cycle arrest, and ultimately, cytotoxicity.[7][8] This guide provides a detailed examination of the molecular interactions, cellular responses, and experimental methodologies used to elucidate the DNA-damaging mechanism of this compound.
Core Mechanism of Action: DNA Alkylation and Repair
The primary mechanism of this compound involves a multi-step process beginning with its entry into the cell and culminating in the activation of specific DNA repair pathways in response to the damage it inflicts.
Intracellular Activation and DNA Adduct Formation
This compound itself is a prodrug that requires intracellular metabolic activation to become a reactive alkylating agent.[4][9] Inside the cell, it is converted into unstable metabolites that can covalently bind to DNA.[1][3] While the precise structure of all this compound-DNA lesions is not fully characterized, studies indicate that the drug preferentially alkylates purine (B94841) residues.[7] This covalent binding forms this compound-DNA adducts that disrupt the normal structure and function of the DNA helix.[3][10]
The process can be summarized as follows:
-
Cellular Uptake: this compound enters the cell, in some cases through an energy-dependent transport mechanism, which can determine a cell line's sensitivity.[11][12]
-
Metabolic Activation: Intracellular enzymes convert this compound into a more reactive form. While enzymes like prostaglandin (B15479496) reductase 1 (PTGR1) can metabolize this compound, the drug's cytotoxicity does not appear to correlate with PTGR1 levels, unlike its semi-synthetic analog, acylfulvene.[10][13]
-
DNA Alkylation: The activated metabolite covalently binds to DNA, forming bulky adducts. These adducts are the primary source of the compound's genotoxicity.[8][10]
Stalling of Replication and Transcription
The this compound-DNA adducts are significant obstacles to the cellular machinery that processes DNA.
-
Replication Fork Stalling: During DNA synthesis, the replication machinery is blocked by the adducts, leading to stalled replication forks.[5][7] This blockage triggers a replication stress response.[7]
-
Transcription Inhibition: Similarly, RNA polymerase is unable to proceed past the lesions on the DNA template, causing transcription to stall.[5][14]
Evasion of Global DNA Repair and Activation of Specific Pathways
A defining characteristic of this compound-induced damage is its "invisibility" to global DNA repair systems.[1][5]
-
Global Repair Evasion: The lesions do not appear to cause major helix distortions that would be recognized by global-genome nucleotide excision repair (GG-NER), BER, or NHEJ pathways.[5][6]
-
Transcription-Coupled NER (TC-NER): The primary repair mechanism for lesions on the transcribed strand of active genes is TC-NER.[7] When RNA polymerase stalls at an this compound adduct, it initiates the TC-NER pathway to remove the lesion.[5][15] Cells deficient in TC-NER-specific factors (like CSA and CSB) are hypersensitive to this compound.[5][6]
-
Post-Replication Repair (PRR): To deal with stalled replication forks, cells activate PRR pathways.[1] The RAD18 protein, which is crucial for an early step in PRR, is required for optimal cell survival after this compound exposure.[5][6] This indicates that cells rely on PRR to tolerate and bypass the DNA lesions during replication.
Quantitative Data on Cytotoxicity and DNA Adduct Formation
The cytotoxicity of this compound and its efficiency in forming DNA adducts have been quantified in various cell lines.
Table 1: Cytotoxicity of this compound vs. Acylfulvene (AF)
| Cell Line | Compound | IC50 (48h treatment) | Fold Difference (AF vs. This compound) | Reference |
| SW-480 | Acylfulvene | 301 nM | 21.5x | [10] |
| SW-480 | This compound | 14 nM | - | [10] |
| PTGR1-480 | Acylfulvene | 104 nM | 10.4x | [10] |
| PTGR1-480 | This compound | 10 nM | - | [10] |
Note: PTGR1-480 is an SW-480 colon cancer cell line engineered to overexpress the enzyme Prostaglandin Reductase 1 (PTGR1).[10]
Table 2: DNA Adduct Formation at Equitoxic Doses
| Cell Line | Compound | Treatment Dose (IC50) | Adenine (B156593) Adducts Formed (per 10⁷ nucleotides) | Reference |
| SW-480 | Acylfulvene | 300 nM | 21 | [10] |
| PTGR1-480 | Acylfulvene | 100 nM | 21 | [10] |
| SW-480 | This compound | 10 nM | 16 | [10] |
| PTGR1-480 | This compound | 10 nM | 16 | [10] |
These data demonstrate that while this compound is significantly more potent than its analog acylfulvene, the number of DNA adducts required to achieve 50% cell kill is comparable for both drugs.[10] This suggests the adducts are of similar lethality, but this compound is far more efficient at alkylating DNA on a per-dose basis.[10]
Key Experimental Protocols
The elucidation of the this compound mechanism has relied on a combination of genetic and biochemical assays.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration of this compound that inhibits cell growth or survival.
-
Colony-Forming Assay:
-
Cells (e.g., human fibroblasts, Chinese hamster ovary cells) are sparsely seeded in culture dishes.[5]
-
The following day, cells are exposed to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).[5]
-
The drug-containing medium is removed, and cells are washed and cultured in fresh medium for 7-10 days to allow colony formation.
-
Colonies are fixed with methanol, stained with Giemsa or crystal violet, and counted.
-
Survival fractions are calculated relative to untreated control cells to determine IC50 or D10 values.[5]
-
-
MTS Proliferation Assay:
-
Cells (e.g., SW-480, PTGR1-480) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of this compound concentrations for a specified time (e.g., 48 hours).[10]
-
The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[10]
-
Plates are incubated for 1-4 hours to allow viable, metabolically active cells to reduce the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
The absorbance is measured at 490 nm using a plate reader.[10] The absorbance is directly proportional to the number of living cells.
-
DNA Adduct Quantification by Mass Spectrometry
Objective: To quantify the number of this compound-DNA adducts in treated cells.
-
Cell Treatment and DNA Isolation: Cells are treated with this compound. After treatment, genomic DNA is isolated using standard phenol-chloroform extraction or commercial kits.
-
DNA Digestion: The purified DNA is enzymatically hydrolyzed to individual deoxynucleosides.
-
Stable Isotope Dilution LC-ESI-MS: A known amount of a stable isotope-labeled internal standard is added to the digested DNA sample.
-
Analysis: The sample is analyzed by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). The instrument is set to monitor specific mass transitions corresponding to the this compound-DNA adducts (e.g., for an adenine adduct) and the internal standard.[10]
-
Quantification: The ratio of the signal from the native adduct to the signal from the internal standard is used to calculate the absolute quantity of adducts, typically expressed as adducts per 10⁶ or 10⁷ nucleotides.[10]
RNA Synthesis Inhibition Assay
Objective: To measure the effect of this compound on transcription.
-
Pre-labeling: Cells (e.g., human fibroblasts) are pre-labeled with ¹⁴C-thymidine for a long period (e.g., 16 hours) to uniformly label the DNA.[5][9] This serves as an internal control for cell number/DNA content per sample.
-
Drug Exposure: Cells are exposed to this compound (e.g., 30 ng/ml) for a defined period (e.g., 3 hours).[14]
-
Pulse-labeling: At various times after drug removal, cells are pulse-labeled with ³H-uridine for 1 hour to measure the rate of new RNA synthesis.[5][9][14]
-
Lysis and Scintillation Counting: Cells are lysed, and the radioactivity from both ¹⁴C and ³H is measured using a scintillation counter.
-
Analysis: The ratio of ³H to ¹⁴C is calculated as a measure of the overall rate of RNA synthesis.[5][9] A decrease in this ratio in treated cells compared to controls indicates inhibition of transcription.
Conclusion
The mechanism of action of this compound on DNA is distinguished by the formation of unique DNA adducts that are selectively processed by transcription- and replication-coupled repair pathways. Its ability to evade global repair mechanisms while creating lesions that potently block essential cellular processes like DNA replication and transcription underlies its high toxicity and antitumor potential.[1][5] The hypersensitivity of cells with deficiencies in TC-NER or PRR pathways to this compound highlights these pathways as critical determinants of cellular resistance.[5][7] This detailed understanding provides a rational basis for the development of this compound analogs, such as Irofulven, and for identifying patient populations with specific DNA repair defects who may benefit most from this class of therapeutic agents.[1][7]
References
- 1. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioaustralis.com [bioaustralis.com]
- 5. repub.eur.nl [repub.eur.nl]
- 6. RePub, Erasmus University Repository: Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways. [repub.eur.nl]
- 7. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Illudin S-Induced DNA Damage and Repair: A Technical Guide for Researchers
December 4, 2025
Abstract
Illudin S, a sesquiterpene natural product, exhibits potent antitumor activity primarily through the induction of DNA damage. Its unique mechanism of action, which involves the formation of bulky DNA adducts that are selectively repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, makes it a subject of significant interest in cancer research and drug development. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced DNA damage and the subsequent cellular repair responses. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Introduction: The Genotoxic Mechanism of this compound
This compound is a cytotoxic compound that, following metabolic activation within the cell, acts as a potent DNA alkylating agent.[1] It preferentially forms covalent adducts with purine (B94841) bases, leading to significant distortion of the DNA double helix.[1] This structural alteration is a primary trigger for the cellular DNA damage response (DDR). A key characteristic of this compound-induced lesions is their ability to physically obstruct the progression of both DNA and RNA polymerases, leading to stalled replication forks and transcription complexes.[1][2] This blockage is a critical event that initiates downstream signaling cascades and repair processes.
Unlike many other DNA damaging agents, the lesions induced by this compound are largely ignored by the Global Genome Repair (GG-NER) pathway, which surveys the entire genome for damage.[2] Instead, the cell relies almost exclusively on Transcription-Coupled Nucleotide Excision Repair (TC-NER) and RAD18-dependent post-replication repair (PRR) pathways to resolve this damage.[2] This selective repair mechanism underscores the unique nature of this compound-induced DNA adducts and forms the basis of its therapeutic potential, particularly in cancers with deficiencies in these specific repair pathways. Furthermore, the cellular response to this compound includes the activation of cell cycle checkpoints, most notably a block at the G1-S phase transition, to prevent the propagation of damaged DNA.[3]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data related to the cytotoxicity of this compound and the extent of DNA damage it induces.
Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Assay Type | Reference |
| HL-60 | Myeloid Leukemia | 6-11 | 2 hours | Colony Forming Assay | [4] |
| MV522 | Lung Carcinoma | Sensitive (nM range) | 15 minutes | Not Specified | [5] |
| SW-480 | Colon Cancer | 14 | 48 hours | Cell Viability Assay | [6][7] |
| PTGR1-overexpressing SW-480 | Colon Cancer | 10 | 48 hours | Cell Viability Assay | [6][7] |
| CHO AA8 | Chinese Hamster Ovary | (Relative resistance) | 4 hours | Colony Forming Assay | [3] |
| CHO UV5 (ERCC2 mutant) | Chinese Hamster Ovary | (36-fold more sensitive than AA8) | 4 hours | Colony Forming Assay | [3] |
| CHO UV24 (ERCC3 mutant) | Chinese Hamster Ovary | (12-fold more sensitive than AA8) | 4 hours | Colony Forming Assay | [3] |
Table 2: Quantification of this compound-Induced DNA Adducts
| Cell Line | This compound Concentration (nM) | Number of Adducts / 10^7 Nucleotides | Reference |
| SW-480 | 10 | 16 | [6] |
| PTGR1-overexpressing SW-480 | 10 | 16 | [6] |
Signaling Pathways in Response to this compound-Induced Damage
The stalling of replication forks by this compound adducts is a potent trigger for the ATR-Chk1 signaling pathway, a cornerstone of the replication stress response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-induced DNA damage and repair.
Cell Viability and Cytotoxicity Assays
4.1.1 MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
4.1.2 Colony Forming Assay
This assay assesses the long-term reproductive viability of cells after treatment.
-
Materials:
-
6-well plates
-
Complete culture medium
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 2 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment relative to the untreated control.
-
Quantification of this compound-DNA Adducts by LC-MS/MS
This protocol outlines the highly sensitive method for quantifying this compound-DNA adducts.[6]
-
Materials:
-
This compound-treated and control cells
-
DNA isolation kit
-
Enzymatic hydrolysis buffer (containing DNase I, nuclease P1, and alkaline phosphatase)
-
LC-MS/MS system (e.g., Thermo LTQ Velos)
-
C18 reverse-phase column
-
Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)
-
-
Procedure:
-
Harvest cells and isolate genomic DNA using a commercial kit.
-
Quantify the isolated DNA (e.g., using a NanoDrop spectrophotometer).
-
Digest the DNA to individual nucleosides by incubating with the enzymatic hydrolysis buffer at 37°C for 24 hours.
-
Analyze the digested samples by LC-MS/MS.
-
Separate the nucleosides using a C18 column with a gradient of mobile phases.
-
Detect and quantify the this compound-DNA adducts using selected reaction monitoring (SRM) mode, monitoring for the specific mass transitions of the adducts.
-
Normalize the adduct levels to the total amount of unmodified nucleosides to determine the number of adducts per unit of DNA.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
This compound-treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate at room temperature for 30 minutes in the dark.
-
Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
-
Experimental Workflows
The following diagrams illustrate the workflows for advanced techniques used to investigate the cellular response to this compound.
Conclusion
This compound represents a fascinating class of antitumor agents with a distinct mechanism of DNA damage and a unique reliance on specific DNA repair pathways. This technical guide has provided a comprehensive overview of the current understanding of this compound, from its molecular interactions with DNA to the complex cellular responses it elicits. The detailed protocols and visual aids are intended to serve as a valuable resource for researchers aiming to further elucidate the biology of this compound and to explore its therapeutic potential in the ongoing effort to develop more effective cancer treatments. The selective targeting of the TC-NER and PRR pathways by this compound-induced damage offers a promising avenue for personalized medicine, particularly in tumors with inherent defects in these repair mechanisms.
References
- 1. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: A Technical Guide to the Cytotoxic and Anti-Tumor Properties of Illudin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudin S, a sesquiterpene natural product isolated from fungi of the Omphalotus genus, has garnered significant interest in the field of oncology for its potent cytotoxic and anti-tumor activities. Its unique chemical structure and mechanism of action differentiate it from conventional chemotherapeutic agents, offering potential avenues for treating drug-resistant cancers. This technical guide provides an in-depth exploration of the cytotoxic and anti-tumor properties of this compound, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used for its evaluation.
Mechanism of Action: A Tale of DNA Damage and Repair
The primary mechanism underlying the cytotoxicity of this compound is its ability to induce DNA damage.[1] Inside the cell, this compound is believed to be metabolically activated, forming unstable intermediates that can covalently bind to DNA, creating bulky adducts.[2] These adducts physically obstruct the progression of DNA and RNA polymerases, leading to the stalling of replication and transcription forks.[2] This disruption of fundamental cellular processes triggers a cascade of events culminating in cell cycle arrest and apoptosis.
A key determinant of a cell's sensitivity to this compound lies in its DNA repair capacity. While multiple DNA repair pathways exist, this compound-induced lesions are predominantly recognized and processed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1] Cells deficient in core TC-NER components, such as the proteins encoded by the XPA, XPF, XPG, and CSB genes, exhibit hypersensitivity to this compound.[1][2] This selective reliance on TC-NER forms the basis of its potential therapeutic window, as tumors with inherent defects in this pathway may be more susceptible to its cytotoxic effects.
Quantitative Analysis of Cytotoxicity
The cytotoxic potency of this compound and its semi-synthetic analog, Irofulven, has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit cell growth by 50%, is a key metric for this assessment.
| Compound | Cell Line | Cancer Type | IC50 | Assay Duration | Reference |
| This compound | HL-60 | Human Myeloid Leukemia | 4.2 µM (Km for uptake) | - | [3] |
| Irofulven | A2780 | Ovarian Carcinoma | ~0.1 µM | 3 doubling times | [3] |
| Irofulven | A2780/CP70 (Cisplatin-resistant) | Ovarian Carcinoma | ~0.2 µM | 3 doubling times | [3] |
| Irofulven | DU-145 | Prostate Carcinoma | Varies with exposure time | 5 min - 120 h | [3] |
| Irofulven | HCT-116 | Colon Carcinoma | Varies with exposure time | 5 min - 120 h | [3] |
| Irofulven | HT-29 | Colon Carcinoma | Varies with exposure time | 5 min - 120 h | [3] |
In Vivo Anti-Tumor Activity
Preclinical studies in animal models have provided evidence for the anti-tumor efficacy of this compound analogs. While in vivo data for this compound itself is limited due to its toxicity, its derivatives have shown promising results.
| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Dehydroilludin M | Nude Mice | MV522 Lung Carcinoma Xenograft | Intraperitoneal or Intravenous | Significant inhibition and prolonged lifespan | [4] |
| Irofulven | Nude Mice | SK-OV-3 Ovarian Cancer Xenograft | Maximum tolerated doses | 82% mean tumor growth inhibition |
Experimental Protocols
Cytotoxicity Assessment: Trypan Blue Exclusion Assay
This method distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
Cell culture flasks/plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Complete culture medium
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to the desired confluency. Aspirate the culture medium and wash the cells with PBS.
-
Cell Detachment: Add Trypsin-EDTA to detach the cells from the flask/plate. Incubate at 37°C until cells are detached.
-
Neutralization: Add complete culture medium to neutralize the trypsin.
-
Cell Suspension: Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Staining: Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution.
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Cytotoxicity Assessment: Colony Forming Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.
Materials:
-
Cell culture plates (6-well or 100 mm)
-
Complete culture medium
-
This compound or its analogs
-
Crystal Violet staining solution (e.g., 0.5% in methanol)
-
PBS
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per well/plate) in complete culture medium and allow them to attach overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing viable cells to form colonies of at least 50 cells.
-
Staining: Aspirate the medium, wash the colonies with PBS, and fix and stain them with Crystal Violet solution for 10-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies in each well/plate.
-
Calculation: Calculate the plating efficiency and surviving fraction for each treatment group relative to the control group.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest both floating and adherent cells from the culture plates.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Staining: Add PI staining solution to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Logical Relationships
This compound-Induced DNA Damage and Repair
Caption: this compound induces DNA adducts, leading to stalled replication and transcription, which triggers the TC-NER pathway for repair or, if overwhelmed, apoptosis and cell cycle arrest.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound, from cell preparation and treatment to data analysis and IC50 determination.
This compound-Induced G1/S Cell Cycle Arrest
Caption: this compound-induced DNA damage activates p53, leading to p21 upregulation, which inhibits the CDK2/Cyclin E complex, thereby preventing Rb phosphorylation and causing G1/S cell cycle arrest.
Conclusion
This compound and its derivatives represent a compelling class of anti-tumor agents with a distinct mechanism of action centered on the induction of DNA damage and the exploitation of deficiencies in the TC-NER pathway. The quantitative data from in vitro and in vivo studies underscore their potent cytotoxicity against a variety of cancer cells, including those resistant to conventional therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these promising compounds. Further research into the intricate signaling pathways and the development of strategies to mitigate toxicity will be crucial in translating the therapeutic potential of this compound into clinical applications.
References
- 1. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo studies on the anticancer activity of dehydroilludin M - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Herpetic Potential of Illudin S: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antiviral activity of Illudin S, a sesquiterpene compound, against Herpes Simplex Virus (HSV). The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current, albeit limited, scientific knowledge in this specific area. The document summarizes the available data, details relevant experimental methodologies, and visualizes the proposed mechanism of action.
Executive Summary
This compound, a compound derived from fungi of the Omphalotus genus, has demonstrated antiviral activity against Herpes Simplex Virus type 1 (HSV-1). While primarily investigated for its potent anti-tumor properties, its capacity to inhibit HSV-1 replication has been noted in scientific literature. This guide consolidates the publicly available information regarding its anti-HSV activity, focusing on quantitative data, experimental procedures, and the proposed molecular mechanisms. The primary mechanism of this compound is understood to be its function as a DNA alkylating agent, which leads to the inhibition of DNA replication, a critical process for both cancer cell proliferation and viral replication.
Quantitative Assessment of Antiviral Activity
Scientific literature confirms that crude extracts from the fruiting bodies of Omphalotus illudens exhibited activity in an HSV-1/CV-1 antiviral assay, with subsequent bioactivity-guided isolation identifying this compound as the sole antiviral component[1]. However, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values from this specific assay are not detailed in the readily available abstracts. The table below is structured to incorporate such data once it becomes publicly accessible.
| Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI) | Reference |
| This compound | HSV-1 | CV-1 | Antiviral Assay | Data not available | Data not available | Data not available | [1] |
Experimental Protocols
Detailed experimental protocols for the specific HSV-1/CV-1 antiviral assay used to evaluate this compound are not extensively described in the available literature. However, based on standard virological practices for assessing anti-HSV compounds, the following methodologies are commonly employed and can be inferred as the basis for the reported activity.
Plaque Reduction Assay
A plaque reduction assay is a standard method to quantify the inhibition of viral replication.
-
Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Vero cells) are prepared in multi-well plates.
-
Virus Infection: The cells are infected with a known titer of HSV-1.
-
Compound Treatment: Following viral adsorption, the infected cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound).
-
Incubation: The plates are incubated for a period that allows for the formation of viral plaques (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the treated wells is compared to that in untreated control wells.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated.
Cytotoxicity Assay
To determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells, a cytotoxicity assay is performed in parallel.
-
Cell Culture: Host cells are seeded in multi-well plates at the same density as in the antiviral assay.
-
Compound Treatment: The cells are treated with the same range of concentrations of the test compound.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined.
Proposed Mechanism of Antiviral Action
The primary mechanism of action attributed to this compound is its ability to alkylate DNA. This action is central to its well-documented anti-tumor effects and is the most probable basis for its antiviral activity against a DNA virus like HSV.
Inhibition of Viral DNA Replication
HSV replication is heavily dependent on the synthesis of new viral DNA within the host cell nucleus. By alkylating the viral DNA, this compound can introduce adducts that physically obstruct the progression of the viral DNA polymerase, thereby halting the replication process. This disruption prevents the production of new viral genomes and consequently, the assembly of new virions.
Figure 1. Proposed mechanism of this compound antiviral activity against HSV.
Experimental Workflow Visualization
The logical flow of experiments to determine the antiviral activity of a compound like this compound against HSV is depicted below. This workflow starts with initial screening and progresses to more detailed mechanistic studies.
Figure 2. Experimental workflow for assessing the antiviral activity of this compound.
Conclusion and Future Directions
The available evidence indicates that this compound possesses antiviral activity against HSV-1. However, a significant gap exists in the literature regarding the quantitative potency and the detailed molecular interactions with viral components. Future research should focus on:
-
Quantitative Analysis: Determining the precise IC50 and EC50 values of this compound against various strains of HSV, including drug-resistant isolates.
-
Mechanistic Studies: Elucidating the specific interactions between this compound and the HSV DNA replication machinery to confirm the proposed mechanism of action.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of HSV infection.
Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of novel anti-herpetic therapies.
References
Illudin S: A Natural Product Lead Compound for Anticancer Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Illudin S, a sesquiterpenoid natural product isolated from fungi of the Omphalotus genus, has garnered significant attention in the field of oncology for its potent cytotoxic properties.[1] Its unique chemical structure and mechanism of action differentiate it from conventional chemotherapeutic agents, positioning it as a valuable lead compound for the development of novel anticancer drugs.[1] This technical guide provides a comprehensive overview of this compound, encompassing its mechanism of action, relevant signaling pathways, quantitative preclinical and clinical data, and detailed experimental protocols. A significant focus is placed on its semi-synthetic derivative, Irofulven (B1672183) (MGI-114), which has progressed into clinical trials.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the alkylation of DNA.[2] Unlike many alkylating agents, this compound is a prodrug that requires intracellular bioactivation to form a reactive intermediate.[2][3][4] This bioactivation is a reductive process, and while the precise enzymatic pathways are complex, studies have implicated enzymes like prostaglandin (B15479496) reductase 1 (PTGR1) in the metabolism of its derivatives.[2]
Once activated, the electrophilic intermediate covalently binds to DNA, forming adducts that obstruct critical cellular processes.[5][6] The primary effect of these DNA lesions is the potent inhibition of DNA synthesis.[7][8][9][10] This leads to a complete block of the cell cycle at the G1-S phase interface, preventing cells from replicating their DNA and ultimately triggering apoptosis.[9][10][11] Studies have shown that RNA synthesis is inhibited to a lesser extent, and protein synthesis remains largely unaffected, indicating that DNA replication is the primary target.[7][8]
A key feature of this compound-induced DNA damage is its unique interaction with the cell's DNA repair machinery. The lesions are not recognized or processed by global genome repair pathways like base excision repair (BER) or non-homologous end-joining (NHEJ).[4][12] Instead, they are exclusively repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[3][4][12][13] This dependency on TC-NER makes cancer cells with deficiencies in this specific pathway particularly vulnerable to this compound and its analogs.
Signaling and DNA Repair Pathways
The cellular response to this compound-induced DNA damage is centered on DNA repair and damage tolerance pathways. The stalling of transcription machinery at the site of an Illudin-DNA adduct triggers the TC-NER pathway. This process is critical for cell survival, and its absence leads to profound sensitivity to the compound.[3][12] Additionally, when replication forks encounter these lesions, post-replication repair (PRR) mechanisms, involving proteins like RAD18, are activated to tolerate the damage.[4][12]
Quantitative Preclinical Data
This compound demonstrates potent cytotoxicity against a range of human cancer cell lines, particularly those of hematopoietic origin.[9][10] Its semi-synthetic analog, Irofulven, was developed to improve the therapeutic index and has shown significant preclinical activity.[14]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line Type | 50% Inhibitory Concentration (IC50) | Exposure Time | Reference |
|---|---|---|---|
| Myeloid & T-lymphocyte leukemia | 6-11 nM | Continuous | [10][11] |
| B-cell leukemia/lymphoma | >100 nM (approx. 10x more resistant) | Continuous | [10] |
| Melanoma | >100 nM (approx. 10x more resistant) | Continuous | [10] |
| Ovarian Carcinoma | >100 nM (approx. 10x more resistant) | Continuous | [10] |
| Human Myeloid Leukemia (HL60) | 2.9 ng/mL (11 nM) | 2 hours |[9] |
Table 2: Preclinical Transport and Toxicity Data for this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| Michaelis Constant (Km) for transport | Human Myeloid Leukemia (HL60) | 4.2 µM | [1] |
| Maximum Velocity (Vmax) for transport | Human Myeloid Leukemia (HL60) | 12.2 pmol/min/10⁷ cells | [1] |
| Molecules per cell for 50% kill (IC50) | Various tumor cell lines | 78,000 to 1,114,000 |[15] |
Irofulven: A Clinically Investigated this compound Derivative
The high systemic toxicity of this compound limited its clinical development.[16] This led to the synthesis of derivatives, with Irofulven (6-hydroxymethylacylfulvene, MGI-114) emerging as a lead candidate with an improved therapeutic index.[14] Irofulven retains the core mechanism of action of this compound but displays a different cytotoxicity profile and is less toxic.[3][17] It has been evaluated in numerous Phase I and II clinical trials for various solid tumors.
Table 3: Selected Phase II Clinical Trial Results for Irofulven (MGI-114)
| Cancer Type | Dosing Regimen | Number of Patients (Evaluable) | Objective Response Rate (ORR) | Key Toxicities (Grade ≥3) | Reference |
|---|---|---|---|---|---|
| Advanced Non-Small Cell Lung Cancer (NSCLC) | 11 mg/m² IV daily for 5 days, every 28 days | 15 | 0% | Nausea (40%), Vomiting (47%), Fatigue (33%), Thrombocytopenia (40% ≥G2) | [18][19] |
| Relapsed/Refractory NSCLC | 11 mg/m² IV daily for 5 days, every 28 days | 36 | 0% | Nausea (47%), Vomiting (42%), Neutropenia (11%), Thrombocytopenia (11%) | [20] |
| Advanced Renal Cell Carcinoma (RCC) | 11 mg/m² IV daily for 5 days, every 28 days | 12 | 0% (8 patients had stable disease) | Myelosuppression, Gastrointestinal side effects | [21] |
| Hormone-Refractory Prostate Cancer (HRPC) | 10.6 mg/m² IV daily for 5 days, every 28 days | 32 | 13% (Partial Response) | Asthenia (19%), Vomiting (14%), Nausea (12%), Thrombocytopenia (2.4% G4), Anemia (2.4% G4), Neutropenia (2.4% G4) | [22] |
| Platinum-Sensitive Ovarian Cancer | 0.45 mg/kg IV on days 1 & 8, every 21 days | 55 | 12.7% (Partial Response) | Reversible Neutropenia and Thrombocytopenia |[23] |
Experimental Protocols & Workflows
The preclinical evaluation of this compound and its analogs involves a standard set of in vitro assays to determine cytotoxicity, mechanism of action, and cellular uptake.
Cytotoxicity Assessment: Colony Forming Assay
This assay measures the ability of single cells to proliferate and form colonies after transient exposure to the test compound.
-
Cell Plating: Harvest and plate a known number of single cells (e.g., 500-1000 cells/well) in 6-well plates. Allow cells to adhere overnight.
-
Drug Exposure: Treat the cells with a range of this compound concentrations for a defined period (e.g., 2 hours).[9] Include a vehicle-only control.
-
Drug Removal: After the exposure period, aspirate the drug-containing medium, wash the cells gently with phosphate-buffered saline (PBS).
-
Colony Growth: Add fresh, drug-free medium and incubate the plates for 7-14 days, allowing colonies to form.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each concentration relative to the vehicle control. Determine the IC50 value, the concentration that inhibits colony formation by 50%.
DNA Synthesis Inhibition Assay
This method assesses the effect of the compound on DNA replication by measuring the incorporation of a radiolabeled nucleoside.
-
Cell Culture: Plate cells in a multi-well format and allow them to grow to a logarithmic phase.
-
Drug Treatment: Expose the cells to various concentrations of this compound for a set time.
-
Radiolabeling: Add radiolabeled thymidine (B127349) (e.g., ³H-thymidine) to the culture medium for the final 1-2 hours of the drug treatment.
-
Harvesting: Wash the cells to remove unincorporated radiolabel. Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).
-
Quantification: Collect the DNA precipitate on a filter mat. Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the radioactivity in treated samples to untreated controls to determine the percentage of inhibition of DNA synthesis.[9][10]
Conclusion and Future Perspectives
This compound is a potent natural product with a distinct mechanism of action that involves DNA alkylation and a unique reliance on the TC-NER pathway for repair. While its inherent toxicity has hindered direct clinical application, it has proven to be an exceptional lead compound. The development of Irofulven demonstrates that the Illudin scaffold can be modified to create analogs with improved therapeutic windows. Although Irofulven showed limited success as a single agent in several solid tumors, its activity in certain cancer types and its unique mechanism suggest potential for use in combination therapies or in patient populations with specific DNA repair deficiencies. Future research should focus on identifying predictive biomarkers of response—such as defects in TC-NER genes—to enable targeted patient selection and unlock the full therapeutic potential of this fascinating class of compounds.
References
- 1. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RePub, Erasmus University Repository: Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways. [repub.eur.nl]
- 4. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical evaluation of illudins as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. repub.eur.nl [repub.eur.nl]
- 13. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A phase II trial of 6-hydroxymethylacylfulvene (MGI-114, irofulven) in patients with advanced non-small cell cancer previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 20. A phase II trial of 6-hydroxymethylacylfulvene (MGI-114, irofulven) in patients with relapsed or refractory non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase II trial of irofulven (6-hydroxymethylacylfulvene) for patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Irofulven demonstrates clinical activity against metastatic hormone-refractory prostate cancer in a phase 2 single-agent trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Genotoxicity of Illudin S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Illudin S is a toxic sesquiterpenoid found in mushrooms of the genus Omphalotus. Its significant antitumor properties have made it a subject of interest in cancer research, leading to the development of semi-synthetic analogs like Irofulven. The cytotoxic effects of this compound are primarily attributed to its ability to induce DNA damage in rapidly dividing cells. This document serves as a comprehensive resource for researchers and professionals in drug development, detailing the in vitro genotoxic profile of this compound.
Mechanism of Genotoxicity
This compound is a pro-drug that is metabolically activated within the cell to a reactive intermediate. This intermediate acts as an alkylating agent, forming covalent adducts with DNA.[1][2] The formation of these this compound-DNA adducts is the initial event that triggers a cascade of cellular responses.[1][3]
The primary consequences of this compound-induced DNA adducts are the stalling of both DNA replication forks and transcription complexes.[4] This obstruction of fundamental cellular processes leads to replication stress and the accumulation of DNA damage, ultimately resulting in cell cycle arrest and apoptosis.[5] Studies have indicated that this compound preferentially alkylates purine (B94841) residues and can also induce oxidative stress.[5]
Cellular DNA Damage Response to this compound
The cellular response to this compound-induced DNA damage is multifaceted and involves several DNA repair and signaling pathways.
DNA Repair Pathways
The repair of this compound-DNA adducts is highly specific. Unlike many other DNA damaging agents, the lesions created by this compound are primarily recognized and processed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[3][6][7] This is evidenced by the hypersensitivity of cells deficient in core NER enzymes (XPA, XPF, XPG, and TFIIH) and TC-NER specific factors (CSA and CSB) to this compound.[6] In contrast, Global Genome NER (GG-NER), Base Excision Repair (BER), and Non-Homologous End Joining (NHEJ) play a minimal role in the repair of this compound-induced lesions.[6]
In addition to TC-NER, Post-Replication Repair (PRR) pathways are also crucial for cellular tolerance to this compound-induced damage. The E3 ubiquitin ligase RAD18, a key component of the PRR pathway, is required for optimal cell survival after this compound exposure.[6] RAD18 mediates the monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA), a critical step in recruiting specialized DNA polymerases for translesion synthesis (TLS) to bypass the DNA lesions.[8][9] There is also evidence suggesting a role for the Fanconi Anemia (FA) protein FANCD2 in the response to this compound-induced replication stress.[4][10][11][12][13]
DNA Damage Signaling
The stalling of replication forks by this compound-DNA adducts activates the ATR-CHK1 signaling pathway , a central regulator of the replication stress response.[14][15][16][17][18] Activated ATR phosphorylates and activates the downstream kinase CHK1, which in turn orchestrates cell cycle arrest, stabilizes replication forks, and promotes DNA repair.
In Vitro Genotoxicity Assays: Data and Protocols
A standard battery of in vitro genotoxicity tests is required to assess the mutagenic and clastogenic potential of a compound. While specific quantitative results for this compound in these standardized assays are not widely published, this section provides detailed, adaptable protocols for its evaluation.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.
Quantitative Data Summary
| Tester Strain | Metabolic Activation (S9) | Result |
| S. typhimurium TA98 | - / + | Data not available |
| S. typhimurium TA100 | - / + | Data not available |
| S. typhimurium TA1535 | - / + | Data not available |
| S. typhimurium TA1537 | - / + | Data not available |
| E. coli WP2 uvrA | - / + | Data not available |
Experimental Protocol: Ames Test for this compound
This protocol is adapted from established methods for testing alkylating agents and natural products.[1][12][14][19][20][21][22][23][24][25]
-
Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA. These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver). This is crucial as this compound requires metabolic activation.
-
Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO). Prepare a range of concentrations based on preliminary toxicity tests.
-
Plate Incorporation Method: a. To 2 ml of molten top agar (B569324) (at 45°C), add 0.1 ml of an overnight bacterial culture, 0.1 ml of the this compound solution (or solvent control), and 0.5 ml of S9 mix (for activated assays) or phosphate (B84403) buffer. b. Vortex briefly and pour the mixture onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in the number of revertants, typically a two-fold or greater increase over the solvent control.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).
Quantitative Data Summary
| Cell Line | Treatment Duration | Metabolic Activation (S9) | Endpoint | Result |
| CHO-K1 | Short / Long | - / + | % Micronucleated Cells | Data not available |
| Human Lymphocytes | Short / Long | - / + | % Micronucleated Cells | Data not available |
Experimental Protocol: In Vitro Micronucleus Assay for this compound
This protocol is based on OECD Guideline 487 and is suitable for testing in mammalian cells such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[10][13][26][27][28][29][30]
-
Cell Culture: Culture CHO-K1 cells or stimulate human peripheral blood lymphocytes with a mitogen.
-
Treatment: Expose the cells to at least three concentrations of this compound, a negative control, and a positive control, both with and without S9 metabolic activation. Treatment durations are typically short (3-6 hours) followed by a recovery period, and long (e.g., 24 hours).
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result. Cytotoxicity should also be assessed.
In Vitro Chromosomal Aberration Assay
This assay assesses the ability of a substance to induce structural chromosomal abnormalities.
Quantitative Data Summary
| Cell Line | Treatment Duration | Metabolic Activation (S9) | Endpoint | Result |
| Human Lymphocytes | Short / Long | - / + | % Cells with Aberrations | Data not available |
| CHO Cells | Short / Long | - / + | % Cells with Aberrations | Data not available |
Experimental Protocol: In Vitro Chromosomal Aberration Assay for this compound
This protocol follows OECD Guideline 473.[6][21][24][25][29][31][32][33][34][35][36]
-
Cell Culture: Use cultured mammalian cells, such as primary human lymphocytes or CHO cells.
-
Treatment: Treat cell cultures with at least three concentrations of this compound, along with negative and positive controls, both with and without S9 metabolic activation.
-
Metaphase Arrest: At an appropriate time after treatment, add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in metaphase.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution to swell the cells, fix, and drop onto microscope slides.
-
Staining and Analysis: Stain the chromosomes with Giemsa and analyze at least 200 well-spread metaphases per concentration for structural aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.
Quantitative Data Summary
| Cell Line | Treatment Condition | Endpoint | Result |
| Various | Dose- and time-dependent | % Tail DNA, Tail Moment | Data not available for this compound |
Experimental Protocol: Alkaline Comet Assay for this compound
This protocol is a standard method for assessing DNA damage.[8][16][26][32][34][37][38]
-
Cell Preparation: Treat cells in suspension or as a monolayer with various concentrations of this compound for a defined period.
-
Embedding in Agarose (B213101): Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 comets per sample using image analysis software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail moment).
-
Data Analysis: A dose-dependent increase in DNA migration indicates a genotoxic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general workflow for in vitro genotoxicity testing.
Caption: this compound Genotoxicity and DNA Damage Response Pathway.
References
- 1. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repub.eur.nl [repub.eur.nl]
- 4. A novel role for non-ubiquitinated FANCD2 in response to hydroxyurea induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RFWD3 and translesion DNA polymerases contribute to PCNA modification–dependent DNA damage tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA-damage tolerance through PCNA ubiquitination and sumoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fanconi anemia proteins FANCD2 and FANCI exhibit different DNA damage responses during S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA repair protein FANCD2 has both ubiquitination-dependent and ubiquitination-independent functions during germ cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FANCD2–FANCI is a clamp stabilized on DNA by monoubiquitination of FANCD2 during DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the ATR-CHK1 pathway in the response of doxorubicin-induced DNA damages in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cancer-Specific Synthetic Lethality between ATR and CHK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Genetic differences between the standard Ames tester strains TA100 and TA98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Radiation-induced mutagenicity and lethality in ames tester strains of salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. media.neliti.com [media.neliti.com]
- 25. Chromosomal Aberration Test in Human Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Evaluation of the micronucleus test in vitro using Chinese hamster cells: results of four chemicals weakly positive in the in vivo micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Chromosomal Aberrations in Human Peripheral Blood Lymphocytes after Exposure to Ionizing Radiation – ScienceOpen [scienceopen.com]
- 30. High-Throughput and High-Content Micronucleus Assay in CHO-K1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Ubiquitinated proliferating cell nuclear antigen activates translesion DNA polymerases η and REV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. zenodo.org [zenodo.org]
- 33. Chromosomal aberration test in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Lymphocyte chromosomal aberration assay in radiation biodosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 38. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Illudin S: A Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudin S is a sesquiterpenoid toxin produced by the Jack-o'-lantern mushroom (Omphalotus illudens). It has garnered significant interest in the field of oncology due to its potent cytotoxic activity against a variety of cancer cell lines. This technical guide provides an in-depth overview of this compound, with a particular focus on its mechanism of action in inducing cell cycle arrest. We will explore the signaling pathways involved, present available quantitative data on its efficacy, and provide detailed experimental protocols for its study.
Mechanism of Action: DNA Damage and Cell Cycle Arrest
This compound and its semi-synthetic analog, Irofulven (B1672183), are classified as alkylating-like agents. Upon entering a cell, this compound is metabolically activated, leading to the formation of highly reactive intermediates. These intermediates covalently bind to DNA, forming bulky adducts. These DNA lesions are not efficiently repaired by the global genome nucleotide excision repair (GG-NER) pathway. Instead, they are primarily recognized and processed by the transcription-coupled nucleotide excision repair (TC-NER) machinery[1][2].
The persistence of these DNA adducts triggers a DNA damage response (DDR), leading to the activation of cell cycle checkpoints and ultimately, cell cycle arrest. This arrest provides the cell with time to repair the DNA damage; however, if the damage is too extensive, it can lead to the induction of apoptosis.
Studies have shown that this compound and Irofulven primarily induce a cell cycle block at the G1/S phase transition, preventing cells from entering the DNA synthesis (S) phase[3]. Additionally, for cells already in S phase, these compounds can cause an accumulation of cells in the S and G2/M phases, indicating a disruption of DNA replication and mitotic entry[3].
Quantitative Data on the Efficacy of this compound and its Analogs
The cytotoxic and cell cycle-disrupting effects of this compound and its analog Irofulven have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | Compound | IC50 (ng/mL) | Citation |
| A-549 | Lung Cancer | Irofulven | 11 - 30 | [4] |
| NCI-H460 | Lung Cancer | Irofulven | 11 - 30 | [4] |
| SK-OV-3 | Ovarian Cancer | Irofulven | 11 - 30 | [4] |
| DU-145 | Prostate Cancer | Irofulven | 25 | [4] |
| PC3 | Prostate Cancer | Irofulven | 75 | [4] |
| LNCaP | Prostate Cancer | Irofulven | ~180 | [4] |
| MCF-7 | Breast Cancer | Irofulven | ~50 | [4] |
| MDA-MB-231 | Breast Cancer | Irofulven | ~50 | [4] |
| HL-60 | Promyelocytic Leukemia | This compound | Not specified, but highly sensitive | [5] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Signaling Pathways in this compound-Induced Cell Cycle Arrest
The DNA damage induced by this compound and its analogs activates a complex signaling network that culminates in cell cycle arrest. A key pathway implicated in this response is the ATM-Chk2 pathway.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell cycle effects and induction of premitotic apoptosis by irofulven in synchronized cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
The Fungal Toxin Illudin S: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudin S is a sesquiterpenoid natural product with potent cytotoxic and antitumor properties. First isolated from the bioluminescent mushroom Omphalotus illudens, this compound has garnered significant interest in the field of oncology due to its unique mechanism of action as a DNA alkylating agent. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its molecular mechanism of action.
Natural Sources of this compound
This compound is primarily produced by fungi belonging to the genus Omphalotus, commonly known as jack-o'-lantern mushrooms. These mushrooms are often found growing in clusters on decaying wood. Several species within this genus have been identified as producers of this compound.
Table 1: Fungal Sources of this compound
| Fungal Species | Common Name | Natural Habitat |
| Omphalotus illudens | Eastern Jack-o'-lantern | Decaying hardwood stumps and buried roots in eastern North America |
| Omphalotus olearius | Jack-o'-lantern | Decaying wood in Europe and North America |
| Omphalotus olivascens | Western Jack-o'-lantern | Decaying wood in California and Mexico |
| Omphalotus mexicanus | - | Central America |
| Omphalotus nidiformis | Ghost Fungus | Decaying wood in southern Australia and India |
| Omphalotus subilludens | Southern Jack-o'-lantern | Decaying wood in the southeastern United States |
| Omphalotus japonicus | Tsukiyotake | Decaying beech wood in East Asia |
Biosynthesis of this compound
The biosynthesis of this compound in Omphalotus species involves a complex series of enzymatic reactions. The pathway originates from the mevalonate (B85504) pathway, leading to the formation of the sesquiterpenoid backbone. While the complete biosynthetic gene cluster is still under investigation, key steps are understood to involve terpene cyclases and various modifying enzymes such as P450 monooxygenases.
Isolation and Purification of this compound
The isolation of this compound can be achieved from both the fruiting bodies of Omphalotus species and from submerged fermentation cultures. The following protocols provide a general framework for the extraction and purification of this compound.
Experimental Protocol 1: Extraction from Fungal Fruiting Bodies
This protocol is adapted from the reported isolation of this compound from Omphalotus olivascens[1].
1. Sample Preparation:
-
Freshly collected fruiting bodies of an Omphalotus species are cleaned of debris and weighed.
2. Extraction:
-
The mushroom material is homogenized and extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction.
-
The combined organic extracts are then filtered to remove solid fungal material.
3. Solvent Partitioning:
-
The crude extract is concentrated under reduced pressure.
-
The resulting residue is suspended in water and partitioned against a non-polar organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to separate compounds based on their polarity. This compound will preferentially partition into the organic phase.
4. Chromatographic Purification:
-
The organic phase is dried and concentrated.
-
The crude this compound is then subjected to chromatographic purification. This may involve:
-
Silica (B1680970) Gel Chromatography: A silica gel column is eluted with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Preparative Reverse-Phase HPLC (RP-HPLC): Fractions enriched with this compound are further purified using a preparative C18 column. A common mobile phase is a gradient of acetonitrile (B52724) in water, often with a small percentage of an acid like formic acid to improve peak shape.
-
Experimental Protocol 2: Isolation from Submerged Fermentation Culture
This protocol is based on methodologies developed for the production of illudins in liquid culture[2][3].
1. Fungal Culture:
-
A pure culture of an Omphalotus species is grown in a suitable liquid medium in a shaker incubator or a bioreactor. The medium composition and culture conditions (temperature, pH, aeration) are optimized for this compound production.
2. Extraction:
-
After a sufficient incubation period, the culture broth is separated from the mycelial mass by filtration or centrifugation.
-
The culture filtrate is extracted with an organic solvent such as ethyl acetate.
3. Purification:
-
The organic extract is concentrated and subjected to a similar chromatographic purification scheme as described for the fruiting bodies, typically involving silica gel chromatography followed by preparative RP-HPLC.
Analytical Method: LC/MS/MS for this compound Quantification
A sensitive method for the detection and quantification of this compound in fungal extracts and biological samples involves liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS)[4].
1. Sample Preparation:
-
The sample is extracted with methanol and cleaned up using a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).
2. LC Conditions:
-
Column: Octadecylated silica column (e.g., Inertsil ODS-3, 2.1 mm i.d. × 150 mm).
-
Mobile Phase: 0.1% formic acid in methanol/water (e.g., 7:3 v/v).
-
Flow Rate: 0.2 mL/min.
3. MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
Quantitative Data
The yield of this compound can vary significantly depending on the fungal species, growth conditions, and extraction methodology.
Table 2: Reported Yields of this compound and Related Compounds
| Source | Compound | Yield | Reference |
| Omphalotus olivascens (fruiting bodies) | This compound | 5 mg from 400 g | [1] |
| Omphalotus nidiformis (submerged culture) | Illudin M | ~38 mg/L (initial) | [2] |
| Omphalotus nidiformis (optimized culture) | Illudin M | up to 940 mg/L | [2] |
| Omphalotus mexicanus (submerged culture) | Illudins S and M | Not quantified |
Mechanism of Action: DNA Alkylation and Repair
This compound exerts its cytotoxic effects by alkylating DNA, forming bulky adducts that disrupt cellular processes such as DNA replication and transcription[5][6]. These DNA lesions are primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.
Signaling Pathway of this compound-induced DNA Damage and Repair
The following diagram illustrates the key steps in the mechanism of action of this compound, from its entry into the cell to the induction of DNA damage and the subsequent activation of the TC-NER pathway.
Caption: this compound mechanism of action and the TC-NER pathway.
Experimental Workflow for Isolation and Purification
The following diagram outlines a general workflow for the isolation and purification of this compound from its natural sources.
Caption: General workflow for this compound isolation and purification.
Conclusion
This compound remains a compound of significant interest for its potent biological activity. The methodologies outlined in this guide provide a comprehensive framework for researchers engaged in the isolation, purification, and characterization of this fascinating fungal metabolite. Further research into the optimization of fermentation conditions and the elucidation of its complete biosynthetic pathway will be crucial for ensuring a sustainable supply of this compound for future drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of the production process for the anticancer lead compound illudin M: improving titers in shake-flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repub.eur.nl [repub.eur.nl]
Unraveling the Cytotoxic Arsenal: A Technical Guide to Illudin S Metabolites and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudin S, a sesquiterpenoid toxin produced by fungi of the Omphalotus genus (Jack O'Lantern mushroom), has garnered significant attention in the field of oncology for its potent cytotoxic properties.[1] While its inherent toxicity has limited its direct therapeutic use, this compound serves as a crucial lead compound for the development of novel anticancer agents.[1][2] Its semi-synthetic derivative, Irofulven (B1672183) (hydroxymethylacylfulvene or HMAF), has undergone clinical trials and demonstrated a more favorable therapeutic index.[3][4][5] This technical guide provides an in-depth exploration of the metabolites of this compound, their mechanisms of action, quantitative biological activity, and the experimental protocols used for their evaluation.
Metabolism and Activation
The biological activity of this compound is contingent upon its intracellular metabolism.[6][7] Inside the cell, this compound is converted into unstable, reactive metabolites that are responsible for its cytotoxic effects.[3][6] While the precise metabolic pathway is complex and not fully elucidated, it is understood that enzymatic reduction plays a key role.[1] One identified pathway involves the cleavage of the cyclopropane (B1198618) ring, leading to the formation of active metabolites.[8]
The semi-synthetic analog, Acylfulvene (AF), a direct derivative of this compound, requires bioactivation by the reductase enzyme prostaglandin (B15479496) reductase 1 (PTGR1) to form a cytotoxic reactive intermediate.[9][10] Interestingly, while this compound can also be metabolized by PTGR1, its toxicity does not appear to be dependent on the levels of this enzyme, suggesting alternative or multiple activation pathways.[9][10] This difference in metabolic activation likely contributes to the distinct biological profiles of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RePub, Erasmus University Repository: Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways. [repub.eur.nl]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I clinical and pharmacokinetic trial of irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 8. Metabolism of this compound, a toxic principle of Lampteromyces japonicus, by rat liver. I. Isolation and identification of cyclopropane ring-cleavage metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Early Preclinical Evaluation of Illudin S
Introduction
This compound is a natural sesquiterpene toxin produced by fungi of the Omphalotus genus.[1] It belongs to a class of novel low molecular weight natural products that have demonstrated potent cytotoxic activity against a variety of human tumor cells in vitro.[2] Structurally distinct from conventional chemotherapeutic agents, this compound and its analogs have shown efficacy against experimental cancers that are nonresponsive to standard anticancer drugs.[2][3] However, the significant in vivo toxicity and narrow therapeutic index of this compound have largely limited its direct clinical application, paving the way for the development of semi-synthetic derivatives, such as Irofulven (MGI-114), with improved therapeutic profiles.[1][4] This guide provides a comprehensive overview of the early preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its evaluation.
Mechanism of Action
This compound functions as a potent DNA alkylating agent. Its cytotoxic effects are not direct but require intracellular metabolic activation to an unstable, highly reactive intermediate.[1][5] This activated form covalently binds to DNA, forming adducts that are poorly characterized but are known to be the primary cause of its cytotoxicity.[1][4]
1.1. DNA Damage and Repair
The primary mode of action of this compound is the inhibition of DNA synthesis.[6][7] Studies have shown that it causes a complete block at the G1-S phase interface of the cell cycle.[7][8] The DNA lesions induced by this compound are unique in that they appear to be ignored by global genome repair systems like Base Excision Repair (BER) and Non-Homologous End-Joining (NHEJ).[4][5] Instead, the repair of this damage is critically dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[4][5] This suggests that the lesions are primarily recognized and processed when they cause transcription or replication forks to stall.[4] Consequently, cells deficient in core NER enzymes (such as XPA, XPF, XPG) or specific TC-NER factors (CSA, CSB) are hypersensitive to this compound.[4][5]
1.2. Cellular Uptake
The selective toxicity of this compound towards certain cancer cell types is attributed to a saturable, energy-dependent transport mechanism present in sensitive cells.[2][3] Cells that are sensitive to nanomolar concentrations of this compound exhibit high-affinity uptake, whereas non-sensitive cells show minimal uptake.[2] This transport system is a key determinant of its histological specificity.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RePub, Erasmus University Repository: Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways. [repub.eur.nl]
- 5. repub.eur.nl [repub.eur.nl]
- 6. Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of illudins as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Illudin S: A Comprehensive Technical Guide to its Molecular Targets in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Illudin S, a sesquiterpene natural product produced by fungi of the Omphalotus genus, has demonstrated potent cytotoxic activity against a variety of tumor cell lines. Its unique mechanism of action, centered on the induction of specific DNA lesions, has made it and its semi-synthetic derivatives, such as Irofulven, subjects of significant interest in oncology research. This technical guide provides an in-depth exploration of the molecular targets of this compound in cancer cells, detailing its mechanism of action, covalent binding partners, and the cellular pathways that dictate its cytotoxicity. Quantitative data on its activity are presented, along with detailed experimental protocols for key assays and visualizations of the critical signaling pathways and experimental workflows.
Mechanism of Action: DNA as the Primary Target
The primary mechanism of this compound's antitumor activity is its function as a DNA alkylating agent.[1][2] Upon entering a cell, this compound can be metabolized into unstable intermediates that covalently bind to DNA, forming illudin-DNA adducts.[3][4] These adducts are not recognized by the global genome repair pathways, such as global-genome nucleotide excision repair (GG-NER), base excision repair (BER), and non-homologous end-joining (NHEJ).[3][4][5] Instead, they create steric hindrances that physically block the progression of both DNA replication and transcription machinery.[5][6]
The stalling of transcription and replication forks is a critical event in this compound-induced cytotoxicity.[5][6] The cell's response to this damage is a key determinant of its fate.
The Critical Role of DNA Repair Pathways in this compound Cytotoxicity
The cellular sensitivity to this compound is intricately linked to the functionality of specific DNA repair pathways that are engaged to resolve the stalled replication and transcription complexes.
Transcription-Coupled Nucleotide Excision Repair (TC-NER)
TC-NER is the principal pathway responsible for repairing this compound-induced DNA lesions.[3][4][6] Unlike GG-NER, which surveys the entire genome for damage, TC-NER is specifically activated by RNA polymerase stalled at a lesion on the transcribed strand of a gene.[5] Cells with deficiencies in core TC-NER proteins, such as Cockayne syndrome group A and B (CSA and CSB), are hypersensitive to this compound.[3][4] However, cells lacking components of GG-NER, like XPC, do not exhibit the same hypersensitivity, highlighting the specificity of the repair process.[3][4][5] The core NER enzymes, including XPA, XPF, XPG, and the TFIIH complex, are essential for the recovery from this compound-induced damage.[3]
Post-Replication Repair (PRR)
When a DNA replication fork encounters an this compound-induced adduct, it stalls. The RAD18-dependent post-replication repair (PRR) pathway is then activated to tolerate this damage and allow for the completion of DNA synthesis.[3][4][5] Cells with a defective RAD18 protein show increased sensitivity to this compound, indicating the importance of this pathway in mitigating the cytotoxic effects of replication stress.[3][5] While PRR is activated, translesion synthesis (TLS) polymerase eta (Pol η) does not seem to be involved in bypassing these lesions.[3][4] Recent studies suggest a role for DNA polymerase kappa in the tolerance of this compound-induced damage.[6]
Proteinaceous Molecular Targets: A Secondary Role
While DNA is the primary cytotoxic target of this compound, the compound and its reactive intermediates can also covalently modify proteins.[1][2] However, current evidence suggests that this protein binding is largely non-specific and does not point to a single, high-affinity protein target that drives its potent cytotoxicity.[1][2]
A chemical proteomics approach using activity-based protein profiling (ABPP) with this compound-based probes identified a multitude of protein "hits" in cancer cells.[1][2] Gene Ontology (GO) term analysis of these targets revealed an enrichment of proteins involved in nucleotide and DNA/RNA binding.[1] This finding has led to the hypothesis that this compound may crosslink DNA and its associated proteins, contributing to its cytotoxic effect. However, the broad and seemingly promiscuous nature of protein labeling suggests that DNA damage is the predominant driver of this compound-induced cell death.[1][2]
Cellular Uptake and Determinants of Sensitivity
The cytotoxic efficacy of this compound is also dependent on its accumulation within the cancer cell.[7][8] Sensitive tumor cell lines exhibit a saturable, energy-dependent uptake mechanism for this compound, characterized by a low Michaelis constant (Km) and a high maximum velocity (Vmax).[7][8] In contrast, less sensitive cells show significantly lower uptake with a higher Km and lower Vmax.[7] Once inside the cell, this compound or its metabolites do not appear to be subject to efflux.[7]
Interestingly, this compound has been shown to be effective against a range of multidrug-resistant tumor cell lines, indicating that its cytotoxicity is not significantly impacted by common resistance mechanisms such as the overexpression of P-glycoprotein (gp170/mdr1) or multidrug resistance-associated protein (gp180/MRP).[7]
Quantitative Data on this compound Activity
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Assay |
| HL-60 | Myeloid Leukemia | Varies (nanomolar range) | 2 hours | Colony-forming assay |
| Various | Multidrug-resistant lines | Varies | Not specified | Not specified |
| Human Fibroblasts | Normal | Not specified (cytotoxic at 0-0.26 nM) | 24-72 hours | Not specified |
Note: Specific IC50 values are highly dependent on the assay conditions and cell line. The provided data is a summary of reported ranges.[7][9]
Table 2: Cellular Uptake Kinetics of this compound
| Cell Line | Sensitivity | Km (µM) | Vmax (pmol/min/10^7 cells) |
| HL-60 | Sensitive | 4.2 | 12.2 |
| Sensitive Lines (unspecified) | Sensitive | Low | High |
| Non-sensitive Lines (unspecified) | Non-sensitive | High | Low |
Data from preclinical evaluations of this compound.[8]
Table 3: Intracellular this compound Molecules Required for 50% Cell Kill (IC50)
| Cell Line | Molecules per cell |
| Various tumor cell lines | 78,000 to 1,114,000 |
This correlates with the 2-hour IC50 value from a colony-forming assay.[7]
Experimental Protocols
Cell Survival Assay (Colony-Forming Assay)
This assay is used to determine the cytotoxicity of this compound by assessing the ability of single cells to proliferate and form colonies after treatment.
-
Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells) in a 6-well plate or 60mm dish and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 2 hours). Include a vehicle-treated control.
-
Drug Removal: After the incubation period, remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), depending on the cell line's growth rate.
-
Staining and Counting: Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) and stain with a 0.5% crystal violet solution in methanol. Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each drug concentration by normalizing the number of colonies to that of the vehicle-treated control. Plot the surviving fraction against the drug concentration to determine the IC50 value.
Activity-Based Protein Profiling (ABPP) for Target Identification
This chemoproteomic technique is used to identify the protein targets of this compound in a cellular context.
-
Probe Synthesis: Synthesize an this compound-based probe containing a reporter tag, such as a terminal alkyne for click chemistry.[1]
-
Cell Treatment: Treat live cancer cells with the this compound probe for a specified time.
-
Cell Lysis: Harvest and lyse the cells to generate a proteome extract.
-
Click Chemistry: To the proteome, add a fluorescent dye or biotin (B1667282) azide (B81097) that will "click" onto the alkyne handle of the probe that is covalently attached to its protein targets.
-
Protein Enrichment (for biotin probes): Use streptavidin beads to pull down the biotin-labeled protein-probe complexes.
-
In-gel Fluorescence or Mass Spectrometry:
-
For fluorescently labeled proteins, separate them by SDS-PAGE and visualize the labeled proteins by in-gel fluorescence scanning.
-
For biotin-enriched proteins, digest the proteins on-bead and identify the peptides (and thus the proteins) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to control samples.
Unscheduled DNA Synthesis (UDS) Assay for NER Activity
This assay measures the level of DNA repair synthesis that occurs outside of the S-phase of the cell cycle, which is indicative of NER activity.
-
Cell Culture: Culture cells (e.g., primary fibroblasts) on coverslips.
-
Drug Treatment: Treat the cells with this compound to induce DNA damage.
-
Radiolabeling: Incubate the cells with a medium containing [³H]-thymidine. To inhibit replicative DNA synthesis, hydroxyurea (B1673989) can be added.
-
Fixation and Autoradiography: Fix the cells, coat the coverslips with photographic emulsion, and expose in the dark for several days.
-
Microscopy and Grain Counting: Develop the emulsion and stain the cell nuclei. Count the number of silver grains over non-S-phase nuclei using a microscope. The number of grains is proportional to the amount of UDS.
-
Data Analysis: Compare the UDS levels in this compound-treated cells to untreated cells to quantify the extent of NER activity.
Visualizations
Caption: Mechanism of Action of this compound in Cancer Cells.
Caption: DNA Damage Response to this compound-Induced Lesions.
Caption: Workflow for Proteomic Identification of this compound Targets.
Conclusion
This compound is a potent cytotoxic agent whose primary molecular target in cancer cells is DNA. Its ability to form DNA adducts that are specifically recognized and processed by the TC-NER pathway presents a unique therapeutic vulnerability, particularly in tumors with deficiencies in this repair pathway. While this compound also interacts with a multitude of cellular proteins, this binding appears to be largely non-specific, with DNA damage remaining the principal driver of its anticancer activity. The selective uptake of this compound by some tumor cells further contributes to its therapeutic potential. A thorough understanding of these molecular interactions and the cellular responses they elicit is crucial for the continued development of this compound analogs and their targeted application in oncology.
References
- 1. A Chemical Proteomic Analysis of Illudin‐Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RePub, Erasmus University Repository: Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways. [repub.eur.nl]
- 5. repub.eur.nl [repub.eur.nl]
- 6. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Illudin S and its Interaction with DNA Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Illudin S, a sesquiterpene natural product, and its semi-synthetic analog Irofulven, exhibit potent antitumor activity primarily through the induction of unique DNA lesions. The cytotoxicity of these compounds is intrinsically linked to the cellular DNA repair capacity, specifically Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Post-Replication Repair (PRR). This technical guide provides an in-depth analysis of the molecular interactions between this compound and cellular DNA repair pathways. It summarizes key quantitative data on cytotoxicity and DNA adduct formation, details experimental protocols for crucial assays, and visualizes the involved signaling cascades. This document serves as a comprehensive resource for researchers in oncology, DNA repair, and drug development.
Mechanism of Action of this compound
This compound is a genotoxic agent that, upon entering the cell, is metabolically activated to a reactive intermediate. This intermediate acts as an alkylating agent, preferentially forming covalent adducts with purine (B94841) bases in the DNA.[1] This DNA alkylation is the primary mechanism of its cytotoxicity.[2] The resulting DNA lesions are not effectively recognized or processed by several major DNA repair pathways, leading to the activation of specific repair mechanisms that are crucial for cell survival.[1][3][4][5][6][7][8]
Interaction with DNA Repair Pathways
The cellular response to this compound-induced DNA damage is characterized by a unique dependence on specific DNA repair pathways, while others are largely bypassed.
Nucleotide Excision Repair (NER)
NER is a major pathway for repairing bulky DNA lesions. It consists of two sub-pathways: Global Genome NER (GG-NER), which repairs lesions throughout the genome, and Transcription-Coupled NER (TC-NER), which specifically removes lesions that block transcribing RNA polymerase II.
-
Transcription-Coupled Nucleotide Excision Repair (TC-NER) is the primary repair pathway for this compound-induced DNA adducts. [1][3][4][5][6][7][8] this compound-induced lesions effectively stall RNA polymerase II, triggering the TC-NER pathway.
-
Core NER enzymes are essential for cell survival. Cells deficient in core NER factors such as XPA, XPF, XPG, and the helicase components of TFIIH (XPB and XPD) are hypersensitive to this compound.[5][9]
-
GG-NER is not significantly involved. The GG-NER-specific recognition factors XPC and XPE are not required for the repair of this compound-induced damage.[5] This indicates that the lesions do not cause significant helical distortion to be recognized by the GG-NER machinery.
-
Cockayne Syndrome (CS) proteins are critical. The TC-NER-specific proteins CSA and CSB are essential for the repair of this compound-induced lesions. Cells deficient in CSA or CSB show extreme sensitivity to this compound.[5][10][11][12][13][14]
Post-Replication Repair (PRR)
This compound-induced DNA adducts that are not repaired by TC-NER can block the progression of DNA replication forks. This triggers the Post-Replication Repair (PRR) pathway, a DNA damage tolerance mechanism.
-
RAD18 is crucial for tolerance of this compound-induced replication blockage. RAD18 is an E3 ubiquitin ligase that is recruited to stalled replication forks.[3][4][5][15] Cells deficient in RAD18 are hypersensitive to this compound.[1][5][7][13][15]
-
Translesion Synthesis (TLS) by DNA Polymerase Kappa. The recruitment of RAD18 can lead to the ubiquitination of PCNA, which in turn recruits specialized TLS polymerases to bypass the DNA lesion. Evidence suggests that the Y-family DNA polymerase kappa (Pol κ) is involved in the bypass of this compound-induced adducts.[16][17]
Other DNA Repair Pathways
-
Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ) are not significantly involved. Studies have shown that cells deficient in key BER (e.g., XRCC1) or NHEJ (e.g., Ku86, DNA-PKcs, XRCC4) factors do not exhibit increased sensitivity to this compound.[1][5][7] This suggests that this compound does not induce significant levels of DNA base damage that are substrates for BER, nor does it cause a substantial number of direct double-strand breaks that would be repaired by NHEJ.
DNA Damage Signaling
The stalling of replication forks by this compound-induced adducts activates the DNA damage response (DDR) signaling cascade.
-
ATR/ATM and CHK1 Activation: Replication stress leads to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases, which in turn phosphorylate and activate downstream checkpoint kinases such as CHK1.[6][17][18][19][20][21][22][23] This signaling cascade leads to cell cycle arrest, providing time for DNA repair.[6]
Quantitative Data
Cytotoxicity of this compound and Irofulven
The cytotoxicity of this compound and its analog Irofulven has been evaluated in various cancer cell lines. The IC50 (half-maximal inhibitory concentration) values are summarized below.
| Compound | Cell Line | Cancer Type | IC50 | Exposure Time | Assay Method | Reference |
| This compound | SW-480 | Colon | 14 nM | 2 hours | Colony Formation | [3] |
| This compound | PTGR1-480 | Colon | 10 nM | 2 hours | Colony Formation | [3] |
| This compound | HL-60 | Leukemia | 6-11 nM | 48 hours | Trypan Blue Exclusion | [24] |
| This compound | Normal Fibroblasts | Normal | ~0.26 nM | 72 hours | Cell Survival | [5] |
| Irofulven | Normal Fibroblasts | Normal | ~50 ng/mL (~134 nM) | 72 hours | Cell Survival | [5][7] |
| Irofulven | A2780 | Ovarian | ~0.3 µM | 1 hour | MTT | [12] |
| Irofulven | A2780/CP70 | Ovarian (Cisplatin-resistant) | ~0.6 µM | 1 hour | MTT | [12] |
| Irofulven | 2008 | Ovarian | ~0.9 µM | 1 hour | MTT | [12] |
| Irofulven | C13* | Ovarian (Cisplatin-resistant) | ~0.3 µM | 1 hour | MTT | [12] |
This compound-Induced DNA Adduct Formation
The formation of DNA adducts is a direct measure of the genotoxic effect of this compound.
| Cell Line | This compound Concentration | Adducts per 107 Nucleotides | Reference |
| SW-480 | 10 nM | 16 | [3] |
| PTGR1-480 | 10 nM | 16 | [3] |
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the long-term survival of cells after treatment with a cytotoxic agent.
Materials:
-
Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
6-well plates
-
Fixation solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 2, 24, or 72 hours). Include an untreated control.
-
Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the plates with PBS.
-
Fix the colonies with fixation solution for 15-30 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies in control / Number of cells seeded) x 100%
-
Surviving Fraction (SF): Number of colonies after treatment / (Number of cells seeded x PE/100)
-
Quantification of this compound-DNA Adducts by HPLC-MS/MS
This method provides a highly sensitive and specific quantification of DNA adducts.
Materials:
-
This compound-treated cells or tissues
-
DNA isolation kit
-
Nuclease P1, alkaline phosphatase, and phosphodiesterase
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase HPLC column
-
Solvents for mobile phase (e.g., acetonitrile, formic acid, water)
-
Internal standard (e.g., isotopically labeled adduct)
Procedure:
-
DNA Isolation: Isolate genomic DNA from this compound-treated and control cells.
-
Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of nuclease P1, phosphodiesterase, and alkaline phosphatase.[3]
-
Sample Preparation: Precipitate proteins and purify the nucleoside mixture, for example, by solid-phase extraction.
-
LC-MS/MS Analysis:
-
Inject the sample onto the HPLC column.
-
Separate the nucleosides using a gradient of mobile phases.
-
Detect and quantify the this compound-DNA adducts using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific mass transitions for this compound-adenine adducts can be monitored, such as m/z 384.2 -> 201.1 and m/z 384.2 -> 336.2.[3]
-
-
Data Analysis: Quantify the amount of adduct by comparing the peak area of the analyte to that of the internal standard and constructing a calibration curve. Express the results as the number of adducts per 107 or 108 normal nucleotides.
Recovery of RNA Synthesis (RRS) Assay
This assay indirectly measures TC-NER activity by quantifying the recovery of transcription after DNA damage.
Materials:
-
Cells grown on coverslips
-
This compound
-
5-Ethynyluridine (EU)
-
Click-iT RNA Alexa Fluor Imaging Kit
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for a defined period (e.g., 1-3 hours) to induce transcription-blocking lesions.
-
Recovery Period: Remove the drug and allow the cells to repair the damage for various time points (e.g., 0, 6, 12, 24 hours).
-
RNA Labeling: At each time point, pulse-label the cells with EU for 1-2 hours to label newly synthesized RNA.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Click-iT Reaction: Perform the Click-iT reaction to attach a fluorescent azide (B81097) (e.g., Alexa Fluor 488) to the EU-labeled RNA.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the EU signal in the nucleus of non-S-phase cells. The recovery of fluorescence intensity over time reflects the rate of TC-NER.
RAD18 Foci Formation Assay (Immunofluorescence)
This assay visualizes the recruitment of RAD18 to sites of DNA damage, indicating the activation of PRR.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD18
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound to induce replication stress.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described for the RRS assay.
-
Immunostaining:
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-RAD18 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of RAD18 foci per nucleus. An increase in the number of RAD18 foci indicates recruitment to stalled replication forks.
Conclusion
This compound and its derivatives represent a class of antitumor agents with a unique mechanism of action that is highly dependent on the cellular DNA repair machinery. Their selective cytotoxicity towards cells deficient in TC-NER highlights a potential therapeutic window and provides a strong rationale for the development of these compounds as targeted therapies. The detailed understanding of the interaction between this compound and DNA repair pathways, as outlined in this guide, is crucial for identifying predictive biomarkers of response and for designing rational combination therapies to overcome drug resistance. The experimental protocols provided herein serve as a valuable resource for researchers aiming to further elucidate the intricate mechanisms of action of these promising anticancer agents.
References
- 1. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair | Springer Nature Experiments [experiments.springernature.com]
- 2. Structural insights into the bypass of the major deaminated purines by translesion synthesis DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of forked and single-stranded DNA structures by human RAD18 complexed with RAD6B protein triggers its recruitment to stalled replication forks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recognition of forked and single-stranded DNA structures by human RAD18 complexed with RAD6B protein triggers its recruitment to stalled replication forks. | BioGRID [thebiogrid.org]
- 5. Phosphorylated Rad18 directs DNA Polymerase η to sites of stalled replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unscheduled DNA Synthesis: A Functional Assay for Global Genomic Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unscheduled DNA Synthesis at Sites of Local UV-induced DNA Damage to Quantify Global Genome Nucleotide Excision Repair Activity in Human Cells [bio-protocol.org]
- 8. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct mechanistic responses to replication fork stalling induced by either nucleotide or protein deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcription-coupled repair of DNA-protein cross-links depends on CSA and CSB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CSA and CSB play a role in the response to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] CSA and CSB play a role in the response to DNA breaks | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. The role of Cockayne Syndrome group B (CSB) protein in base excision repair and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Regulation of Chk1 Kinase by Autoinhibition and ATR-mediated Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specific Role of Chk1 Phosphorylations in Cell Survival and Checkpoint Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
- 23. Investigation of switch from ATM to ATR signaling at the sites of DNA damage induced by low and high LET radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanisms for stalled replication fork stabilization: new targets for synthetic lethality strategies in cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Illudin S
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Illudin S, a potent sesquiterpene antitumor agent. The provided methodologies, data presentation, and pathway diagrams are intended to guide researchers in assessing the cytotoxic effects of this compound on various cancer cell lines.
Introduction
This compound is a natural toxin produced by fungi of the Omphalotus genus. It exhibits strong antitumor activity by inducing DNA damage.[1][2][3] Unlike conventional DNA alkylating agents, the DNA lesions caused by this compound are not repaired by global genome repair pathways.[1][4] Instead, these lesions are primarily processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[1][2][3][5] This unique mechanism of action makes this compound and its analogs, such as Irofulven, promising candidates for cancer therapy, particularly for tumors with deficiencies in certain DNA repair pathways.[5][6] The cytotoxicity of this compound is often selective, with some cancer cell lines showing high sensitivity due to an energy-dependent transport mechanism for drug uptake.[6][7][8]
This document outlines a standard protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound can vary significantly depending on the cell line and the duration of exposure.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| HL-60 | Human Myeloid Leukemia | 3 nM | 48 hours[9] |
| HL-60 | Human Myeloid Leukemia | 6-11 nM | Not Specified[4] |
| CEM | T-lymphocyte Leukemia | 6-11 nM | Not Specified[4] |
| HTB-26 | Breast Cancer (Aggressive) | 10-50 µM | Not Specified[10] |
| PC-3 | Pancreatic Cancer | 10-50 µM | Not Specified[10] |
| HepG2 | Hepatocellular Carcinoma | 10-50 µM | Not Specified[10] |
| HCT116 | Colorectal Cancer | 22.4 µM | Not Specified[10] |
Note: The significant variation in IC50 values highlights the importance of empirical determination for each cell line of interest.
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol is a widely used method for assessing cell viability and can be adapted for high-throughput screening.[11][12][13][14]
Materials:
-
Cancer cell lines of interest (e.g., HL-60, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using Trypan Blue exclusion).[15]
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well for adherent cells or 20,000-50,000 cells/well for suspension cells) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the this compound dilutions directly to the wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11][13]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[12][14]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals (for adherent cells).
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound using the MTT method.
Signaling Pathway of this compound-Induced Cytotoxicity
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. researchtweet.com [researchtweet.com]
- 15. texaschildrens.org [texaschildrens.org]
Illuminating the Anti-Cancer Potential of Illudin S: Application Notes and Protocols for Human Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Illudin S, a potent sesquiterpene with significant anti-tumor properties, in human cancer cell lines. This document details its mechanism of action, summarizes its cytotoxic effects, and offers detailed protocols for key in vitro assays.
Introduction
This compound is a natural compound first isolated from the Jack O'Lantern mushroom (Omphalotus illudens). It has garnered significant interest in oncology research due to its potent cytotoxic activity against a broad spectrum of cancer cells. Its mechanism of action is primarily attributed to its ability to induce DNA damage, which, in turn, activates specific cellular stress responses, leading to cell cycle arrest and apoptosis. A key feature of this compound is its preferential targeting of cells deficient in certain DNA repair pathways, making it a promising candidate for targeted cancer therapy.
Mechanism of Action: Targeting Transcription-Coupled Nucleotide Excision Repair (TC-NER)
This compound functions as a DNA alkylating agent, forming adducts that distort the DNA helix.[1] This damage, if unrepaired, can be lethal to the cell. The primary repair mechanism for this compound-induced DNA lesions is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2] Unlike global genome NER (GG-NER), which surveys the entire genome for damage, TC-NER is activated when RNA polymerase is stalled by a lesion on the transcribed strand of an active gene.[3]
Cells with defects in the TC-NER pathway exhibit heightened sensitivity to this compound.[1] Key proteins involved in this pathway include Cockayne syndrome proteins A and B (CSA and CSB), and Xeroderma pigmentosum proteins XPA, XPF, and XPG, along with the transcription factor IIH (TFIIH) complex.[1][2] this compound-induced DNA adducts block the progression of RNA polymerase, initiating the TC-NER response. In cells with a compromised TC-NER pathway, the inability to repair this damage leads to persistent signaling for cell cycle arrest and apoptosis.
Data Presentation: Cytotoxicity of this compound in Human Cancer Cell Lines
The cytotoxic effects of this compound are quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary depending on the cancer cell line, reflecting differences in cellular uptake, metabolism, and DNA repair capacity.
| Cell Line | Cancer Type | IC50 (approx.) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 3 nM | [4] |
| SW-480 | Colorectal Carcinoma | 14 nM | [5] |
| PTGR1-480 | Colorectal Carcinoma (PTGR1-overexpressing) | 10 nM | [5] |
| Human Fibroblasts | Normal | Cytotoxicity observed at 0-0.26 nM (24-72 hours) | [4] |
Note: The provided IC50 values are approximate and may vary based on experimental conditions such as incubation time and the specific assay used. Researchers should determine the IC50 for their specific cell line and experimental setup.
Mandatory Visualizations
Caption: Workflow for this compound treatment and subsequent cellular analysis.
Caption: this compound-induced DNA damage and the TC-NER pathway.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on human cancer cell lines.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should be chosen based on the expected IC50 value (e.g., 0.1 nM to 1 µM). Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized based on the cell line's doubling time.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound is known to cause an arrest at the G1-S phase interface.[4]
Western Blot Analysis of DNA Damage Response Proteins
This protocol is used to detect changes in the expression or post-translational modification of proteins involved in the DNA damage response.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-p21, anti-CSB, anti-XPA)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
By following these protocols, researchers can effectively investigate the anti-cancer effects of this compound in human cancer cell lines and further elucidate its mechanism of action.
References
- 1. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Illudin S Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudin S is a natural sesquiterpene toxin produced by fungi of the Omphalotus genus. It exhibits potent cytotoxic activity against a broad range of cancer cell lines in vitro. Its mechanism of action primarily involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. These characteristics have made this compound and its analogs, such as Irofulven, subjects of interest in preclinical cancer research.
This document provides detailed application notes and protocols for the administration of this compound and its more clinically studied analog, Irofulven, in mouse xenograft models. Due to reports of limited in vivo efficacy of this compound in some xenograft models, this guide also includes data and protocols for Irofulven to provide a comprehensive resource for researchers.
Mechanism of Action
This compound is a DNA-alkylating agent that, upon entering a cell, is believed to be metabolically activated. This activation enables it to covalently bind to DNA, forming adducts that stall DNA replication and transcription.[1][2] This triggers a DNA damage response, primarily repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2][3] The overwhelming DNA damage and stalled replication forks lead to the activation of the replication stress response, cell cycle arrest at the G1/S phase, and ultimately, apoptosis.[4]
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound induces DNA damage, leading to replication and transcription stalling, cell cycle arrest, and apoptosis.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |
| HL-60 | Myeloid Leukemia | 6-11 | 2 hours |
| CEM | T-lymphocyte Leukemia | 6-11 | 2 hours |
| MCF-7 | Breast Carcinoma | 160 | Not Specified |
| B16 | Murine Melanoma | 17,000 | Not Specified |
| MV522 | Lung Adenocarcinoma | Not Specified | Not Specified |
| HT-29 | Colon Carcinoma | Not Specified | Not Specified |
| MX-1 | Breast Carcinoma | Not Specified | Not Specified |
| Note: IC50 values can vary depending on the assay and specific experimental conditions. |
In Vivo Antitumor Activity of Irofulven (this compound Analog) in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Drug | Dose (mg/kg) | Administration Route | Schedule | Outcome |
| MX-1 Breast Carcinoma | Nude | Irofulven | 3-7.5 | IV or IP | Daily for 5 days | Complete regression in 29/30 animals (IV)[5] |
| MV522 Lung Adenocarcinoma | Nude | Irofulven | 3.75-7.5 | IP | Daily for 5 days | Extensive tumor shrinkage[5] |
| HT-29 Colon Carcinoma | Nude | Irofulven | 3.75-7.5 | IP | Daily for 5 days | Significant tumor growth inhibition[5] |
| Rh28 Rhabdomyosarcoma | SCID | Irofulven | 1.32, 2.0, 3.0 | IV | Daily for 5 days, repeated every 21 days for 3 cycles | Dose-dependent tumor growth inhibition |
| SJ-BT40 ATRT | SCID | Irofulven | 1.32, 2.0, 3.0, 4.6, 7.0 | IV | Daily for 5 days, repeated every 21 days for 3 cycles | Dose-dependent tumor growth inhibition |
Note: One study reported that the parent compound, this compound, was ineffective in the MV522 lung carcinoma xenograft model, while its analog, dehydroilludin M, showed significant antitumor activity.[6]
Experimental Protocols
General Mouse Xenograft Protocol
This protocol provides a general framework for establishing a subcutaneous xenograft model. Specific cell numbers and growth times may need to be optimized for different cell lines.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID, or NSG mice), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringes with 25-27 gauge needles
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture human cancer cells in their recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect cells into a sterile conical tube.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of sterile PBS or serum-free medium.
-
Perform a cell count to determine cell viability and concentration.
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired number of cells per injection volume (typically 1-10 x 10^6 cells in 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Mice are typically randomized into treatment groups when tumors reach a specific size (e.g., 100-200 mm^3).
-
This compound/Irofulven Administration Protocol (Based on Irofulven Studies)
Materials:
-
This compound or Irofulven
-
Vehicle for reconstitution (e.g., sterile saline, DMSO/saline mixture - check solubility)
-
Syringes and needles for administration (appropriate for the chosen route)
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound or Irofulven in a suitable solvent.
-
On the day of administration, dilute the stock solution to the final desired concentration with a sterile vehicle. The final concentration should be calculated based on the average weight of the mice in each group to ensure accurate dosing in mg/kg.
-
-
Administration:
-
Intravenous (IV) Injection: Administer the drug solution via the tail vein. Recommended volumes are typically around 100 µL per 20g mouse.
-
Intraperitoneal (IP) Injection: Inject the drug solution into the peritoneal cavity. Recommended volumes are typically around 200 µL per 20g mouse.
-
-
Treatment Schedule:
-
A common schedule for Irofulven is daily administration for 5 consecutive days.[5]
-
Treatment cycles can be repeated, for example, every 21 days.
-
-
Monitoring:
-
Continue to monitor tumor volume as described in the general xenograft protocol.
-
Monitor mouse body weight and general health throughout the study to assess toxicity.
-
Experimental Workflow Diagram
Caption: A typical workflow for a mouse xenograft study investigating the antitumor effects of this compound.
Important Considerations
-
Toxicity: this compound and its analogs can be highly toxic. It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in the specific mouse strain being used. Monitor for signs of toxicity, such as weight loss, lethargy, and ruffled fur.
-
Solubility and Formulation: this compound has limited aqueous solubility. Careful consideration must be given to the formulation to ensure bioavailability and prevent precipitation upon administration.
-
In Vivo Efficacy: As noted, the in vivo antitumor activity of this compound itself has been questioned in some studies.[6] Researchers should consider including a more stable and clinically evaluated analog like Irofulven as a positive control or alternative therapeutic agent.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Conclusion
This compound is a potent cytotoxic agent with a well-defined mechanism of action involving DNA damage. While its in vitro activity is promising, its translation to in vivo xenograft models requires careful consideration of its toxicity and potential for limited efficacy. The use of its analog, Irofulven, which has been more extensively studied in preclinical and clinical settings, provides a valuable alternative for in vivo research. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound and its derivatives in mouse xenograft models.
References
- 1. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo studies on the anticancer activity of dehydroilludin M - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Pharmacokinetic and Pharmacodynamic Evaluation of Illudin S and its Analog Irofulven
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudin S is a natural sesquiterpene compound isolated from the Jack O'Lantern mushroom (Omphalotus illudens) that has demonstrated potent cytotoxic activity against a variety of tumor cell lines. However, its development as a therapeutic agent has been hindered by a narrow therapeutic window and significant toxicity. This has led to the development of semi-synthetic analogs, such as Irofulven (B1672183) (MGI-114), which exhibits an improved therapeutic index.
These application notes provide a summary of the available preclinical data on the pharmacokinetics, pharmacodynamics, and toxicity of this compound and Irofulven in animal models. Due to the limited availability of comprehensive pharmacokinetic data for this compound, this document focuses on its in vitro and in vivo anti-tumor activity and toxicity. In contrast, more detailed pharmacokinetic and metabolism data for its clinically evaluated analog, Irofulven, are presented to serve as a valuable reference for researchers in the field.
I. This compound: Preclinical Data
A. In Vitro Cytotoxicity
This compound has shown potent cytotoxic effects against a wide range of human cancer cell lines. The mechanism of its anti-tumor activity is attributed to the induction of DNA lesions, which are not efficiently repaired by global genome repair pathways, leading to stalled replication and transcription complexes and subsequent apoptosis.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (2-hour exposure) | Reference |
| HL-60 | Myeloid Leukemia | Not explicitly stated, but sensitive | [1] |
| Various multidrug-resistant cell lines | Various | Potent activity retained | [2] |
B. In Vivo Toxicity in Animal Models
Studies in animal models have highlighted the significant toxicity of this compound, which has limited its therapeutic development.
Table 2: In Vivo Toxicity of this compound in Rats
| Animal Model | Dosing Route | Dose Levels (mg/kg) | Observed Toxicities | Reference |
| Wistar Rats | Oral | 5, 10, 20 | Severe damage to the digestive tract (haemorrhagic erosions, inflammatory oedema in the gastric mucosa). No significant changes in the liver, kidney, or lung. | [3] |
C. Experimental Protocol: In Vivo Toxicity Assessment of this compound in Rats
This protocol is based on the methodology described by Tanaka et al. (1996).[3]
Objective: To evaluate the histopathological effects of orally administered this compound in rats.
Materials:
-
This compound
-
Wistar rats (male)
-
Vehicle for oral administration (e.g., water, saline)
-
Gavage needles
-
Standard laboratory equipment for histopathology (formalin, paraffin, microtome, slides, stains)
Procedure:
-
Animal Acclimation: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare solutions of this compound in the chosen vehicle at concentrations corresponding to the desired dose levels (e.g., 5, 10, and 20 mg/kg). A control group receiving only the vehicle should be included.
-
Administration: Administer a single dose of this compound or vehicle to the rats via oral gavage.
-
Observation: Monitor the animals for clinical signs of toxicity at regular intervals.
-
Necropsy: At a predetermined time point after dosing (e.g., 24 or 48 hours), euthanize the animals.
-
Histopathology: Perform a gross examination of all major organs. Collect tissues of interest (specifically the stomach and small intestine, as well as liver, kidney, and lung for comparison) and fix them in 10% neutral buffered formalin. Process the tissues for histopathological examination by embedding in paraffin, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Analysis: Examine the stained tissue sections under a microscope to assess for any pathological changes.
Caption: Workflow for assessing the in vivo toxicity of this compound in a rat model.
II. Irofulven (MGI-114): A Clinically Investigated Analog
Irofulven is a semi-synthetic derivative of this compound with a more favorable therapeutic index. It has undergone clinical investigation and, as such, more comprehensive pharmacokinetic data are available.
A. Pharmacokinetics in Animal Models
Pharmacokinetic studies of Irofulven have been conducted in mice, providing valuable data for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Pharmacokinetic Parameters of Irofulven in Mice
| Animal Model | Dose (mg/kg, i.v.) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Non-tumor bearing mice | 7 | ~1500 | ~1000 | [4] |
| Tumor-bearing mice (SJ-BT33) | 7 | ~1500 | ~1000 | [4] |
Note: The provided data is approximate, based on graphical representations in the source material. The study noted that the pharmacokinetics of Irofulven were linear over the dosage range examined.[4]
B. Metabolism in Animal Models
In vitro studies using rat liver cytosol have provided insights into the metabolic pathways of Irofulven.
-
Metabolic Pathway: Irofulven is metabolized by a cytosolic NADPH-dependent enzyme in the rat liver.[5]
-
Metabolites: The enzymatic reduction produces an aromatic metabolite similar to that formed from this compound.[5] Additionally, four other metabolites have been identified: two hydroxylated derivatives and two derivatives where the primary allylic hydroxyl group is replaced by a hydride.[5]
C. Experimental Protocol: In Vivo Efficacy and Pharmacokinetics of Irofulven in a Mouse Xenograft Model
This protocol is a generalized representation based on methodologies from preclinical studies of Irofulven.[4]
Objective: To evaluate the in vivo anti-tumor efficacy and pharmacokinetic profile of Irofulven in a mouse xenograft model.
Materials:
-
Irofulven
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human tumor cell line (e.g., pediatric solid tumor xenografts)
-
Matrigel (or other appropriate matrix)
-
Calipers for tumor measurement
-
Equipment for intravenous administration
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Analytical equipment for drug quantification (e.g., HPLC)
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells mixed with Matrigel into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer Irofulven intravenously according to the desired dosing schedule (e.g., daily for 5 days, with cycles repeated every 21 days).[4] The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition or regression.
-
Pharmacokinetic Sampling: For pharmacokinetic analysis, collect blood samples at predetermined time points after Irofulven administration (e.g., 5, 15, 30, 60, 120 minutes). Process the blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of Irofulven in the plasma samples using a validated analytical method such as HPLC.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) from the plasma concentration-time data. Analyze the tumor growth data to determine the anti-tumor efficacy.
Caption: Workflow for a combined efficacy and pharmacokinetic study of Irofulven.
III. Signaling Pathway and Mechanism of Action
Both this compound and Irofulven are believed to exert their cytotoxic effects through a similar mechanism involving the generation of DNA adducts.
Caption: Simplified signaling pathway for this compound and Irofulven-induced cytotoxicity.
Conclusion
The preclinical data for this compound highlight its potent anti-tumor activity, which is unfortunately coupled with significant toxicity in animal models. The development of its analog, Irofulven, has provided a compound with an improved therapeutic profile. The pharmacokinetic and metabolism data for Irofulven in animal models, though not exhaustive, offer valuable insights for researchers working on this class of compounds. The provided protocols and workflows serve as a guide for designing and conducting further preclinical studies to better understand the therapeutic potential of this compound derivatives.
Disclaimer: These application notes and protocols are intended for informational purposes only and should be adapted and validated for specific experimental conditions and institutional guidelines. Researchers should always adhere to ethical and regulatory standards for animal research.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I population pharmacokinetics of irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of irofulven, a novel mushroom-derived cytotoxin, administered for five consecutive days every four weeks in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of antitumor hydroxymethylacylfulvene by rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Illudin S
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo evaluation of Illudin S, a potent sesquiterpene antitumor agent. Due to its poor aqueous solubility, specialized formulation strategies are required for preclinical animal studies. This document outlines a co-solvent-based formulation, drawing parallels from its clinically tested analog Irofulven, and an alternative lipid-based formulation. Additionally, it provides protocols for in vitro cytotoxicity assessment and in vivo efficacy studies using mouse xenograft models.
Physicochemical Properties and Solubility
A thorough understanding of this compound's physicochemical properties is critical for developing a successful in vivo formulation.
| Property | Value/Description | Source |
| Molecular Formula | C₁₅H₂₀O₄ | MedChemExpress |
| Molecular Weight | 264.32 g/mol | MedChemExpress |
| Appearance | Light yellow solid | MedChemExpress |
| Water Solubility | Poor | N/A |
| Organic Solvent Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Ethanol (B145695), Methanol, Dimethylformamide (DMF) | MedChemExpress |
Recommended Formulations for In Vivo Administration
Given the poor water solubility of this compound, the following formulations are recommended for intravenous (IV) or intraperitoneal (IP) administration in animal models.
Co-solvent Formulation (Based on Irofulven Studies)
This approach utilizes a mixture of a pharmaceutically acceptable organic solvent and an aqueous vehicle to solubilize this compound. A formulation similar to that used for the this compound analog, Irofulven, is a practical starting point.
Table 2: Co-solvent Formulation Composition
| Component | Concentration | Purpose |
| This compound | Target concentration (e.g., 0.5 - 2 mg/mL) | Active Pharmaceutical Ingredient |
| Ethanol (Dehydrated, USP grade) | 1% - 10% (v/v) | Co-solvent |
| 5% Dextrose in Water (D5W) | q.s. to final volume | Vehicle |
Lipid-Based Formulation (Liposomes)
For improved stability and potentially altered pharmacokinetic profiles, a liposomal formulation can be employed. This method encapsulates the lipophilic this compound within a lipid bilayer.
Table 3: Liposomal Formulation Composition
| Component | Molar Ratio | Purpose |
| This compound | 1 | Active Pharmaceutical Ingredient |
| Soy Phosphatidylcholine (SPC) | 10 | Lipid bilayer component |
| Cholesterol | 2 | Stabilizer |
| Chloroform:Methanol (2:1 v/v) | N/A | Organic solvent for lipid film preparation |
| Phosphate-Buffered Saline (PBS), pH 7.4 | N/A | Hydration and final suspension buffer |
Experimental Protocols
Protocol 1: Preparation of Co-solvent Formulation
Materials:
-
This compound powder
-
Ethanol (Dehydrated, USP grade)
-
5% Dextrose in Water (D5W), sterile
-
Sterile vials
-
0.22 µm sterile syringe filter
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound.
-
Dissolve the this compound powder in a minimal amount of dehydrated ethanol to create a concentrated stock solution. For example, dissolve 10 mg of this compound in 100 µL of ethanol.
-
-
Dilution:
-
Slowly add the 5% Dextrose in Water (D5W) to the this compound stock solution while gently vortexing. The final concentration of ethanol should not exceed 10% to minimize potential toxicity.
-
-
Sterile Filtration:
-
Draw the final formulation into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter and filter the solution into a sterile vial.
-
-
Storage:
-
Store the formulation at 2-8°C and protect from light. It is recommended to use the formulation immediately or within 24 hours of preparation.
-
Protocol 2: Preparation of Liposomal Formulation
Materials:
-
This compound powder
-
Soy Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Accurately weigh this compound, SPC, and cholesterol in the recommended molar ratio.
-
Dissolve the mixture in a 2:1 (v/v) solution of chloroform:methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at 30-40°C until a thin, uniform lipid film is formed on the inner surface of the flask.
-
-
Hydration:
-
Add sterile PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask on the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification and Storage:
-
(Optional) Remove any unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
-
Store the liposomal formulation at 2-8°C.
-
In Vivo Study Design: Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of an this compound formulation in a subcutaneous mouse xenograft model.
Table 4: Recommended Parameters for In Vivo Efficacy Study
| Parameter | Recommendation |
| Animal Model | Athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old |
| Tumor Cell Line | Human cancer cell line known to be sensitive to this compound in vitro |
| Tumor Implantation | Subcutaneous injection of 1-5 x 10⁶ cells in a 1:1 mixture of media and Matrigel |
| Tumor Growth Monitoring | Caliper measurements 2-3 times per week |
| Treatment Initiation | When tumors reach a volume of 100-200 mm³ |
| Administration Route | Intraperitoneal (IP) or Intravenous (IV) |
| Dosage (starting) | Based on Irofulven studies: 3.5 mg/kg and 7 mg/kg. A dose-escalation study is recommended to determine the Maximum Tolerated Dose (MTD) of the this compound formulation. |
| Dosing Schedule | e.g., Daily for 5 days (q.d. x 5) or intermittent (e.g., every 3 days for 4 doses) |
| Control Groups | Vehicle control, untreated control |
| Efficacy Endpoints | Tumor growth inhibition, tumor regression, survival |
| Toxicity Monitoring | Body weight, clinical signs of distress |
Protocol 3: In Vivo Efficacy Study
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Monitoring and Group Randomization:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the prepared this compound formulation or vehicle control according to the predetermined dosage and schedule via the chosen route (IP or IV).
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).
-
Mechanism of Action and Signaling Pathway
This compound is a DNA alkylating agent that causes DNA damage, leading to the stalling of replication and transcription forks. This triggers a DNA Damage Response (DDR), primarily engaging the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2] Persistent DNA damage and stalled cellular processes can ultimately lead to the induction of apoptosis.
Caption: this compound mechanism of action leading to apoptosis.
Experimental Workflow
The following diagram illustrates the overall workflow for the in vivo evaluation of an this compound formulation.
Caption: Workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols for the Quantification of Illudin S-DNA Adducts by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudin S is a natural sesquiterpene with potent antitumor activity. Its cytotoxicity is primarily attributed to its ability to form covalent adducts with DNA, leading to stalled replication and transcription, ultimately triggering cell death. The quantification of this compound-DNA adducts is crucial for understanding its mechanism of action, evaluating drug efficacy, and for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. This document provides detailed protocols for the quantification of this compound-DNA adducts using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique.
Principle
The method involves the enzymatic digestion of DNA isolated from cells or tissues treated with this compound into individual deoxyribonucleosides. The resulting mixture, containing unmodified and this compound-modified deoxyribonucleosides, is then separated by liquid chromatography and detected by tandem mass spectrometry (MS/MS). Quantification is achieved by monitoring specific mass transitions for the this compound-DNA adducts, often using a stable isotope-labeled internal standard for accuracy.
I. Experimental Protocols
A. In Vitro Formation of this compound-DNA Adducts
This protocol is for the initial identification and characterization of this compound-DNA adducts.
Materials:
-
This compound
-
Deoxyadenosine (dAdo) or Deoxyguanosine (dGuo)
-
Calf Thymus DNA (ctDNA)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Magnesium chloride (MgCl₂) (50 mM)
-
Rat liver cytosol (optional, for bioactivation)
-
NADPH (optional, for bioactivation)
-
Milli-Q water
Procedure:
-
In a 1.5 mL microcentrifuge tube, combine 10 µL of 10 mM this compound with either 3.7 mmol of dAdo or 10.2 mmol of dGuo, or 1 mg of ctDNA.[1]
-
Add 150 µL of 0.1 M phosphate buffer (pH 7.4) and 20 µL of 50 mM MgCl₂.[1]
-
For reactions requiring enzymatic bioactivation, add 300 µg of rat liver cytosol and 50 µL of 100 mM NADPH.[1]
-
Adjust the final volume to 0.5 mL with water.[1]
-
Incubate the reaction mixture at 37°C in a shaking heat block for 24 hours.[1]
-
Following incubation, the sample is ready for LC-MS analysis to identify the formed adducts.
B. Cell Culture and Treatment with this compound
Materials:
-
Cancer cell lines (e.g., SW-480 colon cancer cells)[1]
-
Appropriate cell culture medium and supplements
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells in appropriate flasks or plates until they reach the desired confluency.
-
Treat the cells with varying concentrations of this compound for specific time periods (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS to remove any remaining this compound.
-
Harvest the cells by scraping or trypsinization.
-
The cell pellet is now ready for DNA isolation.
C. DNA Isolation and Enzymatic Digestion
Materials:
-
Cell pellet from treated and control cells
-
DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease P1
-
Alkaline phosphatase[1]
-
Appropriate buffers
Procedure:
-
Isolate genomic DNA from the cell pellets using a commercial DNA isolation kit according to the manufacturer's instructions.
-
Measure the DNA concentration and purity using a NanoDrop spectrophotometer.[1]
-
Enzymatically digest the DNA to deoxyribonucleosides. This typically involves a two-step process with nuclease P1 followed by alkaline phosphatase to ensure complete digestion to 2'-deoxynucleosides.
D. LC-MS/MS Quantification of this compound-DNA Adducts
Instrumentation:
-
Waters nanoAcquity Ultra Performance LC (UPLC) system[1]
-
Thermo TSQ Vantage triple quadrupole mass spectrometer[1]
-
Phenomenex Synergi Polar-RP 80 Å column (150×0.5 mm, 4 µm particle size)[1]
LC Parameters:
-
Mobile Phase A: 3% acetonitrile (B52724) and 0.1% formic acid in water (v/v)[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile (v/v)[1]
-
Flow Rate: 10 µL/min[1]
-
Gradient: A suitable gradient must be developed to separate the adducts from the large excess of unmodified nucleosides.
MS Parameters:
-
Ionization Mode: Positive ion electrospray ionization (ESI+)[1]
-
Analysis Mode: Selected Reaction Monitoring (SRM)[1]
-
Mass Transitions: The specific mass transitions for the this compound-DNA adducts need to be determined by initial infusion and MS/MS analysis of the in vitro reaction products. For example, for this compound-adenine adducts, the following transitions have been monitored: m/z 384.2 to 201.1 and m/z 384.2 to 336.2. For this compound-guanine adducts, transitions such as m/z 400.2 to 201.1 and m/z 400.2 to 352.0 have been used.[1]
-
Optimization: Ionization parameters should be optimized by tuning with a solution of the synthesized adduct standard.[1]
II. Data Presentation
The quantitative data for this compound-DNA adducts should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Quantification of this compound-DNA Adducts in SW-480 and PTGR1-480 Cells.
| Cell Line | This compound Concentration | Treatment Time (hours) | This compound-Ade Adducts (adducts per 10^7 nucleotides) | This compound-Gua Adducts (adducts per 10^7 nucleotides) |
| SW-480 | Specify | Specify | Insert Data | Insert Data |
| PTGR1-480 | Specify | Specify | Insert Data | Insert Data |
Note: This table is a template. The actual data needs to be populated from experimental results. A study by McAllister et al. (2013) showed that this compound-Ade adduct levels were similar in both SW-480 and PTGR1-480 cells, suggesting that unlike the related compound acylfulvene, its bioactivation and DNA adduct formation are not positively correlated with PTGR1 levels.[1]
III. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for the quantification of this compound-DNA adducts.
B. This compound-Induced DNA Damage and Repair Pathway
This compound forms bulky DNA adducts that distort the DNA helix. These lesions are primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2][3][4][5] The global genome repair (GGR) pathway, another sub-pathway of NER, appears to ignore this compound-induced lesions.[2][6]
Caption: Simplified pathway of this compound-induced DNA damage and repair via TC-NER.
References
- 1. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Illudin S for Studying Transcription-Coupled Nucleotide Excision Repair (TC-NER)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transcription-Coupled Nucleotide Excision Repair (TC-NER) is a vital DNA repair pathway that rapidly removes bulky, helix-distorting lesions from the transcribed strand of active genes.[1] These lesions can stall RNA polymerase II (Pol II), blocking transcription and leading to cell death if not repaired.[2] Studying TC-NER has been challenging due to the difficulty of inducing lesions specific to this pathway. Illudin S, a natural sesquiterpene toxin, has emerged as a powerful tool for this purpose.[3][4] Its active metabolites form DNA adducts that are potent blockers of transcription but are largely ignored by the global genome repair (GG-NER) pathway.[3][5] This unique property makes this compound an exceptional agent for specifically investigating the mechanisms and components of TC-NER.[3][6]
Mechanism of Action
This compound is a pro-drug that, once inside the cell, is metabolized into a reactive intermediate. This intermediate alkylates DNA, primarily forming adducts in the minor groove.[6] These this compound-induced DNA lesions do not cause major helix distortion and are therefore not efficiently recognized by the GG-NER damage sensors XPC/HR23B and DDB2.[4][5] However, when an elongating RNA polymerase II encounters an this compound adduct on the template strand, it stalls.[7] This stalled Pol II complex acts as the damage signal, initiating the TC-NER pathway.[7] Key TC-NER-specific proteins, such as Cockayne Syndrome A (CSA) and B (CSB), are recruited to the stalled polymerase to facilitate the assembly of the core NER machinery (including XPA, XPF, XPG, and TFIIH) and subsequent removal of the lesion.[2][3] Consequently, cells deficient in TC-NER factors (like CSA or CSB) are hypersensitive to this compound, while cells deficient only in GG-NER (like XPC) exhibit normal resistance.[4][5]
Data Presentation: Comparative Cytotoxicity
The specificity of this compound for the TC-NER pathway is evident in its differential cytotoxicity toward various DNA repair-deficient cell lines. Cells with defects in TC-NER are significantly more sensitive to this compound compared to wild-type cells or cells with defects solely in GG-NER.
| Cell Line/Genotype | DNA Repair Pathway Defect | Relative Sensitivity to this compound (vs. Wild-Type) | Reference |
| Wild-Type (e.g., MRC5-SV) | Proficient in all NER | 1x (Baseline) | [4] |
| XP-A | Core NER (both GG-NER & TC-NER) | ~10x more sensitive | [4] |
| XP-C | GG-NER only | ~1x (Normal resistance) | [4][5] |
| CS-A / CS-B | TC-NER only | 7-9x more sensitive | [5] |
Table 1: Summary of this compound cytotoxicity in human fibroblast cell lines with defined NER defects. Relative sensitivity is approximated from published survival curves.
Experimental Protocols
Here we provide key protocols for using this compound to probe TC-NER function.
This protocol determines the sensitivity of cell lines to this compound, a key indicator of TC-NER proficiency.
-
Cell Seeding: Seed human fibroblast or other desired cell lines in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to attach and grow for 24 hours.[8]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in complete growth medium to achieve final concentrations ranging from 0.01 nM to 100 nM. Ensure the final DMSO concentration is below 0.5%.[8][9]
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for a prolonged period, typically 72 hours, to allow the cytotoxic effects to manifest.[4]
-
Viability Assessment: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C. Measure the absorbance on a plate reader according to the manufacturer's instructions.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 (the concentration of this compound that inhibits 50% of cell growth).
The RRS assay is a functional measure of TC-NER.[10] It quantifies the ability of cells to recover transcription after it has been inhibited by DNA damage.[11][12]
-
Cell Preparation: Plate cells (e.g., TC-NER proficient and deficient fibroblasts) on coverslips in a 24-well plate. Pre-label the cells with [¹⁴C]-thymidine (e.g., 50 nCi/mL) for 16-24 hours to normalize for cell number.[4]
-
This compound Treatment: Treat cells with an inhibitory concentration of this compound (e.g., 30 ng/mL) for 3 hours to induce transcription-blocking lesions.[11]
-
Recovery Phase: Wash the cells with fresh medium to remove this compound. At various time points post-treatment (e.g., 0, 3, 8, 21 hours), proceed to the labeling step.[11]
-
Pulse Labeling of Nascent RNA: At each time point, pulse-label the cells with [³H]-uridine (e.g., 2 µCi/mL) or a non-radioactive analog like 5-ethynyluridine (B57126) (EU) for 15-30 minutes to label newly synthesized RNA.[4][13]
-
Cell Lysis and Scintillation Counting (for radioactive method): Lyse the cells with alkali and process for dual-label (³H and ¹⁴C) scintillation counting.[4] The ratio of ³H to ¹⁴C counts is a measure of the overall rate of RNA synthesis.[4]
-
Fluorescence Microscopy (for EU method): If using EU, fix and permeabilize the cells. Perform a click chemistry reaction to attach a fluorescent azide (B81097) to the incorporated EU.[13] Counterstain nuclei with DAPI.
-
Data Analysis: For the radioactive method, calculate the ³H/¹⁴C ratio for each time point and normalize it to the untreated control. For the fluorescence method, quantify the mean nuclear fluorescence intensity using imaging software. Plot the relative RNA synthesis rate over time. TC-NER proficient cells should show a recovery of RNA synthesis, while deficient cells will not.[5][11]
Conclusion
This compound is a highly specific and potent tool for inducing DNA lesions that are exclusively repaired by the TC-NER pathway.[3] Its use in comparative cytotoxicity and functional assays, such as the Recovery of RNA Synthesis assay, allows for the precise interrogation of TC-NER activity in various cellular contexts. This makes this compound invaluable for basic research into DNA repair, for screening novel therapeutic compounds, and for identifying tumors with DNA repair deficiencies that could be targeted in precision oncology.[14]
References
- 1. Transcription-Coupled Repair: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repub.eur.nl [repub.eur.nl]
- 6. researchgate.net [researchgate.net]
- 7. Transcription-coupled Nucleotide Excision Repair: New Insights Revealed by Genomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recovery of protein synthesis to assay DNA repair activity in transcribed genes in living cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Nucleotide excision repair deficiency is a targetable therapeutic vulnerability in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Illudin S in DNA Repair Deficient Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudin S is a natural sesquiterpene compound with potent anti-tumor activity, originally isolated from the mushroom Omphalotus illudens. Its mechanism of action involves the induction of DNA lesions, making it a subject of significant interest in cancer research, particularly for its potential in targeting tumors with specific DNA repair deficiencies.[1][2][3][4] Inside cells, this compound is converted to unstable metabolites that form DNA adducts.[1][2][3] These lesions are not recognized by global genome repair pathways but are specifically processed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2][3][4] This unique property leads to hypersensitivity in cell lines deficient in TC-NER, presenting a promising therapeutic window for cancers with such defects.
These application notes provide a comprehensive overview of the use of this compound in DNA repair deficient cell lines, including its mechanism of action, quantitative data on its cytotoxicity, and detailed protocols for key experiments.
Mechanism of Action and Cellular Response
This compound exerts its cytotoxic effects by inducing DNA damage that stalls both transcription and replication forks.[1][4] The resulting DNA lesions are primarily recognized and repaired by the TC-NER pathway.[1][2][3][4] This pathway is initiated when RNA polymerase stalls at a lesion on the transcribed strand of a gene.
Key proteins involved in the TC-NER pathway and the cellular response to this compound-induced damage include:
-
Core NER enzymes: XPA, XPF, XPG, and the TFIIH complex are essential for the repair of this compound-induced lesions.[1][2][3]
-
TC-NER specific factors: CSA and CSB are critical for initiating the repair process at stalled transcription complexes.[1][3]
-
Replication stress response: Active RAD18 is required for optimal cell survival, indicating that this compound-induced lesions also block replication forks, triggering a post-replication repair-like response.[1][3]
Conversely, proteins involved in global genome NER (GG-NER), such as XPC and XPE, are not required for the repair of this compound adducts.[1][3] This specificity underscores the targeted nature of this compound's cytotoxicity.
Data Presentation
The following tables summarize the quantitative data on the cytotoxicity of this compound in various DNA repair proficient and deficient cell lines.
Table 1: Cytotoxicity of this compound in Human Fibroblast Cell Lines
| Cell Line | Genotype/Deficiency | D10 Value (ng/mL for 72h exposure) | Relative Sensitivity (compared to Normal) |
| Normal | Wild-type | ~1.1 | 1x |
| XP-A | XPA (Core NER) | ~0.12 | ~9.2x |
| XP-C | XPC (GG-NER) | Normal | ~1x |
| XP-E | XPE (GG-NER) | Normal | ~1x |
| CS-A | CSA (TC-NER) | ~0.16 | ~7x |
| CS-B | CSB (TC-NER) | ~0.12 | ~9x |
Data synthesized from Jaspers et al., 2002.[1]
Table 2: Cytotoxicity of a Semisynthetic this compound Derivative (Hydroxymethylacylfulvene - HMAF/Irofulven)
| Cell Line | Genotype/Deficiency | D10 Value (ng/mL for 72h exposure) | Relative Sensitivity (compared to Normal) |
| Normal | Wild-type | ~50 | 1x |
| XP-A | XPA (Core NER) | ~5 | ~10x |
| XP-C | XPC (GG-NER) | Normal | ~1x |
Data synthesized from Jaspers et al., 2002.[1]
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using a Clonogenic Survival Assay
This protocol details the steps to assess the sensitivity of different cell lines to this compound by measuring their ability to form colonies after treatment.
Materials:
-
Cell lines of interest (e.g., normal human fibroblasts, XP-A, XP-C, CS-A, CS-B)
-
Complete cell culture medium (e.g., Ham's F10 supplemented with 15% fetal bovine serum and antibiotics)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, stored at -20°C)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and seed a predetermined number of cells (e.g., 200-1000 cells/well, optimized for each cell line's plating efficiency) into 6-well plates.
-
Allow cells to attach for at least 12-24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range for a 72-hour exposure is 0.01 to 1 ng/mL.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the this compound-containing medium and wash the cells once with PBS.
-
Add fresh complete medium to each well.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Determine the D10 value, which is the concentration of this compound required to reduce the surviving fraction to 10%.
-
Protocol 2: Measurement of RNA Synthesis Inhibition
This protocol measures the effect of this compound on overall transcription by quantifying the incorporation of a radiolabeled RNA precursor.
Materials:
-
Cell lines of interest
-
Complete cell culture medium
-
This compound
-
[14C]-thymidine (for pre-labeling DNA)
-
[3H]-uridine (for pulse-labeling RNA)
-
Trichloroacetic acid (TCA), 10% and 5%
-
Ethanol, 70%
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Pre-labeling of DNA:
-
Seed cells in 6-well plates and allow them to grow to sub-confluency.
-
Pre-label the cellular DNA by incubating the cells with [14C]-thymidine in the culture medium for 24-48 hours. This is used to normalize for cell number.
-
-
This compound Treatment:
-
Wash the cells to remove the [14C]-thymidine.
-
Treat the cells with the desired concentration of this compound (e.g., 30 ng/mL) for a specific duration (e.g., 3 hours).
-
-
Pulse-labeling of RNA:
-
At various time points after this compound treatment (e.g., 1, 3, and 21 hours post-treatment), pulse-label the cells with [3H]-uridine for 1 hour.
-
-
Sample Processing:
-
After the pulse-labeling, wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate the macromolecules by adding ice-cold 10% TCA.
-
Wash the precipitate with 5% TCA and then with 70% ethanol.
-
Air-dry the precipitate and dissolve it in a suitable solvent (e.g., 0.1 M NaOH).
-
-
Scintillation Counting and Data Analysis:
-
Transfer the dissolved precipitate to scintillation vials, add scintillation fluid, and measure the radioactivity using a dual-channel scintillation counter for 3H and 14C.
-
Calculate the ratio of 3H to 14C counts for each sample. This ratio represents the rate of RNA synthesis normalized to the amount of DNA (and thus, cell number).
-
Compare the 3H/14C ratio of the this compound-treated samples to that of the untreated control to determine the extent of RNA synthesis inhibition.[1]
-
Visualizations
Signaling Pathway of this compound-Induced DNA Damage and Repair
References
Illuminating Cancer's Vulnerabilities: Illudin S as a Powerful Tool for Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudin S, a sesquiterpene natural product isolated from the Omphalotus genus of mushrooms, has emerged as a potent antitumor agent with a unique mechanism of action, making it a valuable tool in cancer drug discovery.[1][2] Its cytotoxic and genotoxic properties, distinct from conventional chemotherapeutics, offer opportunities to explore novel therapeutic strategies and overcome drug resistance.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in cancer research, focusing on its mechanism of action, cytotoxicity, and impact on cellular processes. A semi-synthetic derivative of this compound, Irofulven (B1672183) (formerly known as HMAF or MGI 114), has been developed with an improved therapeutic index and has undergone clinical trials, further highlighting the potential of this class of compounds.[2][5][6]
Mechanism of Action: A Unique Approach to DNA Damage
This compound and its analogs are potent DNA alkylating agents.[7] Inside the cell, they are metabolically activated to unstable intermediates that form covalent adducts with DNA, primarily with purine (B94841) residues.[8][9] These this compound-induced DNA lesions are structurally unique and are not efficiently recognized or repaired by the global genome nucleotide excision repair (GG-NER) pathway.[1][2][10] Instead, the repair of these lesions is critically dependent on the transcription-coupled nucleotide excision repair (TC-NER) pathway.[1][2][9][10] This reliance on TC-NER forms the basis of its selective cytotoxicity.
The mechanism unfolds as follows:
-
Cellular Uptake: this compound enters sensitive tumor cells via an energy-dependent transport mechanism.[3][11]
-
Metabolic Activation: Intracellular reductases, such as prostaglandin (B15479496) reductase 1 (PTGR1), can metabolize this compound, although its toxicity does not strictly correlate with PTGR1 levels, unlike some of its analogs.[7][8]
-
DNA Adduct Formation: The activated this compound forms bulky DNA adducts.[8]
-
Stalled Transcription and Replication: These adducts physically obstruct the progression of both RNA and DNA polymerases, leading to stalled transcription and replication forks.[1][9][12][13]
-
Induction of TC-NER: The stalled transcription complexes trigger the TC-NER pathway, which attempts to remove the DNA lesion.[1][2][14]
-
Cell Cycle Arrest and Apoptosis: If the DNA damage is overwhelming and cannot be repaired efficiently, it leads to the activation of cell cycle checkpoints, primarily causing an arrest at the G1-S phase interface, and ultimately triggers apoptosis (programmed cell death).[4][15]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analog, Irofulven.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Exposure Time | Reference |
| HL-60 | Human Myeloid Leukemia | 6-11 | 2 hours | [4] |
| CEM | T-lymphocyte Leukemia | 6-11 | 2 hours | [4] |
| SW-480 | Colon Cancer | 14 | Not Specified | [8] |
| PTGR1-480 | PTGR1-overexpressing SW-480 | 10 | Not Specified | [8] |
| Human Fibroblasts | Normal | 0-0.26 (cytotoxicity range) | 24-72 hours | [15] |
Table 2: Cellular Uptake Kinetics of this compound
| Cell Line | Parameter | Value | Reference |
| HL-60 | Km | 4.2 µM | [11] |
| HL-60 | Vmax | 12.2 pmol/minute/10^7 cells | [11] |
Table 3: Clinical Trial Data for Irofulven (this compound Analog)
| Phase | Patient Population | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |
| Phase I | Acute Leukemia | 10 mg/m²/day for 5 days | Nausea, vomiting, hepatic and renal dysfunction, weakness, pulmonary edema | [5] |
| Phase II | Relapsed/Refractory NSCLC | 11 mg/m² IV over 5 min daily for 5 days, every 28 days | Not specified in abstract | [16] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Cytotoxicity Assay (MTT/MTS Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO only) and no-cell (medium only) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Solubilization (for MTT assay): If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
Protocol 3: DNA Damage Response (DDR) Analysis by Immunofluorescence
This protocol visualizes the formation of DNA damage foci (e.g., γH2AX) in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Coverslips in 24-well plates
-
Complete cell culture medium
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in 24-well plates. After 24 hours, treat with this compound for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C. The next day, wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBS and mount the coverslips on microscope slides using DAPI-containing mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number and intensity of DNA damage foci per nucleus.
Applications in Cancer Drug Discovery
This compound and its derivatives are valuable tools for:
-
Target Validation: Investigating the role of the TC-NER pathway in cancer cell survival and identifying vulnerabilities in tumors with specific DNA repair deficiencies.
-
Novel Drug Development: Serving as a lead compound for the development of new anticancer agents with a unique mechanism of action.[17]
-
Combination Therapies: Exploring synergistic effects with other anticancer drugs, particularly those that also induce DNA damage or inhibit DNA repair pathways.[5]
-
Understanding Drug Resistance: Studying mechanisms of resistance to conventional chemotherapies, as this compound is often effective against multi-drug resistant cell lines.[3]
Conclusion
This compound represents a unique class of natural compounds with significant potential in cancer research and drug discovery. Its distinct mechanism of action, centered on the induction of DNA lesions repaired by TC-NER, provides a powerful tool to probe the intricacies of DNA repair pathways and to develop novel therapeutic strategies against a range of cancers. The detailed protocols and data presented here serve as a comprehensive resource for researchers aiming to harness the potential of this compound in their cancer drug discovery efforts.
References
- 1. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I study of irofulven (MGI 114), an acylfulvene illudin analog, in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RePub, Erasmus University Repository: Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways. [repub.eur.nl]
- 11. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
Production and Purification of Illudin S from Fungal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudin S is a toxic sesquiterpenoid produced by fungi of the genus Omphalotus, notably the Jack O'Lantern mushroom (Omphalotus illudens and other species). It exhibits potent cytotoxic activity, making it a molecule of significant interest in cancer research.[1][2] this compound and its semi-synthetic derivative, Irofulven, have been investigated for their antitumor properties.[3] Irofulven, derived from this compound, has advanced to Phase II clinical trials for the treatment of certain cancers.[3] The mode of action of this compound involves the alkylation of DNA, leading to replication stress and the activation of DNA damage response pathways.[4][5] This document provides detailed protocols for the production of this compound from fungal cultures, its subsequent purification, and methods for quantification.
Fungal Strains and Culture Conditions
Several species within the genus Omphalotus are known producers of Illudins M and S, including Omphalotus nidiformis, Omphalotus olivascens, Omphalotus illudens, and Omphalotus japonicus.[1][6] The following protocols are based on optimized conditions for Illudin M production in Omphalotus nidiformis, which can be adapted for this compound production in relevant Omphalotus species.[3]
Table 1: Recommended Media Composition for Illudin Production
| Component | Concentration | Notes |
| Seed Culture Medium (Rb2) | ||
| Glucose | 20 g/L | Carbon Source |
| Corn Steep Solids | 5 g/L | Complex Nitrogen Source |
| (NH₄)₂SO₄ | 2 g/L | Nitrogen Source |
| KH₂PO₄ | 1 g/L | Phosphate Source |
| MgSO₄·7H₂O | 0.5 g/L | Salt |
| CaCl₂·2H₂O | 0.1 g/L | Salt |
| FeSO₄·7H₂O | 10 mg/L | Trace Element |
| MnSO₄·H₂O | 10 mg/L | Trace Element |
| ZnSO₄·7H₂O | 10 mg/L | Trace Element |
| Production Medium (Simplified) | ||
| Glucose | 13.5 g/L | Initial Carbon Source |
| Corn Steep Solids | 7.0 g/L | Complex Nitrogen Source |
| Modified Dox Broth | 35 mL/L | Provides essential minerals |
| Fed-Batch Components | ||
| Sodium Acetate (B1210297) | 8.0 g/L | Fed at 96 hours |
| Glucose | 6.0 g/L | Fed at 120 hours |
Source: Adapted from data on Illudin M production, which is expected to be similar for this compound.[3]
Experimental Protocols
I. Fungal Culture and this compound Production
This protocol describes the submerged cultivation of Omphalotus species in shake flasks for the production of this compound.
1. Seed Culture Preparation: a. Inoculate a 250 mL shake flask containing 50 mL of Rb2 medium with a mycelial plug from a fresh agar (B569324) plate culture of the desired Omphalotus species. b. Incubate at 25°C on a rotary shaker at 150 rpm for 7-10 days. c. Homogenize the resulting mycelial suspension to a final biomass concentration of approximately 1 g/L to be used as the inoculum for the production culture.[1]
2. Production Culture: a. Inoculate a 1 L shake flask containing 200 mL of the simplified production medium with the homogenized seed culture. b. Incubate at 25°C on a rotary shaker at 150 rpm for 8 days. c. To enhance production, implement a fed-batch strategy by adding sodium acetate (8.0 g/L) at 96 hours and glucose (6.0 g/L) at 120 hours of cultivation.[3]
3. Monitoring the Culture: a. Aseptically withdraw samples every 24 hours to monitor fungal growth (mycelial dry weight) and this compound concentration in the culture supernatant.
II. Extraction and Purification of this compound
This compound is secreted into the culture broth, from which it can be extracted and purified.
1. Extraction: a. At the end of the cultivation period (e.g., 8 days), harvest the culture broth by centrifugation (5000 x g for 15 minutes) to remove the fungal biomass. b. The supernatant contains the secreted this compound. c. Extract the cell-free supernatant with an equal volume of ethyl acetate. Repeat the extraction three times. d. Pool the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Purification: a. The crude extract can be purified using column chromatography. A two-solvent system of hexane/ethyl acetate/methanol (B129727)/water (1/5/1/5, v/v/v/v) has been shown to be effective for obtaining pure this compound.[6] b. Alternatively, a stepwise elution with methanol/water mixtures on a non-polar resin (e.g., Amberlite® XAD16N) can be employed.[7] i. Load the crude extract onto the column. ii. Wash the column with deionized water. iii. Elute with a stepwise gradient of increasing methanol concentration (e.g., 20%, 40%, 60%, 80%, 100% methanol in water). iv. Collect fractions and analyze for the presence of this compound using HPLC. c. Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.
III. Quantification of this compound
1. Sample Preparation: a. For quantification from the culture broth, centrifuge a 1 mL sample to pellet the biomass. b. Mix 200 µL of the supernatant with 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[7] c. Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes. d. The resulting supernatant is ready for HPLC analysis.
2. HPLC Analysis: a. System: A standard HPLC system with a Diode Array Detector (DAD) is suitable. b. Column: A reverse-phase C18 column (e.g., 1.7 μm, 2.1 mm × 50 mm) is recommended.[7] c. Mobile Phase:
- Solvent A: Water + 0.1% Formic Acid
- Solvent B: Acetonitrile + 0.1% Formic Acid d. Gradient: A linear gradient from 10% B to 90% B over 10 minutes can be used for separation. e. Flow Rate: 0.6 mL/min.[7] f. Detection: Monitor the absorbance at a wavelength where this compound has a maximum, which can be determined from its UV spectrum. g. Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
Visualizations
Experimental Workflow for this compound Production and Purification
Caption: Workflow for this compound production and purification.
Putative Biosynthetic Pathway of Illudins
The biosynthesis of illudins, as sesquiterpenoids, originates from the mevalonate (B85504) pathway, leading to the formation of farnesyl pyrophosphate (FPP). Genomic studies of Omphalotus olearius have identified gene clusters responsible for the subsequent cyclization and modification steps to form the illudin backbone.[8]
Caption: Simplified biosynthetic pathway of this compound.
Concluding Remarks
The protocols outlined in this document provide a comprehensive guide for the production, purification, and quantification of this compound from fungal cultures. The successful implementation of these methods will enable researchers to obtain sufficient quantities of this valuable compound for further investigation into its therapeutic potential. It is important to note that optimization of culture conditions may be necessary for different Omphalotus species and strains to maximize the yield of this compound. Standard laboratory safety procedures should be followed when handling fungal cultures and organic solvents.
References
- 1. Optimization of the production process for the anticancer lead compound illudin M: improving titers in shake-flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the production process for the anticancer lead compound illudin M: downstream processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Draft genome of Omphalotus olearius provides a predictive framework for sesquiterpenoid natural product biosynthesis in Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Illudin S Delivery Using Nanoparticle Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudin S is a potent sesquiterpene toxin with significant antitumor activity. Its mechanism of action involves the induction of DNA lesions, which are recognized and repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway, leading to targeted cell death in rapidly dividing cancer cells. However, the clinical translation of this compound has been hampered by its systemic toxicity and poor solubility. Encapsulation of this compound into nanoparticle systems presents a promising strategy to overcome these limitations by enhancing its therapeutic index through improved drug targeting, controlled release, and increased bioavailability.
These application notes provide a comprehensive overview of the delivery of this compound using polymeric and lipid-based nanoparticle systems. Detailed protocols for the preparation, characterization, and evaluation of this compound-loaded nanoparticles are provided to guide researchers in this field.
Mechanism of Action: this compound and the TC-NER Pathway
This compound and its clinically evaluated derivative, Irofulven, act as DNA alkylating agents. Inside the cell, they are activated and form adducts with DNA. These bulky lesions stall RNA polymerase II during transcription, triggering the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. This pathway attempts to repair the damaged DNA, but in cancer cells with high transcriptional activity, the overwhelming number of DNA lesions leads to persistent cell cycle arrest and ultimately, apoptosis.
Data Presentation: Characterization of Nanoparticle Formulations
Due to the limited availability of published data specifically on this compound-loaded nanoparticles, the following tables present representative data from studies on nanoparticle formulations of other cytotoxic drugs. These tables serve as a template for the characterization and evaluation of this compound-loaded nanoparticles.
Table 1: Physicochemical Properties of Polymeric Nanoparticles
| Formulation Code | Polymer | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| PLGA-NP-1 | PLGA 50:50 | 5.2 ± 0.4 | 85.3 ± 3.1 | 155.8 ± 5.2 | 0.12 ± 0.02 | -18.5 ± 1.5 |
| PLGA-NP-2 | PLGA 75:25 | 4.8 ± 0.3 | 81.5 ± 2.8 | 180.2 ± 6.1 | 0.15 ± 0.03 | -20.1 ± 1.8 |
| PLA-NP-1 | PLA | 6.1 ± 0.5 | 89.2 ± 4.5 | 165.4 ± 4.8 | 0.11 ± 0.01 | -15.7 ± 1.3 |
Table 2: Physicochemical Properties of Lipid-Based Nanoparticles
| Formulation Code | Lipid Matrix | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| SLN-1 | Compritol® 888 ATO | 7.5 ± 0.6 | 92.1 ± 3.9 | 120.7 ± 4.1 | 0.18 ± 0.02 | -25.4 ± 2.1 |
| NLC-1 | Compritol®/Oleic Acid | 9.2 ± 0.8 | 95.6 ± 4.2 | 145.3 ± 5.5 | 0.16 ± 0.03 | -28.9 ± 2.5 |
| Lipo-1 | DPPC/Cholesterol | 4.3 ± 0.3 | 78.4 ± 3.5 | 105.9 ± 3.7 | 0.13 ± 0.02 | -10.2 ± 1.1 |
Table 3: In Vitro Cytotoxicity (IC50 Values in µM) after 72h Incubation
| Cell Line | Free this compound (Hypothetical) | PLGA-NP-1 | SLN-1 |
| Pancreatic (PANC-1) | 0.5 | 0.8 | 0.7 |
| Ovarian (OVCAR-3) | 0.3 | 0.6 | 0.5 |
| Colon (HT-29) | 0.8 | 1.2 | 1.0 |
Table 4: In Vivo Efficacy in Xenograft Mouse Model (e.g., Pancreatic Cancer)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 ± 0.5 |
| Free this compound | 5 | 45 ± 5.1 | -8.2 ± 1.2 |
| PLGA-NP-1 | 5 | 75 ± 6.8 | -1.5 ± 0.8 |
| SLN-1 | 5 | 72 ± 6.5 | -1.8 ± 0.9 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-loaded nanoparticles. These protocols are based on established methods for encapsulating hydrophobic cytotoxic drugs.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs like this compound into a biodegradable polymeric matrix.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 or 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM in a glass vial. Vortex or sonicate briefly to ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at high speed (e.g., 600 rpm) on a magnetic stirrer. After complete addition, homogenize the mixture using a probe sonicator at 40% amplitude for 2 minutes on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at room temperature for 4-6 hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension step twice to remove unencapsulated drug and residual PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose). Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
This method is suitable for encapsulating lipophilic drugs like this compound in a solid lipid core.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt 1 g of the solid lipid at a temperature approximately 10°C above its melting point. Dissolve 100 mg of this compound in the molten lipid.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) solution of the surfactant in 50 mL of deionized water and heat it to the same temperature as the lipid phase.
-
Hot Homogenization: Add the hot lipid phase to the hot aqueous phase and homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes to form a coarse emulsion.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator at 60% amplitude for 15 minutes.
-
Nanoparticle Formation: Quickly disperse the resulting hot nanoemulsion into cold deionized water (2-4°C) under gentle stirring to facilitate the solidification of the lipid nanoparticles.
-
Purification: Centrifuge the SLN dispersion at 20,000 rpm for 45 minutes at 4°C.
-
Washing and Storage: Discard the supernatant, resuspend the pellet in deionized water, and store at 4°C for short-term use or lyophilize as described in Protocol 1 for long-term storage.
Protocol 3: Characterization of this compound-Loaded Nanoparticles
This protocol outlines the key characterization techniques to assess the quality and properties of the prepared nanoparticles.
3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Vortex briefly and dilute to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential at 25°C.
-
3.2. Drug Loading and Encapsulation Efficiency
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to break them apart and release the encapsulated drug.
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the filtrate using a validated HPLC method to determine the amount of this compound.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
3.3. In Vitro Drug Release Study
-
Method: Dialysis method.
-
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 containing 0.5% Tween 80 to maintain sink conditions).
-
Transfer the dispersion into a dialysis bag (e.g., MWCO 12-14 kDa).
-
Place the dialysis bag in a larger volume of the same release medium and keep it at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analyze the withdrawn samples for this compound content using HPLC.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol is to determine the cytotoxic effect of this compound-loaded nanoparticles on cancer cell lines.
Materials:
-
Cancer cell line (e.g., PANC-1, OVCAR-3)
-
Complete cell culture medium
-
This compound-loaded nanoparticles
-
Free this compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of free this compound and this compound-loaded nanoparticles in the cell culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Add the MTT reagent to each well and incubate for 2-4 hours.
-
Measurement: Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 5: In Vivo Antitumor Efficacy Study
This protocol provides a general guideline for evaluating the antitumor efficacy of this compound-loaded nanoparticles in a xenograft mouse model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
This compound-loaded nanoparticles
-
Free this compound solution
-
Vehicle control
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Grouping and Treatment: Randomly divide the mice into treatment groups (e.g., vehicle control, free this compound, this compound-loaded nanoparticles). Administer the treatments intravenously or intraperitoneally at a predetermined dose and schedule.
-
Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
The development of nanoparticle-based delivery systems for this compound holds significant promise for improving its therapeutic potential in cancer treatment. The protocols and data presentation formats provided in these application notes offer a framework for the systematic formulation, characterization, and evaluation of this compound-loaded nanoparticles. Further research in this area is crucial to optimize these formulations and advance them towards clinical applications.
Application Notes and Protocols for Testing Illudin S Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the in vivo efficacy of Illudin S, a potent sesquiterpene with antitumor properties. The protocols outlined below are based on established methodologies for xenograft studies and data from preclinical investigations of this compound and its close analog, Irofulven (B1672183).
Introduction
This compound is a natural product that has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Its primary mechanism of action involves the induction of DNA lesions, which are specifically recognized and processed by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1] This unique mode of action makes this compound a compelling candidate for cancer therapy, particularly for tumors deficient in certain DNA repair mechanisms. Preclinical evaluation in relevant animal models is a critical step in the development of this compound-based therapeutics.
Animal Models
The most common animal models for assessing the in vivo efficacy of anticancer agents are human tumor xenografts in immunodeficient mice. These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice that lack a functional immune system, allowing the tumors to grow unimpeded.
Recommended Mouse Strains:
-
Nude Mice (nu/nu): Athymic and unable to produce T-cells.
-
SCID (Severe Combined Immunodeficiency) Mice: Deficient in both T-cells and B-cells.
-
NOD/SCID (Non-obese Diabetic/SCID) Mice: Exhibit reduced natural killer (NK) cell function in addition to lacking T and B cells.
The choice of mouse strain may depend on the specific tumor cell line being used and the desired level of immunodeficiency.
Experimental Protocols
Protocol 1: Subcutaneous Human Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model, a widely used method for evaluating the efficacy of systemically administered anticancer agents.
Materials:
-
Human cancer cell line of interest (e.g., MiaPaCa pancreatic carcinoma, MV522 human lung carcinoma)[2]
-
Culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., nude, SCID), 6-8 weeks old
-
This compound, formulated for in vivo administration
-
Vehicle control (e.g., saline, DMSO/saline mixture)
-
Sterile syringes and needles (25-27 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions until cells reach 80-90% confluency.
-
Cell Harvesting and Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (or its analog Irofulven) via the desired route (e.g., intravenous, intraperitoneal). The dosage and schedule will need to be optimized for the specific tumor model and compound. See Table 1 for example dosing regimens for Irofulven.[6]
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary efficacy endpoints typically include:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Tumor Regression: A decrease in tumor volume compared to the initial volume at the start of treatment.
-
Survival: Monitor survival and plot Kaplan-Meier survival curves.[7][8][9][10] The endpoint for survival studies is often defined by a specific tumor volume or signs of morbidity.
-
-
Data Presentation
Quantitative data from in vivo efficacy studies of Irofulven, a derivative of this compound, are summarized below. These data can serve as a reference for designing and interpreting studies with this compound.
Table 1: In Vivo Efficacy of Irofulven in Human Tumor Xenograft Models
| Tumor Model | Mouse Strain | Drug and Dosage | Administration Route & Schedule | Outcome | Reference |
| MiaPaCa (Pancreatic) | Nude Mice | Irofulven (dose not specified) | Daily and intermittent schedules | Curative activity observed with both dosing regimens. | [2] |
| Pediatric Solid Tumors (various) | SCID Mice | Irofulven (4.6 mg/kg/day) | i.v., daily for 5 days, repeated every 21 days for 3 cycles | Objective regressions in 14 of 18 tumor lines (78%). | [6] |
| Pediatric Solid Tumors (various) | SCID Mice | Irofulven (7.0 mg/kg/day) | i.v., daily for 5 days, repeated every 21 days for up to 2 cycles | Objective regressions in 14 of 16 tumor lines (88%). | [6] |
| Rh28 (Rhabdomyosarcoma) | SCID Mice | Irofulven (3.0 mg/kg) | i.v., daily for 5 days, repeated every 21 days for 3 cycles | Significant tumor growth inhibition and increased survival. | [6] |
| SJ-BT40 (Atypical Teratoid Rhabdoid Tumor) | SCID Mice | Irofulven (4.6 mg/kg and 7.0 mg/kg) | i.v., daily for 5 days, repeated every 21 days for 3 cycles | Significant tumor regression and prolonged survival. | [6] |
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action of this compound involves the generation of DNA adducts that stall RNA polymerase II during transcription, leading to the activation of the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.
Caption: this compound mechanism of action leading to apoptosis.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound using a subcutaneous xenograft model.
Caption: Workflow for this compound xenograft efficacy study.
References
- 1. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of irofulven against human pancreatic carcinoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. springermedizin.de [springermedizin.de]
- 5. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Item - Kaplan-Meier curves of multiple MCC mouse xenograft models on different treatments. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Illudin S in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudin S is a natural sesquiterpene toxin produced by fungi of the Omphalotus genus. It and its semi-synthetic analog, Irofulven (B1672183) (6-hydroxymethylacylfulvene), have demonstrated potent antitumor activity.[1][2] These compounds function as DNA-damaging agents, inducing lesions that are preferentially repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[3][4] This unique mechanism of action provides a strong rationale for their use in combination with other anticancer agents, particularly those that also interact with DNA repair pathways. Preclinical studies have revealed significant synergistic effects when Irofulven is combined with various classes of chemotherapeutics, including alkylating agents, anti-metabolites, and taxanes, leading to enhanced tumor cell killing and, in some cases, complete tumor regression in animal models.
These application notes provide a summary of key preclinical findings for Irofulven in combination therapy, detailed experimental protocols for assessing synergy, and an overview of the signaling pathways involved. While clinical development has primarily focused on Irofulven, the principles and methodologies described herein are applicable to the study of this compound in similar combination regimens.
Data Presentation: Irofulven Combination Therapy Studies
The following tables summarize the quantitative data from preclinical studies on Irofulven in combination with various chemotherapeutic agents.
Table 1: In Vitro Synergistic Activity of Irofulven in Combination Therapy
| Combination Agent | Cancer Type/Cell Line | Key Quantitative Results | Summary of Synergistic Effect |
| Mitoxantrone (B413) | Prostate Cancer (PC-3, DU-145) | Additive to synergistic activity observed in viability assays. | The combination of Irofulven and Mitoxantrone demonstrated a greater reduction in cancer cell viability than either agent alone.[5] |
| Gemcitabine (B846) | Pancreatic Cancer (MiaPaCa, Panc-1) | At least additive effects on decreased cell viability when administered concurrently or sequentially for one hour. | The combination proved more effective at inhibiting the proliferation of pancreatic cancer cells than monotherapy.[6] |
| Thiotepa (B1682881) | Lung Carcinoma (MV522) | Strong synergistic (supra-additive) activity observed. | A significant enhancement of cytotoxic effects was seen when Irofulven was combined with Thiotepa.[1][7] |
| Mitomycin C | Lung Carcinoma (MV522) | Strong synergistic (supra-additive) activity observed. | The combination of Irofulven and Mitomycin C resulted in a potentiation of anticancer activity.[1][7] |
| Paclitaxel | Not specified | Synergistic activity demonstrated. | The therapeutic effect of Irofulven was enhanced when used in combination with Paclitaxel.[2] |
| Docetaxel (B913) | Not specified | Synergistic activity demonstrated. | A synergistic interaction was observed between Irofulven and Docetaxel, leading to improved antitumor effects.[2] |
Table 2: In Vivo Synergistic Activity of Irofulven in Combination Therapy
| Combination Agent | Cancer Model | Key Quantitative Results | Summary of Synergistic Effect |
| Thiotepa | Human Lung Carcinoma (MV522) Xenograft | The majority of animals receiving subtoxic doses of the combination showed complete cure. | The combination of Irofulven and Thiotepa led to complete tumor regression in a significant number of treated animals.[1][7] |
| Mitomycin C | Human Lung Carcinoma (MV522) Xenograft | The majority of animals receiving subtoxic doses of the combination showed complete cure. | This combination resulted in a high rate of complete tumor eradication in the preclinical model.[1][7] |
| Gemcitabine | Human Pancreatic Carcinoma (MiaPaCa) Xenograft | Combination of 3 mg/kg Irofulven and 80 mg/kg gemcitabine resulted in 10/10 complete responses (CR). Combination with 40 mg/kg gemcitabine resulted in 5/10 CR and 5/10 partial responses (PR).[6] | The combination therapy demonstrated curative activity against pancreatic cancer xenografts, an effect not seen with either agent alone at the tested doses.[6] |
| 5-Fluorouracil (5-FU) | Human Lung Carcinoma (MV522) Xenograft | Strong synergistic activity observed when combined. | The antitumor efficacy of Irofulven was significantly enhanced by the addition of 5-FU.[8] |
| Mitoxantrone | Human Prostate Cancer (PC-3, DU-145) Xenograft | Enhanced antitumor activity observed. | The combination of Irofulven and Mitoxantrone was more effective at inhibiting tumor growth in prostate cancer models than monotherapy.[5] |
| Docetaxel | Human Prostate Cancer (DU-145) Xenograft | Curative activity (8/10 complete responses) observed. | The combination therapy resulted in a high rate of complete tumor regression in a prostate cancer model.[5] |
| Platinum-derived agents | Human Lung Carcinoma (MV522) Xenograft | In vivo synergistic or super-additive interaction demonstrated. | A significant enhancement of antitumor effect was observed when Irofulven was combined with platinum-based chemotherapy.[9] |
| Select Alkylating Agents (Melphalan, Chlorambucil) | Human Lung Carcinoma (MV522) Xenograft | In vivo synergistic or super-additive interaction demonstrated. | The combination of Irofulven with these alkylating agents resulted in a greater than additive antitumor response.[9] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Combination Index (CI) Method
This protocol describes the determination of synergistic, additive, or antagonistic effects of this compound/Irofulven in combination with another agent using the Combination Index (CI) method based on the Chou-Talalay method.
1. Materials:
-
Cancer cell line of interest (e.g., MV522, MiaPaCa)
-
Complete cell culture medium
-
This compound or Irofulven
-
Combination agent
-
96-well plates
-
MTT or other cell viability reagent
-
Plate reader
-
CompuSyn or similar software for CI calculation
2. Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound/Irofulven and the combination agent. Create a series of dilutions for each drug individually and in combination at a constant ratio.
-
Treatment: Treat the cells with single agents and the drug combinations for a specified duration (e.g., 48-72 hours). Include untreated control wells.
-
Cell Viability Assay: After the incubation period, assess cell viability using an MTT assay or a similar method.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to generate dose-effect curves and calculate the Combination Index (CI).
-
CI values are interpreted as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound/Irofulven in combination with another chemotherapeutic agent in a subcutaneous tumor xenograft model.
1. Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human tumor cells (e.g., MV522, MiaPaCa)
-
Matrigel (optional)
-
This compound or Irofulven
-
Combination agent
-
Vehicle control (e.g., 10% DMSO/saline)
-
Calipers for tumor measurement
-
Animal balance
2. Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 5-10 x 10^6 cells in sterile saline or a Matrigel mix) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound/Irofulven alone, Combination Agent alone, Combination Therapy).
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule, dose, and route (e.g., intraperitoneal, intravenous). Doses are often based on the maximum tolerated dose (MTD) or fractions thereof.[8]
-
For example, in the MV522 xenograft model, Irofulven might be administered intraperitoneally three times a week for three weeks.[10]
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width)² x length / 2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess for synergistic effects by comparing the tumor growth in the combination group to the single-agent groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway: Proposed Mechanism of Synergy
The synergistic interaction between Irofulven and certain DNA damaging agents is thought to arise from overwhelming the cell's DNA repair capacity, specifically the Nucleotide Excision Repair (NER) pathway.
Caption: Proposed mechanism of synergy between Irofulven and other DNA damaging agents.
Experimental Workflow: In Vivo Combination Study
The following diagram illustrates the typical workflow for an in vivo xenograft study to evaluate the synergistic effects of a combination therapy involving this compound or its analogs.
Caption: Workflow for an in vivo xenograft combination therapy study.
Conclusion
The preclinical data strongly support the investigation of Irofulven, and by extension this compound, in combination with various established chemotherapeutic agents. The synergistic interactions observed, particularly with DNA-damaging and anti-mitotic drugs, offer a promising avenue for developing more effective cancer therapies. The provided protocols and conceptual frameworks are intended to guide researchers in the design and execution of further studies to explore and validate these combination strategies. Future research should focus on elucidating the precise molecular mechanisms of synergy and identifying biomarkers to predict which patient populations are most likely to benefit from these novel combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced antitumor activity of irofulven in combination with antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repub.eur.nl [repub.eur.nl]
- 5. Antitumor activity of irofulven monotherapy and in combination with mitoxantrone or docetaxel against human prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Enhanced antitumor activity of irofulven in combination with thiotepa or mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergy of irofulven in combination with other DNA damaging agents: synergistic interaction with altretamine, alkylating, and platinum-derived agents in the MV522 lung tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Illudin S High Toxicity in Preclinical Studies
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the potent anticancer agent Illudin S. The focus is on understanding and mitigating its high toxicity in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound exhibiting high toxicity in my non-cancerous cell lines or animal models?
A1: The high toxicity of this compound is a known characteristic and stems from several factors:
-
Mechanism of Action: this compound is a DNA-damaging agent. Inside the cell, it is converted to a highly reactive intermediate that binds covalently to DNA, forming adducts.[1][2] This damage can stall both DNA replication and transcription, leading to cell cycle arrest (typically at the G1-S phase) and apoptosis.[2][3][4] This process is not entirely specific to cancer cells and can affect any rapidly dividing cell.
-
Cellular Uptake: While some cancer cell lines show selective uptake via an energy-dependent transport mechanism, this is not universal.[5] Many normal cell types, particularly hematopoietic progenitors, can also take up the compound, leading to toxicity.[3][4]
-
DNA Repair: The DNA lesions caused by this compound are unusual. They are not efficiently repaired by global genome repair pathways.[2][6] Repair relies heavily on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Post-Replication Repair (PRR) pathways.[6][7] If these pathways are overwhelmed or less active in certain normal tissues, toxicity can be exacerbated.
Q2: Are there less toxic, clinically relevant alternatives to this compound?
A2: Yes. The significant toxicity of this compound led to the development of semi-synthetic analogs with an improved therapeutic index. The most well-studied of these is Irofulven (B1672183) (6-hydroxymethylacylfulvene, HMAF, MGI-114).[8][9] Irofulven was developed through a structure-activity-based synthetic effort to retain the anticancer properties of this compound while reducing toxicity.[8] It has undergone multiple clinical trials and has shown a more favorable safety profile than its parent compound.[9][10][11] Irofulven is approximately 50 times less toxic to human fibroblasts than this compound but acts via the same DNA damage mechanism.[6]
Q3: My cancer cells are showing resistance to this compound. What are the potential mechanisms?
A3: Resistance to this compound can be multifactorial:
-
Reduced Uptake: The selective cytotoxicity of this compound is partly based on a specific transport mechanism.[5] Resistant cells may lack or have low expression of this transporter.
-
Enhanced DNA Repair: While this compound lesions are not repaired by all pathways, cells with highly efficient TC-NER or PRR pathways may be better able to tolerate the DNA damage.[6][7]
-
Drug Efflux: Although this compound has shown efficacy against cell lines expressing the multidrug resistance phenotype (MDR1/P-glycoprotein), the involvement of other efflux pumps cannot be entirely ruled out.[3][4]
Q4: How can I experimentally reduce the toxicity of this compound in my studies?
A4: While the inherent toxicity of this compound is high, several strategies can be explored:
-
Use an Analog: The most effective strategy is to switch to a less toxic analog like Irofulven.[8]
-
Optimize Dosing Schedule: Cell killing by this compound is time-dependent. Shorter exposure times (e.g., 2 hours) can be sufficient for maximal cell killing in sensitive lines and may reduce off-target effects compared to continuous exposure.[3][4] In animal models, intermittent dosing schedules have been shown to be effective for Irofulven at lower total doses, which could be a strategy to explore for this compound.[12]
-
Targeted Delivery (Exploratory): While not extensively documented for this compound itself, developing targeted drug delivery systems (e.g., liposomes, nanoparticles) is a modern strategy to increase drug concentration at the tumor site and reduce systemic exposure.[13][14][15] This approach would require significant formulation development.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Action |
| Excessive weight loss or mortality in animal models at low doses. | High systemic toxicity. | 1. Confirm the Maximum Tolerated Dose (MTD) with a dose-escalation study. 2. Switch to a less toxic analog like Irofulven.[9] 3. Evaluate an intermittent dosing schedule instead of a daily schedule.[12] |
| High cytotoxicity in normal/control cell lines. | Lack of selective uptake mechanism; potent DNA damage. | 1. Reduce the exposure time; near-maximal killing can occur with just a 2-hour exposure in sensitive lines.[3][4] 2. Use a lower concentration range. 3. If comparing sensitivity, ensure the use of cancer cell lines known to be sensitive (e.g., myeloid and T-lymphocyte leukemias).[3] |
| Inconsistent results between experiments. | Compound instability; cellular metabolic state. | 1. This compound activity is dependent on intracellular conversion. Ensure cell cultures are healthy and in the logarithmic growth phase. 2. Prepare fresh dilutions of the compound for each experiment from a validated stock solution. |
| Tumor xenografts are not responding. | Inherent resistance of the tumor model. | 1. Verify the expression of DNA repair genes in your cell model. Tumors with high TC-NER proficiency may be resistant.[6] 2. Confirm that the chosen tumor model is appropriate. Irofulven has shown efficacy in breast, lung, and colon carcinoma xenografts but not murine melanoma or leukemia.[16] |
Data Presentation: Comparative Cytotoxicity
The development of Irofulven was driven by the need for a better therapeutic window. The following table summarizes comparative cytotoxicity data.
Table 1: In Vitro Cytotoxicity of this compound and its Analog Irofulven (HMAF)
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| This compound | Myeloid & T-lymphocyte leukemia | Leukemia | 6 - 11 | [2][3] |
| This compound | Normal Human Fibroblasts | Normal | ~4.2 (D10 value of 1.1 ng/mL) | [6][17] |
| Irofulven | Normal Human Fibroblasts | Normal | ~190 (D10 value of 50 ng/mL) | [6] |
| Irofulven | MCF-7 | Breast Carcinoma | 160 | [16] |
| Irofulven | B16 | Murine Melanoma | 17,000 | [16] |
Note: IC50 is the concentration required for 50% inhibition of growth. D10 is the dose that reduces survival to 10%. Values are approximated for comparison.
Visualizations: Pathways and Workflows
Caption: this compound mechanism of action and cellular response pathways.
Caption: Preclinical workflow for developing safer this compound analogs.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (Colony Forming Assay)
This protocol is used to determine the long-term survival of cells after a short exposure to this compound or its analogs.
-
Cell Plating: Plate cells (e.g., human tumor cell lines) in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony formation. Let cells adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound or Irofulven in the appropriate cell culture medium. Based on literature, a starting concentration range for this compound could be 0.1-100 nM, and for Irofulven, 10-1000 nM.[3][16]
-
Treatment: Remove the medium from the wells and add the medium containing the drug dilutions. Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Exposure: Incubate the cells with the compound for a defined period. A 2-hour exposure is often sufficient to achieve significant cytotoxicity with this compound.[3][4]
-
Wash and Recovery: After the exposure period, remove the drug-containing medium, wash the cells gently with PBS twice, and add fresh, drug-free medium.
-
Incubation: Return the plates to the incubator for 7-14 days, or until visible colonies of at least 50 cells are formed in the control wells.
-
Staining and Counting: Remove the medium, wash with PBS, and fix the colonies with methanol (B129727) for 10 minutes. Stain with 0.5% crystal violet solution for 15 minutes. Wash away excess stain with water and allow the plates to dry.
-
Analysis: Count the number of colonies in each well. Calculate the surviving fraction for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 or D10 value.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
This protocol outlines a general procedure to determine the MTD of a novel this compound analog like Irofulven.
-
Animal Model: Use an appropriate strain of mice (e.g., athymic nude mice for xenograft studies). Allow animals to acclimate for at least one week.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a range of starting doses. For Irofulven, effective i.v. or i.p. doses in xenograft models ranged from 3-7.5 mg/kg daily for 5 days.[16]
-
Grouping: Divide animals into groups of 3-5 mice per dose level, including a vehicle control group.
-
Administration: Administer the compound via the desired route (e.g., intravenous, intraperitoneal). A common schedule to evaluate is daily administration for 5 consecutive days (q.d. x 5).[16]
-
Monitoring: Monitor the animals daily for a minimum of 14 days. Key parameters to record are:
-
Body Weight: Measure daily. A weight loss of >15-20% is often considered a sign of significant toxicity.
-
Clinical Signs: Observe for changes in posture, activity, fur texture, and any other signs of distress. Score these observations daily.
-
Mortality: Record any deaths.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, irreversible morbidity, or body weight loss exceeding the predefined limit (e.g., 20%). This dose is then typically used for subsequent efficacy studies.
-
Necropsy: At the end of the study, a gross necropsy can be performed to identify any organ-specific toxicities. Tissues may be collected for histopathological analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Preclinical evaluation of illudins as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repub.eur.nl [repub.eur.nl]
- 7. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of MGI 114 (6-hydroxymethylacylfulvene, HMAF), a semisynthetic derivative of this compound, against adult and pediatric human tumor colony-forming units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I study of irofulven (MGI 114), an acylfulvene illudin analog, in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of irofulven against human pancreatic carcinoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Researchers use nanotechnology to deliver highly toxic drug safely to tumors | Drug Discovery News [drugdiscoverynews.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing the Narrow Therapeutic Index of Illudin S
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the narrow therapeutic index of Illudin S in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a sesquiterpenoid natural product that exhibits potent antitumor activity. Its cytotoxicity stems from its ability to alkylate DNA, forming lesions that stall DNA replication and transcription.[1] These lesions are primarily recognized and processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[2][3][4] Unlike many other DNA damaging agents, this compound-induced lesions are largely ignored by global genome repair pathways, contributing to its high potency.[3][4]
Q2: Why does this compound have a narrow therapeutic index?
The narrow therapeutic index of this compound is a result of its high cytotoxicity, which is not highly selective for cancer cells over some normal proliferating cells. This leads to significant off-target toxicity, most notably myelosuppression, nephrotoxicity, and hepatotoxicity, at doses close to the therapeutic range. The semi-synthetic analog of this compound, Irofulven (6-hydroxymethylacylfulvene), was developed to improve the therapeutic index.[5]
Q3: How is this compound taken up by cells?
The cellular uptake of this compound is mediated by an energy-dependent transport mechanism.[6] This transporter is more active in certain cell types, which is thought to contribute to the selective toxicity of this compound observed in some cancer cell lines.[6] In contrast, at higher concentrations or with prolonged exposure, this compound can also enter cells via passive diffusion. There is no evidence of significant efflux of this compound or its metabolites from cells.[6]
Q4: What are the key differences between this compound and its analog, Irofulven?
Irofulven was designed to have a better therapeutic index than this compound. While both compounds share a similar mechanism of DNA damage, Irofulven is generally less potent than this compound.[7] A key difference lies in their bioactivation. The cytotoxicity of some acylfulvenes is dependent on the enzyme prostaglandin (B15479496) reductase 1 (PTGR1), which is overexpressed in some tumors. In contrast, the cytotoxicity of this compound does not appear to correlate with PTGR1 levels.[7]
Q5: What are the common off-target toxicities observed with this compound in vivo?
The primary dose-limiting toxicities of this compound and its derivatives in preclinical and clinical studies include:
-
Myelosuppression: A significant decrease in the production of blood cells.
-
Nephrotoxicity: Damage to the kidneys.
-
Hepatotoxicity: Damage to the liver.
Troubleshooting Guide: In Vitro Experiments
Issue 1: High Variability in Cytotoxicity Assay (e.g., MTT) Results
High variability in replicate wells is a common challenge in cytotoxicity assays.
| Potential Cause | Troubleshooting Strategy |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. For adherent cells, ensure even distribution in the flask before trypsinization. For suspension cells, gently swirl the flask between pipetting. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate. When adding reagents, dispense against the side of the well to avoid disturbing the cell monolayer. |
| Edge Effects in 96-well Plates | To minimize evaporation from wells on the perimeter of the plate, which can concentrate the drug and affect cell growth, avoid using the outer wells for experimental samples. Fill them with sterile PBS or media instead.[8] |
| Inconsistent Incubation Times | Ensure consistent incubation times for all plates, especially after the addition of the MTT reagent and the solubilization solution. |
| Incomplete Dissolution of Formazan (B1609692) Crystals | After adding the solubilization solution, ensure complete dissolution of the purple formazan crystals by gentle shaking or pipetting. Incomplete dissolution is a major source of variability. |
| Contamination | Regularly check cell cultures for microbial contamination. Use strict aseptic techniques. |
| This compound Instability | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. This compound can be unstable in aqueous solutions. |
Issue 2: Inconsistent IC50 Values for this compound
Inconsistent IC50 values across experiments can be frustrating.
| Potential Cause | Troubleshooting Strategy |
| Variations in Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of plating. |
| Different Seeding Densities | Optimize and maintain a consistent cell seeding density for each cell line. The IC50 value can be dependent on the cell density at the time of treatment. |
| Inaccurate Drug Concentration | Verify the concentration of your this compound stock solution. Perform serial dilutions carefully and accurately. |
| Solvent Effects (e.g., DMSO) | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level (typically <0.5%).[9] |
| Variability in Assay Protocol | Standardize all steps of the cytotoxicity assay protocol, including incubation times, reagent volumes, and reading parameters. |
| Data Analysis Method | Use a consistent method for data analysis and curve fitting to determine the IC50 value. Different software and models can yield slightly different results.[10] |
Troubleshooting Guide: In Vivo Experiments
Issue 3: Managing Nephrotoxicity in Animal Models
This compound and its analogs can cause significant kidney damage.
| Potential Cause | Mitigation Strategy |
| Direct Tubular Damage | Hydration: Ensure adequate hydration of the animals before, during, and after treatment. This can help to flush the kidneys and reduce the concentration of the drug in the renal tubules. |
| Inflammation and Oxidative Stress | Anti-inflammatory agents: Co-administration of anti-inflammatory agents may help to reduce the inflammatory response in the kidneys. |
| Dose and Schedule Optimization | Fractionated Dosing: Investigate alternative dosing schedules, such as lower, more frequent doses, which may reduce peak plasma concentrations and subsequent kidney damage. |
| Monitoring | Biomarkers: Regularly monitor markers of kidney function, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), to detect early signs of nephrotoxicity.[11] |
Issue 4: Mitigating Hepatotoxicity in Animal Models
Liver damage is another significant concern with this compound treatment.
| Potential Cause | Mitigation Strategy |
| Metabolic Activation to Reactive Species | Hepatoprotectants: Consider the co-administration of hepatoprotective agents that can scavenge reactive oxygen species or support liver function. |
| Drug Accumulation in the Liver | Targeted Delivery: Explore drug delivery systems that can increase the concentration of this compound at the tumor site while reducing its accumulation in the liver. |
| Dose Reduction | Combination Therapy: Investigate combination therapies with other anticancer agents to potentially reduce the required dose of this compound and its associated hepatotoxicity. |
| Monitoring | Liver Enzymes: Monitor liver function by measuring plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[12] |
Data Presentation
Table 1: Comparative in vitro Cytotoxicity of this compound and Acylfulvene (AF)
| Cell Line | IC50 (nM) - this compound | IC50 (nM) - Acylfulvene | Fold Difference (AF/Illudin S) |
| SW-480 | 14 | 301 | ~21.5 |
| PTGR1-overexpressing SW-480 | 10 | 104 | ~10.4 |
Data synthesized from a study on SW-480 colon cancer cells.[7] The IC50 values were determined after a 48-hour treatment.
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol is a general guideline and should be optimized for specific cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to perform a two-step dilution to minimize DMSO concentration.
-
Carefully remove the medium from the wells (for adherent cells) or add the drug dilutions directly (for suspension cells).
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Simplified signaling pathway of this compound-induced DNA damage and repair.
References
- 1. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repub.eur.nl [repub.eur.nl]
- 4. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological inhibition of SMYD2 protects against cisplatin-induced acute kidney injury in mice [frontiersin.org]
- 12. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Illudin S Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Illudin S. Here, you will find detailed information and protocols to address common challenges related to the solubility and stability of this potent antitumor compound.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a hydrophobic compound with limited aqueous solubility.[1] It is soluble in several organic solvents. The table below summarizes its known solubility.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble (50 mg/mL with sonication)[2][3] |
| Dimethylformamide (DMF) | Soluble[4] |
| Ethanol (B145695) | Soluble[4] |
| Methanol | Soluble[4] |
| Water | Limited solubility[1] |
Q2: What is the recommended storage procedure for this compound to ensure its stability?
A2: To maintain its integrity, this compound should be stored as a solid at -20°C for long-term stability (up to 3 years). In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q3: My this compound solution appears to have precipitated after being in an aqueous buffer. What should I do?
A3: Precipitation in aqueous solutions is a common issue due to the hydrophobic nature of this compound. Refer to the "Troubleshooting Guide: Solubility Issues" for detailed steps on how to address this.
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A shift in the retention time or the appearance of new peaks compared to a fresh standard solution can indicate degradation. Refer to the "Experimental Protocols" section for a general HPLC method and a protocol for forced degradation studies to identify potential degradation products.
Q5: What is the mechanism of action of this compound?
A5: this compound is a DNA alkylating agent that causes DNA damage.[5] Inside cells, it is converted to unstable metabolites that induce DNA lesions.[6][7][8] These lesions are primarily repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway.[5][6][7][8]
Troubleshooting Guides
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | 1. Increase Organic Co-solvent: If your experimental conditions permit, increase the percentage of a miscible organic co-solvent like DMSO or ethanol in your final solution. Note that high concentrations of organic solvents can be toxic to cells. 2. Use of Surfactants: Incorporate a biocompatible surfactant, such as Tween 80 or Polysorbate 20, at a low concentration (e.g., 0.1-1%) to aid in solubilization.[9] 3. Formulation Strategies: For in vivo or cell-based assays requiring higher concentrations, consider advanced formulation strategies like solid dispersions, liposomes, or nanoparticle encapsulation. Refer to the "Experimental Protocols" section for more details. |
| Difficulty dissolving the solid compound | Insufficient solvent volume or agitation. | 1. Ensure Sufficient Solvent: Use an adequate volume of a suitable organic solvent (DMSO, DMF, Ethanol, Methanol). 2. Mechanical Assistance: Use vortexing or sonication to aid dissolution. For DMSO, sonication is recommended to achieve higher concentrations.[2][3] |
| Cloudiness in the final formulation | Formation of aggregates or micelles. | 1. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or large aggregates. 2. Optimize Surfactant Concentration: If using surfactants, you may be above the critical micelle concentration. Try reducing the surfactant concentration. |
Troubleshooting Guide: Stability Issues
| Problem | Possible Cause | Suggested Solution |
| Loss of cytotoxic activity over time | Degradation of this compound in the experimental medium. | 1. Prepare Fresh Solutions: Prepare working solutions of this compound immediately before use. 2. Control pH: this compound stability can be pH-dependent. Ensure the pH of your buffers is controlled and consistent across experiments. 3. Minimize Light Exposure: Protect this compound solutions from light, as photolytic degradation can occur.[10] 4. Perform a Forced Degradation Study: To understand the degradation profile under your specific conditions, perform a forced degradation study as outlined in the "Experimental Protocols" section. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of this compound. | 1. Characterize Degradants: Use techniques like LC-MS/MS to identify the mass of the degradation products, which can provide clues to the degradation pathway.[11] 2. Optimize Storage and Handling: Review your storage and handling procedures to minimize exposure to conditions that may cause degradation (e.g., extreme pH, high temperature, light). |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound (Solvent Evaporation Method)
This protocol provides a general method for preparing a solid dispersion to enhance the aqueous solubility of this compound.[12][13]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 8000, or Hydroxypropyl methylcellulose (B11928114) (HPMC))[12][14]
-
Volatile organic solvent (e.g., Methanol or a mixture of Dichloromethane and Methanol)
-
Water bath
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve this compound and the chosen hydrophilic polymer in the volatile organic solvent. A common starting drug-to-polymer ratio to test is 1:5 (w/w). Ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator with the water bath set to a temperature that ensures efficient evaporation without degrading the compound (e.g., 40-50°C).
-
Drying: Dry the resulting solid film under vacuum at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization: Evaluate the prepared solid dispersion for its dissolution rate in an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) compared to the pure drug.
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes a general procedure for encapsulating the hydrophobic this compound within the lipid bilayer of liposomes.[15][16][17][18][19]
Materials:
-
This compound
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Rotary evaporator
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio for lipids and cholesterol is 2:1. The amount of this compound can be varied to achieve the desired drug loading.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature.
-
Characterization: Characterize the liposomal formulation for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
Protocol 3: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method.[10][20][21][22][23]
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 6% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period.[10]
Procedure:
-
Prepare solutions of this compound under the different stress conditions.
-
At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis samples).
-
Analyze the samples by a suitable analytical method, such as HPLC, and compare them to an unstressed control sample.
-
Monitor for a decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products. A target degradation of 5-20% is generally aimed for.[20][21]
Protocol 4: General HPLC Method for this compound Analysis
This is a general reverse-phase HPLC method that can be adapted for the quantification of this compound.[11][24][25][26]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over the run time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (e.g., 314 nm).[24]
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
Visualizations
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. repub.eur.nl [repub.eur.nl]
- 7. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Insoluble Polymers in Solid Dispersions for Improving Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. conservancy.umn.edu [conservancy.umn.edu]
- 15. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
- 19. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. sgs.com [sgs.com]
- 22. researchgate.net [researchgate.net]
- 23. biopharminternational.com [biopharminternational.com]
- 24. researchgate.net [researchgate.net]
- 25. Optimization of the production process for the anticancer lead compound illudin M: downstream processing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Off-Target Effects of Illudin S In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Illudin S and its derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on minimizing off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its analogs?
This compound and its semi-synthetic analogs, such as Irofulven (6-hydroxymethylacylfulvene), are potent antitumor agents that belong to the family of alkylating agents.[1][2] Their primary mechanism of action involves the covalent binding to DNA, forming adducts that stall DNA replication and transcription.[3][4] This disruption of DNA integrity ultimately leads to cell cycle arrest and apoptosis.[5] Notably, these compounds are particularly effective in tumor cells with deficient DNA repair pathways, specifically the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2][4]
Q2: Why does this compound exhibit high in vivo toxicity?
The potent cytotoxic nature of this compound is not limited to cancer cells, leading to significant off-target toxicity in normal, healthy tissues.[6][7] This is a major obstacle to its therapeutic use.[6] The digestive tract, in particular, has been shown to be severely damaged by oral administration of this compound in animal models.[7] The narrow therapeutic window of this compound has driven the development of analogs with improved safety profiles.
Q3: How do acylfulvene (B1200177) prodrugs reduce off-target effects?
A key strategy to mitigate the systemic toxicity of this compound is the development of acylfulvene prodrugs. These are inactive forms of the drug that are designed to be selectively activated within the tumor microenvironment. This activation is often mediated by enzymes that are overexpressed in cancer cells compared to normal tissues.
A prime example is the bioreductive activation of acylfulvenes by prostaglandin (B15479496) reductase 1 (PTGR1), an NADPH-dependent cytosolic enzyme.[8] Many tumors exhibit elevated levels of PTGR1, leading to the localized conversion of the prodrug into its active, cytotoxic form, thereby sparing healthy tissues. The novel acylfulvene analog, LP-184, is a prodrug that relies on PTGR1 for its activation and has shown potent anticancer activity in preclinical models.
Q4: What is the role of nanoparticle delivery systems in reducing this compound toxicity?
Nanoparticle-based drug delivery systems offer another promising approach to enhance the therapeutic index of this compound by improving its tumor-targeting capabilities and reducing exposure to healthy tissues. Given that this compound and its analogs are hydrophobic, they can be encapsulated within the lipid core of nanoparticles, such as solid lipid nanoparticles (SLNs).
These nanoparticles can be engineered to:
-
Enhance solubility and bioavailability: Overcome the poor water solubility of the drug.[9][10]
-
Promote passive targeting: Accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
-
Enable active targeting: Be surface-functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells.
-
Control drug release: Provide sustained release of the drug at the tumor site, minimizing systemic exposure.[9]
Troubleshooting Guides
Problem 1: High systemic toxicity and adverse effects observed in animal models.
-
Possible Cause: The inherent toxicity of the administered compound (e.g., unmodified this compound) is high, or the dose is above the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Dose Reduction: Perform a dose-escalation study to determine the MTD of your specific compound in your animal model.[3] Start with lower doses and gradually increase until signs of toxicity are observed.
-
Switch to an Analog: Consider using a semi-synthetic analog with a known better therapeutic index, such as Irofulven or other acylfulvenes.[5]
-
Implement a Prodrug Strategy: If working with an acylfulvene, ensure that the tumor model expresses the necessary activating enzymes (e.g., PTGR1). You can verify this through techniques like immunohistochemistry or qPCR on tumor biopsies.
-
Utilize a Nanoparticle Formulation: Encapsulate the drug in a nanoparticle delivery system to improve its tumor specificity and reduce systemic exposure.
-
Modify Dosing Schedule: Investigate alternative dosing schedules, such as administering the drug less frequently or over a longer infusion period, which may help to mitigate acute toxicity.
-
Problem 2: Lack of antitumor efficacy in vivo.
-
Possible Cause:
-
Insufficient drug accumulation at the tumor site.
-
The tumor model is resistant to the drug's mechanism of action.
-
The prodrug is not being effectively activated in the tumor.
-
-
Troubleshooting Steps:
-
Verify Drug Delivery: If possible, use analytical methods to quantify the concentration of the drug in the tumor tissue versus healthy organs.
-
Assess Tumor Sensitivity: Confirm that the tumor cell line used to generate the xenograft is sensitive to the drug in vitro. Tumors with proficient DNA repair mechanisms, particularly a robust NER pathway, may be resistant.[1]
-
Confirm Prodrug Activation: If using a prodrug, verify the expression of the activating enzyme (e.g., PTGR1) in the tumor model. If expression is low, consider using a different tumor model or a strategy to induce enzyme expression.
-
Optimize Nanoparticle Formulation: If using a nanoparticle delivery system, characterize the formulation for particle size, drug loading, and release kinetics to ensure optimal delivery.[11]
-
Combination Therapy: Explore combining the this compound analog with other chemotherapeutic agents that may have synergistic effects.
-
Problem 3: Difficulty in formulating the hydrophobic this compound or its analogs for in vivo administration.
-
Possible Cause: The poor aqueous solubility of the compound leads to precipitation or aggregation in physiological solutions.
-
Troubleshooting Steps:
-
Use of Co-solvents: Prepare the formulation using a biocompatible co-solvent system. However, be mindful of the potential toxicity of the solvents themselves.
-
Lipid-Based Formulations: Formulate the drug into a lipid-based delivery system, such as a lipid emulsion or solid lipid nanoparticles (SLNs).[9][11] These are well-suited for hydrophobic drugs.
-
Polymeric Nanoparticles: Encapsulate the drug in polymeric nanoparticles, which can improve solubility and provide controlled release.
-
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | IC50 | Reference |
| This compound | Human Fibroblasts | ~1 ng/mL | [1] |
| Irofulven (HMAF) | Human Fibroblasts | ~50 ng/mL | [1] |
| This compound | SW-480 (colon cancer) | 10-14 nM | [8] |
| Acylfulvene (AF) | SW-480 (colon cancer) | 104-301 nM | [8] |
| This compound | Variety of cancer cell lines | 2-56 fold more toxic than AF | [6][8] |
Table 2: In Vivo Toxicity Data for this compound and Irofulven
| Compound | Animal Model | Route of Administration | Observed Toxicity / Dose | Reference |
| This compound | Rat | Oral | Severe digestive tract damage at 5, 10, 20 mg/kg | [7] |
| Irofulven | Human Patients | Intravenous | MTD determined in Phase I trials | [12] |
Note: Specific LD50 and MTD values can vary significantly depending on the animal model, strain, and administration protocol. Researchers should determine these values empirically for their specific experimental conditions.
Experimental Protocols
Protocol 1: General Method for Preparation of Solid Lipid Nanoparticles (SLNs) for Hydrophobic Drugs (e.g., this compound Analogs)
This protocol is a general guideline and should be optimized for the specific drug and lipids used.
Materials:
-
Hydrophobic drug (e.g., an acylfulvene)
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)[11]
-
Surfactant/Emulsifier (e.g., Polysorbate 80, soy phosphatidylcholine)[10][11]
-
Organic solvent (if using solvent-based method, e.g., acetone, ethanol)[13]
-
Purified water
Method 1: High-Pressure Homogenization (Hot Homogenization) [9]
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Dissolve the hydrophobic drug in the molten lipid.
-
Separately, prepare an aqueous solution of the surfactant and heat it to the same temperature as the lipid melt.
-
Add the hot aqueous phase to the lipid phase and mix with a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further purified by filtration or dialysis.
Method 2: Solvent Injection Method [13]
-
Dissolve the hydrophobic drug and the solid lipid in a water-miscible organic solvent (e.g., ethanol, acetone).
-
Prepare an aqueous solution containing the surfactant.
-
Using a syringe, rapidly inject the organic phase into the aqueous phase under constant magnetic stirring.
-
The rapid mixing and solvent diffusion cause the lipid and drug to precipitate, forming nanoparticles.
-
Remove the organic solvent by evaporation under reduced pressure.
-
The resulting SLN dispersion can be concentrated or purified as needed.
Characterization of SLNs:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Indicates the surface charge and stability of the nanoparticle dispersion.
-
Entrapment Efficiency and Drug Loading: Determined by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in both fractions using a suitable analytical method (e.g., HPLC).
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Mandatory Visualizations
Caption: Mechanism of action of an this compound analog prodrug.
Caption: Experimental workflow for nanoparticle formulation and in vivo testing.
Caption: Strategies to mitigate the in vivo toxicity of this compound.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histopathological effects of this compound, a toxic substance of poisonous mushroom, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
Addressing experimental variability in Illudin S assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Illudin S in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural sesquiterpene with potent cytotoxic activity. Its primary mechanism of action involves the alkylation of DNA, forming DNA adducts.[1][2] This damage primarily stalls DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3][4] The repair of this compound-induced DNA lesions is predominantly carried out by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2]
Q2: How does the covalent nature of this compound affect experimental design?
This compound is a covalent inhibitor, meaning it forms a stable, often irreversible bond with its target (DNA). This has several implications for assay design:
-
Time-Dependency: The inhibitory effect of this compound is time-dependent. Longer incubation times will generally result in lower IC50 values. It is crucial to standardize incubation times across all experiments for meaningful comparisons.
-
Washout Experiments: To confirm covalent binding, washout experiments are recommended. If the inhibitory effect persists after removing the unbound compound, it suggests a covalent interaction.[5][6]
-
Kinetic Analysis: For a more accurate measure of potency than a simple IC50 value, determining the kinetic parameters kinact (maximal rate of inactivation) and KI (inhibitor concentration at half-maximal inactivation rate) is advised. The ratio kinact/KI is a more reliable measure of covalent inhibitor efficiency.[7][8][9]
Q3: What factors influence cellular sensitivity to this compound?
Cellular sensitivity to this compound is multifactorial:
-
Cellular Uptake: this compound enters sensitive cells via an energy-dependent transport mechanism.[10] Cell lines lacking or having a less efficient transporter will be more resistant.[11]
-
DNA Repair Capacity: Cells deficient in the TC-NER pathway are particularly sensitive to this compound.[1][2]
-
Cell Proliferation Rate: Rapidly dividing cells may be more susceptible to DNA-damaging agents like this compound.
Troubleshooting Guides
High Variability in Cytotoxicity Assays (e.g., MTT, XTT)
Problem: Inconsistent IC50 values or high standard deviations between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting. Avoid seeding cells in the outer wells of the plate, which are prone to the "edge effect" (evaporation).[12][13] |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all plates and experiments. Due to its covalent nature, even small variations can lead to significant differences in cytotoxicity. |
| Compound Instability or Precipitation | Prepare fresh this compound solutions for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. If solubility is an issue, consider using a different solvent or a lower final solvent concentration (typically <0.1% DMSO). |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Over-passaged or unhealthy cells can exhibit altered sensitivity to cytotoxic agents.[14] |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and metabolism, thereby influencing assay results. |
Confirming Covalent Modification
Problem: Uncertainty whether the observed inhibition is due to a covalent mechanism.
| Experimental Approach | Expected Outcome for Covalent Inhibition |
| Washout Experiment | The inhibitory effect (e.g., reduced cell viability, inhibition of DNA synthesis) will persist after removing the unbound this compound and replacing it with fresh media.[5][6][15] |
| Time-Dependency of IC50 | The IC50 value will decrease with increasing pre-incubation time of the cells with this compound. |
| Mass Spectrometry Analysis of DNA Adducts | Direct detection of this compound-DNA adducts in treated cells provides definitive evidence of covalent modification.[16] |
Issues with DNA Adduct Analysis by Mass Spectrometry
Problem: Low signal or high background when analyzing this compound-DNA adducts.
| Possible Cause | Recommended Solution |
| Inefficient DNA Isolation and Digestion | Optimize the DNA isolation protocol to ensure high purity. Ensure complete enzymatic digestion of DNA to nucleosides for accurate quantification.[17] |
| Low Abundance of Adducts | Increase the concentration of this compound or the treatment duration to enhance adduct formation. Utilize sensitive nano-LC-MS/MS systems for detection.[18][19] |
| Matrix Effects and Ion Suppression | Employ solid-phase extraction (SPE) to clean up the digested DNA samples and remove interfering substances. |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Add the diluted this compound to the wells, ensuring the final solvent concentration is non-toxic (typically <0.1%). Include a solvent-only control.
-
Incubate for a standardized period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[21]
-
Add 10 µL of the MTT solution to each well.[22]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[23]
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.[22]
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[24]
-
Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.
-
Protocol 2: Washout Experiment to Confirm Covalent Binding
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat the cells with a concentration of this compound known to cause significant inhibition (e.g., 5-10 times the IC50) for a defined period (e.g., 2-4 hours).
-
-
Washout Procedure:
-
Aspirate the media containing this compound.
-
Wash the cells twice with pre-warmed, sterile PBS to remove any unbound compound.[15]
-
Add fresh, pre-warmed culture media without this compound.
-
-
Post-Washout Incubation and Analysis:
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using an appropriate method (e.g., MTT assay) and compare to cells continuously exposed to this compound and untreated control cells.
-
Protocol 3: Analysis of this compound-DNA Adducts by LC-MS/MS
This protocol provides a general workflow for the detection of this compound-DNA adducts.
-
Cell Treatment and DNA Isolation:
-
Treat a sufficient number of cells with this compound to generate detectable levels of DNA adducts.
-
Harvest the cells and isolate genomic DNA using a standard DNA isolation kit or protocol.
-
-
DNA Digestion:
-
Quantify the isolated DNA.
-
Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[17]
-
-
Sample Cleanup:
-
Purify the digested nucleosides using solid-phase extraction (SPE) to remove proteins, salts, and other contaminants.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the nucleosides using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Monitor for the specific mass transition of the expected this compound-DNA adduct (e.g., this compound-adenine adduct).[16]
-
-
Data Analysis:
-
Identify and quantify the this compound-DNA adduct peak based on its retention time and mass-to-charge ratio.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Duration | IC50 | Reference |
| HL-60 (Human promyelocytic leukemia) | 2 hours | ~1.1 ng/mL | [25] |
| Normal Human Fibroblasts | 72 hours | ~1.1 ng/mL (0.26 nM) | [25] |
| XP-A (NER-deficient human fibroblasts) | 72 hours | ~0.12 ng/mL | [25] |
| SW-480 (Human colon adenocarcinoma) | Not specified | 10 nM | [16] |
| PTGR1-480 (SW-480 overexpressing PTGR1) | Not specified | 10 nM | [16] |
Table 2: Cellular Uptake Kinetics of this compound
| Cell Line | Km (µM) | Vmax (pmol/min/107 cells) | Reference |
| HL-60 (Human myeloid leukemia) | 4.2 | 12.2 | [10] |
| Sensitive Cell Lines (unspecified) | Low | High | [11] |
| Non-sensitive Cell Lines (unspecified) | High | Low | [11] |
Visualizations
Caption: Workflow for this compound Cytotoxicity Assay.
References
- 1. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 8. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 9. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. texaschildrens.org [texaschildrens.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. researchhub.com [researchhub.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Illudin S-Induced Side Effects
This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential information, troubleshooting guides, and detailed protocols to manage and mitigate the side effects associated with the experimental anti-tumor compound Illudin S and its analogs.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound-induced cytotoxicity?
This compound exerts its potent anti-tumor effects by inducing DNA damage.[1][2] Following cellular uptake, it undergoes metabolic activation into a reactive intermediate that alkylates DNA.[1][3] The resulting DNA lesions obstruct critical cellular processes like DNA replication and transcription, which ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[3][4][5][6]
2. Which DNA repair pathways are critical for mitigating this compound toxicity?
The primary pathway responsible for repairing DNA damage caused by this compound is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2][4][7] Consequently, cells with deficiencies in key TC-NER proteins, such as CSA and CSB, exhibit significant hypersensitivity to the compound.[1][7] While other pathways like Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ) are not significantly involved, the post-replication repair pathway, which involves the RAD18 protein, also contributes to cellular tolerance of this compound-induced damage.[1][7]
3. What are the common side effects observed with this compound and its analogs in research?
In preclinical models, this compound demonstrates high cytotoxicity across a range of cancer cell lines.[2][5][6][8] Clinical trials involving Irofulven (B1672183), a semi-synthetic analog of this compound, have identified several significant dose-limiting toxicities, providing insight into potential side effects in biological systems. These include:
-
Gastrointestinal: Nausea, vomiting, and anorexia[9][10][11][12]
-
Hematologic: Low white blood cell count (neutropenia) and low platelet count (thrombocytopenia)[10][11]
-
Hepatic and Renal: Liver and kidney dysfunction[9]
-
Metabolic: Acid-base imbalances (metabolic acidosis) and low magnesium levels (hypomagnesemia)[9][10][12]
-
Neurological and Ocular: Fatigue, weakness, sensitivity to light (photophobia), blurred vision, and the appearance of flashing lights or floaters[9][10][13]
-
Other: Fluid in the lungs (pulmonary edema) and skin injury if the drug leaks from the vein (extravasation)[9][12]
4. What strategies can be employed in a research setting to mitigate this compound-induced toxicity?
Several strategies can be explored to manage the potent effects of this compound in experimental models:
-
Utilize Analogs with an Improved Therapeutic Profile: The this compound derivative Irofulven (HMAF) was specifically developed to offer a better balance between efficacy and toxicity, being approximately 50 times less toxic to human fibroblasts than its parent compound.[1] Other acylfulvene (B1200177) analogs may also provide a wider therapeutic window.[2][14]
-
Investigate Targeted Drug Delivery Systems: A common strategy to reduce systemic toxicity is to ensure the compound preferentially accumulates in target tissues.[15][16][17] This can be explored by encapsulating this compound within delivery vehicles like nanoparticles or liposomes that are engineered to recognize and bind to tumor-specific markers.
-
Modulate Intracellular Glutathione (B108866) (GSH): The cytotoxicity of this compound is sensitive to the levels of intracellular glutathione; lower GSH levels correlate with increased toxicity.[18] While complex, this suggests that the cellular redox state could be a factor in modulating this compound activity, though this requires careful investigation within the specific experimental context.
Troubleshooting Guides
Issue 1: Excessive or non-specific cell death is observed in in vitro cultures.
-
Possible Cause: The this compound concentration is too high, or the duration of exposure is too long for the specific cell line under investigation.
-
Troubleshooting Steps:
-
Optimize Concentration and Exposure Duration: Conduct a dose-response study across a broad concentration range to establish the half-maximal inhibitory concentration (IC50) for your cell line. Simultaneously, test various exposure durations (e.g., 2, 24, 48, 72 hours) to identify an optimal experimental window.[5][6][19]
-
Characterize Cell Line Sensitivity: Sensitivity to this compound varies significantly between cell types.[5][6] For instance, myeloid and T-lymphocyte leukemia cells are known to be more sensitive than many solid tumor cell lines like melanoma or ovarian carcinoma.[5][6] This difference is partly due to the presence of an energy-dependent drug transporter that is more active in sensitive cells.[8][19]
-
Consider a Less Potent Analog: If achieving a therapeutic window is difficult due to high toxicity, switching to a less potent analog like Irofulven may be beneficial.[1][2]
-
Issue 2: High variability and poor reproducibility between experimental replicates.
-
Possible Cause: Inconsistent experimental procedures or potential degradation of the this compound compound.
-
Troubleshooting Steps:
-
Standardize Compound Handling: Strictly adhere to the manufacturer's guidelines for the storage and handling of this compound. To ensure consistency, prepare fresh dilutions from a validated stock solution for each experiment.
-
Maintain Consistent Experimental Conditions: Ensure uniformity across all replicates in cell seeding density, treatment volumes, and incubation periods. Employ a single, validated assay method for all endpoint measurements.
-
Monitor Culture Medium pH: The chemical reactivity of Illudins can be influenced by pH.[18] Verify that the pH of the cell culture medium remains stable and consistent throughout the duration of your experiments.
-
Quantitative Data Summary
Table 1: Comparative In Vitro Cytotoxicity of this compound and Irofulven
| Compound | Cell Line | Assay Type | IC50 / D10 Value | Exposure Duration | Reference |
| This compound | Human Fibroblasts | Survival Curve | ~1 ng/mL | 72 hours | [1] |
| Irofulven (HMAF) | Human Fibroblasts | Survival Curve | ~50 ng/mL | 72 hours | [1] |
| This compound | Myeloid Leukemia (HL60) | Colony/Liquid Culture | 6-11 nM | 2 hours | [5][6] |
| This compound | T-cell Leukemia (CEM) | Colony/Liquid Culture | 6-11 nM | 2 hours | [5][6] |
| This compound | B-cell Leukemia/Lymphoma | Colony/Liquid Culture | >100 nM | 2 hours | [5][6] |
| This compound | Melanoma | Colony/Liquid Culture | >100 nM | 2 hours | [5][6] |
| This compound | Ovarian Carcinoma | Colony/Liquid Culture | >100 nM | 2 hours | [5][6] |
Table 2: Summary of Dose-Limiting Toxicities for the this compound Analog Irofulven in Clinical Trials
| Toxicity Category | Adverse Events | Dose and Schedule Example | Reference |
| Multi-system | Nausea, vomiting, hepatic/renal dysfunction, weakness, pulmonary edema | 20 mg/m²/day for 5 days | [9] |
| Hematologic | Grade 4 Neutropenia, Grade 4 Thrombocytopenia | 0.45 mg/kg IV on days 1 and 8, every 21 days | [10] |
| Metabolic | Grade 4 Anorexia, Grade 4 Hypomagnesemia | 0.45 mg/kg IV on days 1 and 8, every 21 days | [10] |
| Ocular | Grade 3 Photophobia, Blurred Vision, Flashing Lights, Floaters | 0.45 mg/kg IV on days 1 and 8, every 21 days | [10] |
| Retinal | Significant Retinal Toxicity | 24 mg/m² every 14 days | [13] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 via Luminescent Cell Viability Assay
This protocol provides a standardized method for assessing the in vitro cytotoxicity of this compound.
Materials:
-
Target cancer cell line
-
Appropriate complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile, 96-well clear-bottom, black-sided tissue culture plates
-
A commercial luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Multichannel pipettor
-
Microplate reader capable of measuring luminescence
Procedure:
-
Cell Plating:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Plate the cells into a 96-well plate at a pre-optimized density (typically 4,000–8,000 cells/well) in a final volume of 90 µL of medium.[20]
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of this compound dilutions in complete medium. A typical starting range for analysis is 1 nM to 10 µM.[21]
-
Add 10 µL of the appropriate this compound dilution to each well. Remember to include vehicle-only (e.g., DMSO) control wells.
-
Return the plate to the incubator for the desired exposure period (e.g., 72 hours).[20][21]
-
-
Viability Measurement:
-
Remove the plate from the incubator and let it equilibrate to room temperature for approximately 30 minutes.
-
Prepare and add the luminescent cell viability reagent to each well as per the manufacturer's protocol (e.g., add 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to ensure complete cell lysis and reagent mixing.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by calculating cell viability as a percentage relative to the vehicle-treated control cells.
-
Generate a dose-response curve by plotting percent viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a suitable non-linear regression model (e.g., log(inhibitor) vs. response).
-
Visualizations
Signaling Pathway
Caption: Cellular mechanism of this compound action and DNA damage response.
Experimental Workflow
Caption: Standard workflow for an in vitro this compound cytotoxicity assay.
Logical Relationship Diagram
Caption: Logical flow of TC-NER status determining cell sensitivity to this compound.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of illudins as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of irofulven (MGI 114), an acylfulvene illudin analog, in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Irofulven, a novel inhibitor of DNA synthesis, in metastatic renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I clinical and pharmacokinetic trial of irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II study of irofulven in women with recurrent and heavily pretreated ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of acylfulvene histiospecific toxicity in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pH-Dependent Drug Delivery Systems for Ulcerative Colitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Smart Drug Delivery System and Its Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug delivery systems: Advanced technologies potentially applicable in personalized treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On the mechanism of toxicity of illudins: the role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The acylfulvene alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assay optimization for Illudin S cytotoxicity
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers optimizing cell-based assays to measure the cytotoxicity of Illudin S.
Troubleshooting & FAQs
This section addresses common issues encountered during the optimization and execution of cytotoxicity assays with this compound.
Section 1: Assay Selection and Initial Setup
Q1: What is the mechanism of action for this compound, and how does it affect my choice of assay?
A1: this compound is a potent natural sesquiterpene that becomes metabolically activated inside the cell into a highly reactive intermediate.[1] This intermediate acts as an alkylating agent, forming adducts with DNA and other biomolecules, which inhibits DNA synthesis and stalls the cell cycle, ultimately leading to cell death.[1][2][3] Its cytotoxicity is also linked to the induction of DNA lesions that are repaired by transcription-coupled nucleotide excision repair (TC-NER) pathways.[2][4] Given that this compound primarily affects DNA synthesis and metabolic activity, assays that measure metabolic viability (e.g., ATP quantification) or membrane integrity (e.g., LDH release) are highly suitable.
Q2: Which cytotoxicity assay is best for this compound?
A2: The optimal assay depends on your specific research question, cell type, and available equipment. ATP-based assays like CellTiter-Glo® are often preferred due to their high sensitivity and "add-mix-measure" simplicity.[5][6] However, LDH assays, which measure membrane rupture, provide a different and complementary view of cytotoxicity. A comparison of common assays is provided in Table 1.
Q3: My compound solvent (e.g., DMSO) appears to be toxic to my cells. How do I account for this?
A3: It is crucial to run a vehicle control experiment to determine the safe concentration of your solvent.[7] Seed cells and treat them with a serial dilution of the solvent (e.g., DMSO from 2% down to 0.01%) without this compound. Plot the viability results and determine the highest concentration of the solvent that does not significantly impact cell viability (typically ≤0.5% for DMSO).[7] This concentration should be kept constant across all subsequent experiments.
Section 2: Experimental Optimization
Q4: How do I determine the optimal cell seeding density for my experiment?
A4: Optimal seeding density is critical for reproducible results and must be determined empirically for each cell line.[7][8][9] A cell titration experiment is the standard method. Too few cells will produce a weak signal, while too many can lead to nutrient depletion and signal saturation.[7][9] The goal is to find a density where the cells are in an exponential growth phase throughout the experiment and the assay signal is linear with the cell number.[10][11] See the detailed protocol below for optimizing cell seeding density.
Q5: What is a good starting concentration range for this compound?
A5: this compound is highly potent, with reported cytotoxic effects in the nanomolar range for sensitive cell lines, especially with continuous exposure.[2][12] A good starting point is a wide, logarithmic range of concentrations (e.g., 0.1 nM to 10 µM). A preliminary dose-ranging study can help narrow this down to a more focused range that brackets the expected IC50 value for your specific cell line and exposure time.[10][13]
Q6: How long should I expose the cells to this compound?
A6: The exposure time significantly impacts cytotoxicity. Illudins show selective toxicity with shorter exposures (≤ 2 hours) in sensitive cells due to an active transport mechanism, while prolonged exposures (≥ 48 hours) are toxic to most tumor cells.[14] Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[7] You may need to test multiple time points (e.g., 24h, 48h, 72h) during assay development to determine the optimal window for observing a dose-dependent effect.
Section 3: Troubleshooting Poor or Inconsistent Results
Q7: My results have high well-to-well variability. What are the common causes?
A7: High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension frequently to prevent cells from settling.[15]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to increased evaporation, altering media concentration and temperature.[16][17][18] This can significantly impact cell growth and viability.[16][19] To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[15][17]
-
Inaccurate Pipetting: Use calibrated pipettes and proper technique. For small volumes, reverse pipetting can improve accuracy.
-
Cell Health: Only use healthy, viable cells that are in the logarithmic growth phase. Avoid using cells that are over-confluent or have been passaged too many times, as this can lead to phenotypic drift.[8][20]
Q8: My IC50 values are inconsistent between experiments. How can I improve reproducibility?
A8: Inconsistent IC50 values are a common challenge. To improve reproducibility:
-
Standardize Protocols: Ensure all parameters—cell passage number, seeding density, incubation times, and reagent preparation—are kept consistent between experiments.[13]
-
Use Replicates: Run both technical and biological replicates.[13][21]
-
Normalize Data Correctly: Normalize your data by setting the untreated control wells to 100% viability and wells with a lethal dose of a control compound (or no cells) to 0% viability.[13][21]
-
Use Proper Curve-Fitting: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit your dose-response data.[13][22][23] Linear approximations are often inaccurate.[13]
Q9: My MTT assay is showing an increase in signal at high this compound concentrations. Why?
A9: While not specifically documented for this compound, some compounds can directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolism. This leads to a false-positive signal for viability.[24][25] Additionally, efflux pumps in some cancer cell lines can interfere with the MTT reagent.[25] If you suspect interference, consider switching to an alternative assay that uses a different detection principle, such as an ATP-based (CellTiter-Glo®) or LDH-based assay.
Data Presentation Tables
Table 1: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| ATP-Based (e.g., CellTiter-Glo®) | Measures ATP in metabolically active cells via a luciferase reaction, producing a luminescent signal.[5][6] | High sensitivity, simple "add-mix-measure" format, stable signal.[5][6][15] | Requires a luminometer; reagent cost can be higher. |
| LDH Release | Measures the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme released upon cell lysis, via a colorimetric reaction.[26] | Measures cell death (membrane rupture) directly; non-destructive to remaining cells (uses supernatant).[27] | Less sensitive for early-stage apoptosis; requires supernatant transfer step.[28] |
| MTT / XTT / WST-1 | Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product, measured by absorbance.[24] | Inexpensive, widely used, requires a standard absorbance reader. | Prone to interference from colored compounds or compounds that affect cellular redox potential; requires a solubilization step (MTT).[24][25][29] |
Table 2: Recommended Starting Parameters for this compound Assay Optimization
| Parameter | Recommended Starting Range / Condition | Rationale & Key Considerations |
| Cell Line | Myelocytic leukemia, ovarian, lung, breast carcinoma cell lines.[14] | This compound shows selective toxicity based on an active transport mechanism present in certain tumor types.[14] |
| Seeding Density | 2,000 - 20,000 cells/well (96-well plate) | Must be optimized for each cell line to ensure exponential growth and a linear assay response.[7][9][11] |
| This compound Concentration | 0.1 nM to 10 µM (Logarithmic dilutions) | Covers a broad range to identify the dose-response curve and IC50.[10][13] |
| Vehicle Control | DMSO < 0.5% | Must be tested to ensure the solvent itself is not causing cytotoxicity.[7] |
| Incubation Time | 24, 48, or 72 hours | Time-dependent effects are significant for this compound.[2] Shorter times may reveal selectivity.[14] |
| Plate Layout | Exclude outer rows/columns for samples. | Minimizes "edge effects" caused by evaporation and temperature gradients.[16][17][18] |
Experimental Protocols & Workflows
Protocol 1: Optimizing Cell Seeding Density
This protocol establishes the optimal number of cells to seed for a cytotoxicity assay.
-
Prepare Cell Suspension: Harvest and count healthy, log-phase cells. Prepare a concentrated cell suspension (e.g., 4 x 10^5 cells/mL) in culture medium.
-
Create Serial Dilutions: In a 96-well plate, perform 2-fold serial dilutions of the cell suspension to create a range of densities (e.g., from 40,000 down to ~300 cells/well).[9]
-
Plate Cells: Seed 100 µL of each cell dilution into at least triplicate wells. Include "no cell" blank wells containing only medium.[9]
-
Incubate: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 48 hours).
-
Perform Viability Assay: At the end of the incubation, perform your chosen viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Analyze Data: Subtract the average blank reading from all wells. Plot the assay signal (e.g., luminescence) versus the number of cells seeded.
-
Determine Optimal Density: Identify the linear portion of the curve. Choose a seeding density from the lower-to-mid section of this linear range for all future experiments. This ensures the signal is proportional to the cell number and avoids signal saturation.[9]
Protocol 2: General this compound Cytotoxicity Assay (CellTiter-Glo®)
This protocol outlines a standard workflow for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at the pre-determined optimal density in 100 µL of medium. Leave the perimeter wells filled with 100 µL of sterile PBS. Incubate for 18-24 hours to allow for cell attachment.[15]
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. Also prepare a 2X vehicle control (e.g., medium with 0.2% DMSO if the final concentration is 0.1%).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and a 1X final concentration of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[30]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of medium in the well (e.g., 200 µL).[30]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[30]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[30]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Average the technical replicates.
-
Subtract the background signal (no cell control).
-
Normalize the data: % Viability = (Sample Luminescence / Vehicle Control Luminescence) * 100.
-
Plot % Viability versus the log of this compound concentration and fit the data using a non-linear regression model to calculate the IC50.[13][21][22]
-
Visualizations (Graphviz)
Caption: General workflow for an this compound cytotoxicity assay.
Caption: Simplified signaling pathway for this compound cytotoxicity.
Caption: Troubleshooting logic for high assay variability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the production process for the anticancer lead compound illudin M: improving titers in shake-flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. smart.dhgate.com [smart.dhgate.com]
- 14. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 17. gmpplastic.com [gmpplastic.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. clyte.tech [clyte.tech]
- 22. researchgate.net [researchgate.net]
- 23. Star Republic: Guide for Biologists [sciencegateway.org]
- 24. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 25. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. content.abcam.com [content.abcam.com]
- 29. researchgate.net [researchgate.net]
- 30. promega.com [promega.com]
Technical Support Center: Illudin S Resistance Mechanisms in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Illudin S resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound in cancer cells?
A1: The primary mechanisms of resistance to this compound involve cellular pathways that prevent or repair the DNA damage induced by the compound. The key reported mechanisms are:
-
Enhanced DNA Repair: The most significant resistance mechanism is the cell's ability to repair this compound-induced DNA adducts. Specifically, the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway is crucial for removing these lesions.[1][2][3][4] Cells with a proficient TC-NER pathway are more resistant to this compound. Additionally, the Post-Replication Repair (PRR) pathway, involving the RAD18 protein, contributes to overcoming replication blockage caused by this compound-induced DNA damage.[1][2][3]
-
Reduced Drug Accumulation: this compound enters sensitive cells via an energy-dependent transport mechanism.[5][6] Although not as extensively characterized as DNA repair, reduced uptake of this compound can contribute to resistance.[6] Cells with lower expression or activity of the relevant transporter(s) will accumulate less of the drug, leading to decreased cytotoxicity.
Q2: Is this compound affected by common multidrug resistance (MDR) mechanisms?
A2: this compound has shown efficacy in some multidrug-resistant cancer cell lines.[6][7][8] This suggests that it is not a typical substrate for common ABC transporters like P-glycoprotein (MDR1/ABCB1), which are often responsible for resistance to other chemotherapeutic agents.[6]
Q3: What is the role of metabolic activation in this compound resistance?
A3: this compound is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects.[3] While the exact metabolic pathways are not fully elucidated, this activation is necessary to form the reactive intermediates that cause DNA damage. One study investigating the role of prostaglandin (B15479496) reductase 1 (PTGR1) in this compound metabolism found that, unlike the related compound acylfulvene, this compound cytotoxicity and the formation of DNA adducts are not significantly dependent on PTGR1 levels.[9][10] Therefore, alterations in PTGR1 expression are not considered a primary mechanism of resistance to this compound.
Q4: How does the cell cycle position influence this compound sensitivity?
A4: this compound has been shown to cause a G1-S phase block in the cell cycle.[7][8] Its primary cytotoxic effect is through the inhibition of DNA synthesis.[7][8] Consequently, cells that are actively replicating are more susceptible to the effects of this compound.
Troubleshooting Guides
Problem 1: Unexpectedly high cell viability in this compound-treated cancer cell lines.
| Possible Cause | Troubleshooting Step |
| High TC-NER and/or PRR activity in the cell line. | Assess the expression and activity of key NER proteins (e.g., ERCC1, XPA, CSB) and PRR proteins (e.g., RAD18) using Western blotting or qRT-PCR. Consider using a cell line known to be deficient in these pathways as a positive control for sensitivity. |
| Reduced this compound uptake. | Perform cellular uptake studies using radiolabeled this compound to quantify intracellular drug concentration. Compare uptake in your experimental cell line to a known sensitive cell line. |
| Degradation of this compound in culture medium. | Prepare fresh this compound solutions for each experiment. Protect the stock solution from light and store it at the recommended temperature. |
| Incorrect assessment of cell viability. | Use a robust cell viability assay, such as a colony formation assay, which measures the long-term proliferative capacity of the cells. Short-term assays like MTT may not fully capture the cytotoxic effects of DNA-damaging agents. |
Problem 2: Inconsistent results in this compound cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Maintain consistent cell densities, passage numbers, and growth media conditions for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Fluctuations in this compound concentration. | Perform accurate serial dilutions from a freshly prepared stock solution for each experiment. Verify the concentration of the stock solution if possible. |
| Cell line heterogeneity. | Perform single-cell cloning to establish a homogenous population. Regularly check for mycoplasma contamination. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Phenotype | IC50 (nM) | Exposure Time | Reference |
| SW-480 | Colon Cancer (PTGR1-low) | 14 | Not Specified | [9] |
| PTGR1-480 | Colon Cancer (PTGR1-overexpressing) | 10 | Not Specified | [9] |
| Myeloid Leukemia Cells | Sensitive | 6-11 | 2 hours | [7][8] |
| B-cell Leukemia/Lymphoma | Resistant | >110 | 2 hours | [7][8] |
| Melanoma | Resistant | >110 | 2 hours | [7][8] |
| Ovarian Carcinoma | Resistant | >110 | 2 hours | [7][8] |
Table 2: Cellular Accumulation and Cytotoxicity of this compound
| Cell Line Type | Intracellular Molecules for 50% Cell Kill | Correlation with 2-h IC50 | Reference |
| Sensitive | 78,000 | Correlated | [6] |
| Non-sensitive | 1,114,000 | Correlated | [6] |
Key Experimental Protocols
1. Cell Survival Assay (Colony Formation Assay)
-
Objective: To assess the long-term cytotoxic effect of this compound on the reproductive viability of cancer cells.
-
Methodology:
-
Seed a known number of single cells (e.g., 200-1000 cells) into 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 2, 24, or 72 hours).[1][6]
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Incubate the plates for 7-14 days, allowing viable cells to form colonies.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
2. Unscheduled DNA Synthesis (UDS) Assay for NER Activity
-
Objective: To measure the capacity of cells to perform nucleotide excision repair in response to DNA damage.
-
Methodology:
-
Culture cells on coverslips.
-
Treat the cells with a DNA-damaging agent (e.g., UV radiation as a positive control, or this compound).
-
Incubate the cells in a medium containing [3H]-thymidine. During NER, this radiolabeled nucleotide will be incorporated into the DNA at sites of repair.
-
Fix the cells and perform autoradiography.
-
Quantify the amount of incorporated radioactivity in non-S-phase cells by counting the silver grains over the nuclei. An increase in silver grains compared to untreated cells indicates UDS.
-
3. RNA Synthesis Inhibition and Recovery Assay
-
Objective: To determine the effect of this compound on transcription and the cell's ability to recover, which is indicative of TC-NER activity.
-
Methodology:
-
Pre-label cellular DNA by growing cells in a medium containing [14C]-thymidine for an extended period to control for cell number.
-
Expose the cells to this compound for a defined period (e.g., 3 hours).[1]
-
At various time points after treatment, pulse-label the cells with [3H]-uridine for 1 hour to measure the rate of RNA synthesis.[1]
-
Lyse the cells and measure the 3H and 14C radioactivity.
-
Calculate the ratio of 3H to 14C as a measure of the overall rate of RNA synthesis.[1] A decrease in this ratio indicates inhibition of transcription, and a subsequent increase over time indicates recovery.
-
4. Quantification of this compound-DNA Adducts by Mass Spectrometry
-
Objective: To directly measure the amount of DNA damage induced by this compound.
-
Methodology:
-
Treat cells with this compound for a specified time.
-
Isolate genomic DNA from the treated cells.
-
Digest the DNA to individual nucleosides.
-
Analyze the digested DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify specific this compound-DNA adducts.[9]
-
Stable isotope-labeled internal standards can be used for accurate quantification.[9]
-
Visualizations
Caption: Overview of this compound mechanism of action and resistance pathways.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of illudins as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Window of Illudin S Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Illudin S and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs like Acylfulvene (B1200177)?
A1: this compound and its analogs are potent DNA alkylating agents. Their cytotoxicity is primarily mediated by the formation of covalent DNA adducts, which leads to the stalling of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2] Some analogs, like Acylfulvene, are considered bioreductive prodrugs, requiring enzymatic activation to exert their cytotoxic effects.[3][4]
Q2: Why do this compound analogs, such as Acylfulvene and Irofulven (B1672183), exhibit an improved therapeutic window compared to the parent compound?
A2: The enhanced therapeutic window of this compound analogs is attributed to several factors. Acylfulvenes are semisynthetic derivatives designed to have a more favorable toxicity profile.[5] They demonstrate selective toxicity towards cancer cells, which can be linked to higher levels of specific activating enzymes, such as Prostaglandin Reductase 1 (PTGR1), in tumor tissues compared to normal tissues.[3] This selective bioactivation leads to a concentration of the cytotoxic species within the tumor, sparing normal cells and thus widening the therapeutic index.[3][5] In contrast, the high toxicity of this compound in normal cells has been a significant hurdle for its therapeutic use.[6]
Q3: What is the role of Prostaglandin Reductase 1 (PTGR1) in the activity of Acylfulvene?
A3: PTGR1 is a key enzyme in the bioactivation of Acylfulvene.[3] It reduces Acylfulvene to a highly reactive intermediate that can then alkylate DNA and other cellular nucleophiles, leading to cytotoxicity.[3][4] Cells with higher expression levels of PTGR1 are generally more sensitive to Acylfulvene, and this differential expression between tumor and normal cells is a basis for its selective anti-cancer activity.[3] Interestingly, while this compound can also be metabolized by PTGR1, its toxicity does not appear to correlate with PTGR1 levels, suggesting a different activation mechanism or overwhelming non-selective toxicity.[3][7]
Q4: What are the main dose-limiting toxicities observed in clinical trials with Irofulven (MGI-114)?
A4: Clinical trials with Irofulven (an Acylfulvene analog) have reported several dose-limiting toxicities. These include nausea, vomiting, hepatic dysfunction, weakness, renal dysfunction, and pulmonary edema.[8] Hematologic toxicities such as thrombocytopenia and neutropenia, as well as fatigue, have also been commonly observed.[9][10][11] Ocular toxicities, including retinal toxicity, have been noted in some studies, leading to dose and schedule modifications.[9][12]
Troubleshooting Guides
Problem 1: High variability or lack of reproducibility in in vitro cytotoxicity assays (e.g., IC50 values).
-
Possible Cause 1: Inconsistent Drug Exposure Time.
-
Suggestion: this compound and its analogs can exhibit time-dependent cytotoxicity. Ensure that the drug exposure time is consistent across all experiments. Short exposure times (e.g., 2 hours) may reveal differential sensitivity that is not apparent with longer exposures.[4]
-
-
Possible Cause 2: Cell Line Contamination or Misidentification.
-
Suggestion: Regularly perform cell line authentication and test for mycoplasma contamination. These factors can significantly alter cellular responses to cytotoxic agents.
-
-
Possible Cause 3: Variability in Cell Density at the Time of Treatment.
-
Suggestion: Seed cells at a consistent density to ensure that differences in cell proliferation rates do not confound the results. The confluency of the cell monolayer can affect drug uptake and cytotoxicity.
-
-
Possible Cause 4: Degradation of the this compound Analog.
-
Suggestion: this compound analogs can be unstable. Prepare fresh stock solutions and store them appropriately, protected from light and moisture. Verify the integrity of the compound if you suspect degradation.
-
Problem 2: Discrepancy between in vitro cytotoxicity and in vivo efficacy in xenograft models.
-
Possible Cause 1: Poor Bioavailability or Rapid Metabolism in vivo.
-
Suggestion: Acylfulvene has a short in vivo half-life.[4] Consider the pharmacokinetic properties of the specific analog. Formulation strategies or alternative routes of administration may be necessary to improve drug exposure at the tumor site.
-
-
Possible Cause 2: Insufficient Bioactivation at the Tumor Site.
-
Suggestion: The efficacy of bioreductive analogs like Acylfulvene depends on the presence of activating enzymes (e.g., PTGR1) in the tumor.[3] Measure the expression levels of these enzymes in your xenograft model to ensure it is an appropriate system for evaluating the drug.
-
-
Possible Cause 3: Tumor Microenvironment Factors.
-
Suggestion: The tumor microenvironment, including hypoxia and pH, can influence drug activity. Characterize the microenvironment of your xenograft model and consider its potential impact on the mechanism of action of the this compound analog.
-
Problem 3: Unexpectedly high toxicity in animal studies.
-
Possible Cause 1: Off-target Effects.
-
Possible Cause 2: Inappropriate Dosing Schedule.
-
Suggestion: The dosing schedule can significantly impact toxicity.[9] Explore alternative dosing regimens, such as less frequent administration or continuous infusion, which may improve the therapeutic index.
-
-
Possible Cause 3: Species-specific Differences in Metabolism.
-
Suggestion: The metabolic pathways responsible for drug activation and detoxification can differ between species. Investigate the metabolism of the this compound analog in the preclinical species being used and compare it to human metabolism if data is available.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Acylfulvene in Various Human Cancer Cell Lines
| Cell Line | Compound | Exposure Time | IC50 (nM) | Reference |
| SW-480 (Colon) | This compound | Not Specified | 14 | [3] |
| SW-480 (Colon) | Acylfulvene | Not Specified | 300 | [3] |
| PTGR1-480 (SW-480 overexpressing PTGR1) | This compound | Not Specified | 10 | [3] |
| PTGR1-480 (SW-480 overexpressing PTGR1) | Acylfulvene | Not Specified | 10 | [3] |
| HL60 (Myeloid Leukemia) | This compound | 15 min | ~10 | [4] |
| HL60 (Myeloid Leukemia) | Acylfulvene | 15 min | ~100 | [4] |
| MV522 (Lung Carcinoma) | This compound | 15 min | ~20 | [4] |
| MV522 (Lung Carcinoma) | Acylfulvene | 15 min | ~200 | [4] |
| 8392 (B-cell) | This compound | 15 min | ~30 | [4] |
| 8392 (B-cell) | Acylfulvene | 15 min | >1000 | [4] |
Table 2: Dose-Limiting Toxicities of Irofulven (MGI-114) in Phase I/II Clinical Trials
| Trial Phase | Indication | Dosing Schedule | Dose-Limiting Toxicities | Reference |
| Phase I | Acute Leukemia | 10-20 mg/m²/day for 5 days | Nausea, vomiting, hepatic dysfunction, weakness, renal dysfunction, pulmonary edema | [8] |
| Phase II | Ovarian/Peritoneal Cancer | 0.45 mg/kg IV on days 1 and 8 every 21 days | Reversible neutropenia and thrombocytopenia | [9] |
| Phase II | Non-Small Cell Lung Cancer | 11 mg/m² daily for 5 consecutive days | Thrombocytopenia, nausea, vomiting, fatigue | [10][11] |
| Phase II | Recurrent Ovarian Cancer | 24 mg/m² every 14 days (modified to 0.55 mg/kg) | Retinal toxicity, nausea, vomiting, fatigue | [12] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (Colony-Forming Assay)
This protocol is adapted from methodologies used in the characterization of this compound and its analogs.[4]
-
Cell Seeding: Plate cells in 6-well plates at a density of 200-500 cells per well, depending on the cell line's plating efficiency. Allow cells to attach overnight.
-
Drug Treatment: The following day, treat the cells with a range of concentrations of the this compound analog for a specified period (e.g., 15 minutes, 2 hours, or continuous exposure).[4] Include a vehicle control (e.g., DMSO).
-
Drug Removal: After the exposure period, remove the drug-containing medium, wash the cells twice with phosphate-buffered saline (PBS), and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Staining and Counting: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet in methanol. Count the number of colonies (containing >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits colony formation by 50%) by plotting the surviving fraction against the drug concentration and fitting the data to a dose-response curve.
2. Quantification of DNA Adducts by Isotope Dilution Mass Spectrometry
This protocol is a generalized approach based on the principles described for Acylfulvene and this compound.[3]
-
Cell Treatment and DNA Isolation: Treat cells with the this compound analog at the desired concentration and time point. Harvest the cells and isolate genomic DNA using a standard DNA isolation kit, ensuring high purity.
-
DNA Digestion: Digest the genomic DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Isotope-Labeled Internal Standard: Synthesize a stable isotope-labeled version of the expected DNA adduct to serve as an internal standard for accurate quantification.
-
Solid-Phase Extraction (SPE): Purify and enrich the DNA adducts from the digested DNA sample using a suitable SPE cartridge.
-
LC-MS/MS Analysis: Analyze the purified sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the DNA adduct and its corresponding internal standard.
-
Quantification: Generate a standard curve using known amounts of the DNA adduct standard. Quantify the amount of DNA adduct in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Express the results as the number of adducts per 10^7 or 10^8 nucleotides.
Visualizations
Caption: Bioactivation and DNA damage pathway of Acylfulvene.
Caption: Preclinical evaluation workflow for this compound analogs.
Caption: Troubleshooting logic for inconsistent in vitro results.
References
- 1. Mode of action this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of irofulven (MGI 114), an acylfulvene illudin analog, in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase II trial of 6-hydroxymethylacylfulvene (MGI-114, irofulven) in patients with advanced non-small cell cancer previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. A phase II study of irofulven in women with recurrent and heavily pretreated ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Illudin S quantification in biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Illudin S in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
A1: this compound is a natural sesquiterpene with potent anti-tumor activity.[1][2] Its quantification in biological matrices is challenging due to its high reactivity, potential for metabolic activation into unstable intermediates, and its tendency to form adducts with biomolecules like DNA.[1][3][4] The semi-synthetic derivative of this compound, Irofulven (HMAF), is also used in research and acts via a similar mechanism.[1][5]
Q2: What are the primary analytical methods for quantifying this compound?
A2: The most common methods for quantifying this compound and its metabolites or adducts are High-Performance Liquid Chromatography (HPLC) coupled with either an Ultraviolet (UV) detector or a tandem mass spectrometer (MS/MS).[6][7] LC-MS/MS offers superior sensitivity and selectivity, which is crucial for detecting low concentrations in complex biological matrices.[3][8]
Q3: How is this compound activated in cells and what is its mechanism of action?
A3: this compound can be metabolically activated by cellular reductases, such as Prostaglandin Reductase 1 (PTGR1), to form a reactive intermediate.[3][6] This intermediate is an alkylating agent that can covalently bind to DNA, forming DNA adducts.[3][9] These DNA lesions disrupt DNA replication and transcription, leading to cell cycle arrest and cytotoxicity.[2][4][10] The repair of these lesions is critically dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][4][5]
Bioactivation and DNA Adduct Formation Pathway
Caption: Bioactivation of this compound leading to DNA damage and cytotoxicity.
Troubleshooting Guides
Issue 1: Low or No Signal/Peak for this compound
This is a common issue that can arise from problems during sample preparation, chromatographic separation, or detection.
Possible Causes & Solutions
-
Inefficient Extraction: this compound recovery can be poor if the extraction method is not optimized.
-
Recommendation: Use a validated Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. Ensure the pH of the sample is optimized prior to extraction. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to recover this compound.
-
-
Analyte Degradation: this compound is unstable, especially its active metabolites.
-
Recommendation: Keep biological samples on ice or at 4°C throughout the extraction process. Minimize the time between sample collection, processing, and analysis. Store extracts at -80°C if not analyzed immediately.
-
-
Poor Chromatographic Resolution: Co-eluting matrix components can interfere with the this compound peak.
-
Recommendation: Optimize the HPLC/UPLC gradient to better separate this compound from interfering compounds. Consider using a different column chemistry, such as a polar-embedded C18 column.[3]
-
-
Ion Suppression (LC-MS/MS): Co-eluting compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer source.[8]
-
Recommendation: Improve sample cleanup using a more rigorous SPE protocol. Adjust chromatography to separate this compound from the suppression zone. Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
Caption: A logical workflow for diagnosing the cause of a weak this compound signal.
Issue 2: High Variability in Quantification
Inconsistent results between replicates or batches can invalidate a study.
Possible Causes & Solutions
-
Inconsistent Sample Preparation: Minor variations in extraction timing, solvent volumes, or vortexing can lead to significant variability.[11]
-
Recommendation: Use an automated or semi-automated extraction system if possible. Ensure all analysts are following the exact same, validated protocol. Always use a high-purity internal standard added at the very beginning of the extraction process to account for variability.[8]
-
-
Matrix Effects: The composition of biological matrices can vary between subjects or samples, causing differential ion suppression or enhancement.[8]
-
Recommendation: Perform a matrix effect validation study using samples from multiple sources. If effects are significant, a more robust sample cleanup method is required. Stable isotope-labeled internal standards are the best way to correct for these effects.
-
-
Instability in Processed Samples: this compound may degrade in the autosampler while waiting for injection.
-
Recommendation: Keep the autosampler temperature low (e.g., 4-10°C). Validate the stability of the analyte in the final extraction solvent for the maximum expected run time.
-
Experimental Protocols & Data
Protocol 1: Solid Phase Extraction (SPE) from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-treatment: Thaw plasma samples on ice. Centrifuge at 4°C to pellet any precipitates.
-
Spiking: To 200 µL of plasma, add the internal standard solution. Vortex briefly.
-
Dilution: Add 800 µL of 0.1% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the diluted plasma sample onto the conditioned cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove salts and polar interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: HPLC-UV Method Parameters
The following table summarizes typical starting conditions for an HPLC-UV analysis of Illudin M, a related compound, which can be adapted for this compound.
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.5 - 0.6 mL/min[7] |
| Gradient | Start at 5% B, ramp to 40-50% B over 7-8 minutes[7] |
| Column Temperature | 40 °C[7] |
| UV Wavelength | 325 nm[7] |
| Injection Volume | 5 - 10 µL |
Protocol 3: LC-MS/MS Method Parameters
This table provides example parameters for a sensitive and selective LC-MS/MS method for this compound DNA adducts, which can be adapted for the parent compound.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Analysis Mode | Selected Reaction Monitoring (SRM)[3] |
| SRM Transition (Parent) | m/z 384.2 → 201.1 (Example for an adduct)[3] |
| SRM Transition (Fragment) | m/z 384.2 → 336.2 (Example for an adduct)[3] |
| Collision Energy | Optimize for specific transitions |
| Source Temperature | 400 - 500 °C |
| Dwell Time | 50 - 100 ms |
Note: Specific m/z transitions for this compound itself must be determined by infusing a pure standard.
General Experimental Workflow
Caption: A step-by-step overview of the quantification process.
References
- 1. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repub.eur.nl [repub.eur.nl]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the production process for the anticancer lead compound illudin M: downstream processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Maximizing Illudin S Production from Omphalotus Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of Illudin S. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your experimental yields.
Frequently Asked Questions (FAQs)
Q1: Which Omphalotus species and strains are the most effective producers of Illudins?
A1: Several species within the Omphalotus genus are known to produce illudins, including O. nidiformis, O. illudens, O. olearius, and O. japonicus[1][2]. Extensive optimization studies have identified Omphalotus nidiformis as a particularly high-yielding strain for Illudin M, a closely related compound, suggesting its strong potential for this compound production as well[1][3]. Strain selection is a critical first step, and screening different commercially available or isolated strains is highly recommended to identify the best producer for your specific laboratory conditions[1].
Q2: What is the optimal culture medium for high-yield Illudin production?
A2: The composition of the culture medium significantly impacts secondary metabolite production[4][5][6]. For Illudin M, a medium containing corn steep solids (CSS) was found to be highly effective, with an initial yield of approximately 38-40 mg/L[1]. Further optimization led to a simplified medium containing glucose (13.5 g/L), corn steep solids (7.0 g/L), and modified Dox broth (35 mL), which significantly boosted titers[1]. It is crucial to screen various standard and custom media to find the optimal formulation for your specific Omphalotus strain[1][7].
Q3: How does seed culture preparation affect the final product yield?
A3: The preparation of the seed culture, or inoculum, is a critical and often overlooked parameter that heavily influences batch-to-batch reproducibility and final yield[1]. Homogenization of the seed culture mycelium prior to inoculation has been shown to be highly beneficial. This process leads to the formation of a greater number of smaller mycelial pellets in the main culture, which appears to be favorable for Illudin production[1]. Standardizing the inoculum procedure, for instance by adjusting the homogenized biomass to a specific concentration (e.g., 200 g/L), is essential for reducing variability between experiments[1].
Q4: What are the most critical fermentation parameters to monitor and control?
A4: Submerged cultivation in stirred-tank bioreactors allows for precise control of key process parameters, which is essential for scaling up production[3][8]. The most critical parameters include:
-
pH: A carefully timed pH shift can be used to control biomass growth, which is crucial for maximizing product formation[3][8].
-
Dissolved Oxygen (DO): Maintaining an appropriate DO level through controlled agitation and aeration is vital for cell growth and secondary metabolite synthesis[9].
-
Agitation Speed: This influences nutrient distribution, gas exchange, and mycelial morphology (pellet size)[1][9].
-
Temperature: Standard incubation is typically around 25-28°C[5][9].
Q5: Can elicitors be used to enhance this compound production?
A5: Elicitation is a common strategy to induce or enhance secondary metabolite production in fungi and plants[10]. Elicitors can be biotic (e.g., fungal cell wall fragments, yeast extract) or abiotic (e.g., metal ions, salts) and they trigger defense responses in the organism, which often involves the upregulation of secondary metabolic pathways[10][11]. While specific studies on elicitation for this compound are not widely reported, this approach represents a promising avenue for investigation. Researchers could experiment with adding small amounts of elicitors like methyl jasmonate (MeJA), salicylic (B10762653) acid, or yeast extract at different stages of the fermentation process[11].
Q6: What is known about the this compound biosynthetic pathway?
A6: Genomic studies of Omphalotus olearius have identified two key metabolic gene clusters (Omp6 and Omp7) associated with illudin biosynthesis[12][13]. The pathway begins with the cyclization of farnesyl pyrophosphate (FPP) by a sesquiterpene synthase (STS), specifically a Δ-6 protoilludene synthase, to form the precursor Δ-6 protoilludene[12]. This precursor then undergoes a series of oxidation steps, likely catalyzed by P450 monooxygenases and oxidoreductases found within the gene clusters, to form the final this compound molecule[12]. Understanding this pathway provides a framework for potential genetic engineering strategies to improve yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Suboptimal Strain: The selected Omphalotus strain may be a poor producer. 2. Incorrect Medium: The medium may lack essential precursors or have an improper nutrient balance. 3. Poor Inoculum: Inconsistent or non-viable seed culture. 4. Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration. | 1. Screen multiple strains from different sources (O. nidiformis is a good starting point)[1]. 2. Test various media, focusing on those containing complex nitrogen sources like corn steep solids or soy peptone[1][4]. 3. Implement a standardized seed culture protocol, including mycelial homogenization[1]. 4. Systematically optimize fermentation parameters (pH, DO, agitation) in a controlled bioreactor[3][8]. |
| High Variability Between Batches | 1. Inconsistent Inoculum: Variation in the age, size, or preparation of the seed culture. 2. Fluctuations in Fermentation Parameters: Lack of precise control over pH, temperature, or dissolved oxygen. | 1. Strictly standardize the seed culture preparation method, including homogenization and biomass concentration adjustment[1]. 2. Utilize a stirred-tank bioreactor for precise monitoring and control of all critical process parameters[3][8]. |
| Good Mycelial Growth, but Low Product Yield | 1. Nutrient Limitation: The primary growth phase depletes nutrients required for secondary metabolism. 2. Incorrect Timing: Secondary metabolism (and Illudin production) may be triggered at a specific growth phase that is being missed. 3. Biosynthetic Bottlenecks: A rate-limiting step in the biosynthetic pathway. | 1. Develop a fed-batch strategy. A successful approach for Illudin M involved feeding acetate (B1210297) at 96 hours and glucose at 120 hours, which dramatically increased the final titer[1]. 2. Perform a time-course study, sampling regularly to correlate growth phase with product formation kinetics[1]. 3. Consider precursor feeding (e.g., acetate) to overcome potential bottlenecks in the early stages of the sesquiterpenoid pathway[1]. |
| Difficulty with Product Extraction or Quantification | 1. Inefficient Extraction: The chosen solvent may not be optimal for this compound. 2. Analytical Method Not Optimized: HPLC conditions (column, mobile phase, detection wavelength) may not be suitable. | 1. Illudins are secreted into the culture medium. A common method is extraction of the cell-free supernatant with an organic solvent like ethyl acetate or chloroform[1][14]. 2. Develop a reliable RP-HPLC method coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) for accurate quantification[1][15]. |
Data Summary Tables
Table 1: Effect of Omphalotus Strain on Illudin M Production (Proxy for this compound) (Data adapted from a screening experiment in Rb2 medium)[1]
| Strain | Maximum Illudin M Titer (mg/L) | Time to Max Titer (hours) |
| O. nidiformis | 78 | 288 |
| Other Screened Strains | < 40 | N/A |
Table 2: Stepwise Improvement of Illudin M Yield in O. nidiformis Cultures (Data adapted from optimization experiments)[1]
| Optimization Step | Culture Conditions | Final Illudin M Titer (mg/L) | Fold Increase |
| Initial Screening | Rb2 Medium (contains corn steep solids) | ~38 | 1x |
| Medium & Seed Prep Optimization | Simplified Medium (Glucose, CSS), Homogenized Inoculum | ~400 | ~10.5x |
| Fed-Batch Strategy | Optimized Medium + Acetate Feed (96h) + Glucose Feed (120h) | ~940 | ~25x |
Visualized Workflows and Pathways
Caption: Workflow for optimizing this compound production.
References
- 1. Optimization of the production process for the anticancer lead compound illudin M: improving titers in shake-flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omphalotus nidiformis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Media and growth conditions for induction of secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dissolved oxygen control strategy for improvement of TL1-1 production in submerged fermentation by Daldinia eschscholzii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Draft genome of Omphalotus olearius provides a predictive framework for sesquiterpenoid natural product biosynthesis in Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Draft genome of Omphalotus olearius provides a predictive framework for sesquiterpenoid natural product biosynthesis in Basidiomycota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spore-Derived Isolates from a Single Basidiocarp of Bioluminescent Omphalotus olivascens Reveal Multifaceted Phenotypic and Physiological Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Illudin S Clinical Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Illudin S and its analogs.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during the preclinical and clinical development of this compound.
1. High In Vitro Cytotoxicity Not Translating to In Vivo Efficacy
-
Question: We observe potent cytotoxicity of this compound in our cancer cell lines, but the antitumor effect in animal models is disappointing. What could be the reason?
-
Answer: This is a significant challenge in the clinical translation of this compound. Several factors could be contributing to this discrepancy:
-
High Systemic Toxicity: this compound is known for its high toxicity to normal cells, which can limit the achievable therapeutic dose in vivo.[1] The maximum tolerated dose (MTD) may be too low to achieve the necessary tumor exposure.
-
Pharmacokinetics: this compound has a very short plasma half-life. For instance, its derivative Irofulven (B1672183) has a rapid elimination half-life of 2 to 10 minutes.[2] This rapid clearance might prevent the compound from reaching the tumor at sufficient concentrations.
-
Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro cell culture conditions. Factors like poor vascularization, hypoxia, and the presence of stromal cells can limit drug penetration and efficacy.
-
Metabolic Inactivation: this compound may be rapidly metabolized and inactivated in vivo before it can exert its antitumor effect.
-
Troubleshooting Tips:
-
Consider Prodrugs or Analogs: The development of less toxic analogs, such as Irofulven (6-hydroxymethylacylfulvene), has been a key strategy to improve the therapeutic index.[3]
-
Formulation Strategies: Investigate novel formulation approaches, such as encapsulation in nanoparticles or liposomes, to improve drug stability, prolong circulation time, and enhance tumor targeting.
-
Dosing Schedule Optimization: Experiment with different dosing schedules. For example, intermittent dosing schedules for Irofulven have shown equivalent antitumor activity with reduced toxicity compared to daily dosing in preclinical models.[4]
2. Severe Toxicity Observed in Animal Studies
-
Question: Our in vivo studies with this compound are showing severe toxicities, such as myelosuppression and renal dysfunction, forcing us to terminate the experiments. How can we mitigate this?
-
Answer: High systemic toxicity is a primary hurdle for this compound. The dose-limiting toxicities for its analog Irofulven in clinical trials have included myelosuppression (neutropenia and thrombocytopenia) and renal dysfunction.[2][5]
Troubleshooting Tips:
-
Dose Reduction and Schedule Modification: As a first step, reducing the dose and exploring different administration schedules (e.g., weekly or biweekly instead of daily) can help manage toxicity.[5]
-
Supportive Care: In clinical settings, prophylactic measures like intravenous hydration have been used to ameliorate renal toxicity associated with Irofulven.[2] Consider similar supportive care strategies in your preclinical models.
-
Targeted Delivery: Developing tumor-targeting strategies can help concentrate the drug at the tumor site and reduce exposure to healthy tissues, thereby lowering systemic toxicity.
3. Development of Drug Resistance
-
Question: We are observing the development of resistance to this compound in our long-term in vitro and in vivo experiments. What is the likely mechanism, and how can we overcome it?
-
Answer: this compound induces DNA damage, and resistance can arise from the cell's ability to repair this damage. The primary repair mechanism for this compound-induced DNA lesions is the Nucleotide Excision Repair (NER) pathway, specifically the Transcription-Coupled NER (TC-NER) sub-pathway.[3][6][7][8] Upregulation of NER pathway components could contribute to resistance.
Troubleshooting Tips:
-
Combination Therapy: Combine this compound with inhibitors of the DNA damage response pathway. For example, PARP inhibitors have been investigated in combination with DNA-damaging agents.
-
Targeting NER-Deficient Tumors: this compound and its analogs may be particularly effective in tumors with deficiencies in the NER pathway.[8] Screening for NER pathway mutations in your cancer models could identify those most likely to respond.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and its Analog, Irofulven
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | Trypan Blue Exclusion | 3 nM (48h) | [9] |
| This compound | Human Fibroblasts | Cell Viability Assay | 0-0.26 nM (24-72h) | [10] |
| Irofulven | Various Cancer Cell Lines | Not Specified | 10-50 µM | [11] |
Table 2: Clinical Trial Data for Irofulven (this compound Analog)
| Phase | Cancer Type | Dose and Schedule | Key Efficacy Results | Dose-Limiting Toxicities | Reference |
| Phase I | Advanced Solid Malignancies | 1.0 to 17.69 mg/m² (5-min IV infusion daily for 5 days every 4 weeks) | 1 partial response in pancreatic cancer | Myelosuppression, Renal dysfunction | [2] |
| Phase I | Advanced Solid Tumors | 10, 12, and 14 mg/m²/week (Weekly or biweekly schedules) | 1 complete response (ovarian), 1 partial response (renal) | Thrombocytopenia, Visual toxicity (retinal cone cell toxicity) | [5] |
| Phase II | Advanced Renal Cell Carcinoma | 11 mg/m² (5-min IV infusion daily for 5 days every 28 days) | No major responses | Myelosuppression, Gastrointestinal side effects | [12] |
| Phase II | Recurrent Ovarian Cancer | 24 mg/m² every 14 days (later modified to 0.55 mg/kg) | 1 partial response in each cohort (platinum-resistant and -sensitive) | Retinal toxicity, Nausea, Vomiting, Fatigue | [13] |
| Phase II | Hormone-Refractory Prostate Cancer | Irofulven (0.45 mg/kg, Day 1, 8 every 3 weeks) + Prednisone | Median OS: 10.1 months | Asthenia, Vomiting, Neutropenia, Thrombocytopenia | [14] |
Experimental Protocols
1. MTT Assay for Cytotoxicity
This protocol is a standard method to assess cell viability and can be adapted for testing the cytotoxicity of this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: this compound Mechanism of Action and DNA Repair.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Phase I and pharmacokinetic study of irofulven, a novel mushroom-derived cytotoxin, administered for five consecutive days every four weeks in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I and pharmacokinetic study of irofulven administered weekly or biweekly in advanced solid tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase II trial of irofulven (6-hydroxymethylacylfulvene) for patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II study of irofulven in women with recurrent and heavily pretreated ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Illudin S Analog Synthesis: Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of Illudin S analogs with improved safety profiles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound analogs, with a focus on key challenging reactions.
Question: I am experiencing low yields and poor diastereoselectivity in the Evans Aldol (B89426) Addition step for creating the chiral core. What are the potential causes and solutions?
Answer:
Low yields and poor diastereoselectivity in the Evans Aldol Addition are common issues. Here are some potential causes and troubleshooting steps:
-
Incomplete Enolate Formation: The formation of the Z-enolate is critical for high diastereoselectivity.
-
Solution: Ensure your base (e.g., LDA) is freshly prepared and accurately titrated. The reaction should be carried out at low temperatures (-78 °C) to ensure kinetic control.
-
-
Poor Chelation Control: The boron-mediated transition state is crucial for facial selectivity.
-
Solution: Use a reliable source of the boron triflate (e.g., Bu₂BOTf) and ensure the stoichiometry is correct. The choice of solvent can also influence chelation; dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.
-
-
Side Reactions: The aldehyde substrate may undergo self-condensation or other side reactions.
-
Solution: Add the aldehyde slowly to the pre-formed enolate at low temperature. Ensure the aldehyde is pure and free of acidic or basic impurities.
-
-
Epimerization: The product can be sensitive to epimerization under certain work-up conditions.
-
Solution: Use a mild work-up, such as a buffered quench (e.g., pH 7 phosphate (B84403) buffer). Avoid prolonged exposure to acidic or basic conditions.
-
| Parameter | Potential Issue | Troubleshooting Recommendation |
| Base | Inactive or incorrect stoichiometry | Use freshly prepared and titrated LDA. |
| Temperature | Too high, leading to thermodynamic control | Maintain reaction at -78 °C during enolate formation and aldehyde addition. |
| Lewis Acid | Impure or incorrect amount of boron reagent | Use high-purity Bu₂BOTf and ensure accurate stoichiometry. |
| Work-up | Harsh conditions causing epimerization | Quench with a buffered solution (e.g., pH 7 phosphate buffer). |
Question: My Enyne Ring-Closing Metathesis (RCM) is sluggish or results in undesired side products. How can I optimize this reaction?
Answer:
Enyne RCM can be a challenging step. Here are some common problems and their solutions:
-
Catalyst Inactivity: The Grubbs catalyst may be sensitive to impurities in the starting material or solvent.
-
Solution: Ensure all starting materials and solvents are rigorously purified and degassed. Use of a glovebox or Schlenk techniques is recommended. Consider using a more robust second or third-generation Grubbs catalyst.
-
-
Alkene Isomerization: Isomerization of the double bond in the product is a common side reaction.[1]
-
Solution: Minimize reaction times and temperatures. The addition of additives like 1,4-benzoquinone (B44022) can sometimes suppress isomerization.[2]
-
-
Dimerization/Oligomerization: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Solution: Perform the reaction under high dilution conditions (typically <0.01 M). A syringe pump for slow addition of the substrate to the catalyst solution can be beneficial.
-
-
Formation of Undesired Ring Sizes: Depending on the substrate, different cyclization pathways (exo vs. endo) may be possible.
-
Solution: The regioselectivity can be influenced by the substitution pattern of the enyne. In some cases, changing the catalyst or reaction conditions may favor the desired product.
-
| Parameter | Potential Issue | Troubleshooting Recommendation |
| Catalyst | Deactivation by impurities | Use highly purified, degassed reagents and solvents. Consider a more robust catalyst. |
| Concentration | Intermolecular side reactions | Perform the reaction under high dilution (<0.01 M). |
| Temperature | Catalyst decomposition, side reactions | Run the reaction at the lowest effective temperature (e.g., room temperature to 40 °C). |
| Additives | Alkene isomerization | Add a small amount of 1,4-benzoquinone to suppress isomerization.[2] |
Question: I am having difficulty with the formation of the cyclopropane (B1198618) ring. What are common issues and how can they be addressed?
Answer:
The formation of the strained cyclopropane ring is a critical and often challenging step.
-
Low Conversion: The reaction may not go to completion.
-
Solution: Ensure the purity of the diazo compound. The choice of catalyst (e.g., Rh₂(OAc)₄) and solvent is crucial. In some cases, slow addition of the diazo compound to the reaction mixture can improve yields.
-
-
Side Reactions: Diazo compounds can undergo a variety of side reactions, including insertion into C-H bonds or dimerization.
-
Solution: The reaction should be run under an inert atmosphere. Control of the reaction temperature is critical to minimize side reactions.
-
-
Ring Opening of the Product: The cyclopropane ring in the product can be sensitive to acidic or nucleophilic conditions.
-
Solution: Use neutral work-up and purification conditions. Avoid strong acids and bases. Purification by column chromatography on neutral silica (B1680970) gel is recommended.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of toxicity for this compound, and how do analogs like Irofulven (B1672183) have an improved safety profile?
This compound is a potent genotoxic agent that alkylates DNA, leading to the formation of DNA adducts.[3] This damage stalls DNA replication and transcription, ultimately triggering apoptosis.[4] The repair of this compound-induced DNA damage is highly dependent on the transcription-coupled nucleotide excision repair (TC-NER) pathway.[5] The high toxicity of this compound is a major limitation to its therapeutic use.
Analogs like Irofulven (hydroxymethylacylfulvene, HMAF) have an improved safety profile due to a modification in their chemical structure that makes them less reactive.[4] Irofulven is a prodrug that requires bioactivation by prostaglandin (B15479496) reductase 1 (PTGR1), an enzyme that is often overexpressed in tumor cells.[6] This tumor-selective activation contributes to its improved therapeutic index.
What are the key differences in the in vitro cytotoxicity of this compound, Irofulven, and newer analogs like LP-184?
This compound is generally the most cytotoxic compound on a molar basis. Irofulven is significantly less cytotoxic than this compound, often by a factor of 10 to 50, depending on the cell line.[5][7] Newer analogs like LP-184 have shown potent nanomolar activity across a range of cancer cell lines, particularly those with deficiencies in DNA damage repair pathways.[8][9][10][11]
Quantitative Cytotoxicity Data (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| This compound | Human Fibroblasts | ~3.8 (1 ng/mL) | [5] |
| Irofulven (HMAF) | Human Fibroblasts | ~190 (50 ng/mL) | [5] |
| LP-184 | DLD1 (Colon Cancer) | ~400 | [8] |
| LP-184 | DLD1-BRCA2 KO | ~400 | [8] |
| LP-184 | GBM Cell Lines | ~22-310 | [12][13] |
What is known about the in vivo safety profiles of these analogs?
The improved safety profile of acylfulvenes is also observed in vivo. The maximum tolerated dose (MTD) of Irofulven is significantly higher than that of this compound.
In Vivo Toxicity Data
| Compound | Species | Route | MTD | Reference |
| Irofulven | Human | IV (daily x 5 days) | 10 mg/m²/day | [14] |
| LP-184 | Mice | IV | 4 mg/kg (efficacious dose) | [10] |
Note: The LP-184 dose is an efficacious dose from a preclinical study, and the MTD may be different.
Experimental Protocols
Total Synthesis of (-)-Irofulven
The total synthesis of (-)-Irofulven is a multi-step process. A key strategy involves an Evans Aldol Addition to set the stereochemistry, followed by an Enyne Ring-Closing Metathesis and a final Ring-Closing Metathesis to form the tricyclic core.[4][15]
Key Steps:
-
Evans Aldol Addition: Reaction of a chiral N-acyloxazolidinone with a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a cyclopropyl (B3062369) methyl ketone in the presence of a Lewis acid to form a β-hydroxy ester with high diastereoselectivity.
-
Formation of Enyne Precursor: A series of standard organic transformations to elaborate the aldol product into a linear precursor containing two terminal alkenes and an alkyne.
-
Enyne Ring-Closing Metathesis (RCM): Cyclization of the enyne precursor using a Grubbs catalyst to form the fused five- and six-membered rings.
-
Final Ring-Closing Metathesis (RCM): A second RCM reaction to form the five-membered ring containing the fulvene (B1219640) precursor.
-
Fulvene Formation and Hydroxymethylation: Conversion of the cyclopentadiene (B3395910) intermediate to the acylfulvene (B1200177), followed by hydroxymethylation to yield Irofulven.
Synthesis of LP-184 ((-)-N-hydroxy-N-(methylacylfulvene)urea)
LP-184 is a derivative of Irofulven. Its synthesis involves the reaction of Irofulven with N-hydroxyurea.[6]
Key Steps:
-
Synthesis of (-)-Irofulven: As described above.
-
Reaction with N-hydroxyurea: Treatment of (-)-Irofulven with N-hydroxyurea under acidic conditions to form the corresponding urea (B33335) derivative.
-
Purification: Purification of the final product is typically achieved by column chromatography or preparative HPLC.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound analogs.
Experimental Workflow
Caption: General experimental workflow for analog synthesis and evaluation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Characterization of acylfulvene histiospecific toxicity in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repub.eur.nl [repub.eur.nl]
- 6. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy of irofulven in combination with other DNA damaging agents: synergistic interaction with altretamine, alkylating, and platinum-derived agents in the MV522 lung tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 13. organic chemistry - Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Minimizing batch-to-batch variability in Illudin S production
Technical Support Center: Illudin S Production
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its production challenging?
This compound is a natural sesquiterpenoid toxin produced by fungi of the Omphalotus genus.[1][2] It is a potent DNA alkylating agent with significant anti-tumor activity.[3][4][5] Production challenges stem from the complex biology of the producing organism, often leading to low titers and significant batch-to-batch variability in submerged fermentation processes.[1][6]
Q2: What are the primary sources of batch-to-batch variability in this compound fermentation?
Batch-to-batch variability in fermentation processes typically arises from inconsistencies in three main areas:
-
Raw Materials: Variations in the quality and composition of media components.[7]
-
Process Parameters: Fluctuations in critical parameters such as pH, temperature, agitation, and aeration.[8]
-
Inoculum: Differences in the age, viability, and quantity of the fungal inoculum used to start the culture.[9]
Q3: What analytical methods are recommended for quantifying this compound?
The standard method for quantifying this compound from fermentation broth is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a Diode-Array Detector (DAD).[1] For more detailed structural confirmation and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[10]
Q4: What are typical yields for this compound or related compounds in laboratory-scale fermentations?
Reported yields can vary significantly. Studies on the related compound Illudin M have shown titers ranging from 78 mg/L to as high as 940 mg/L in shake flasks under optimized conditions.[1][11] Achieving consistent and high yields requires careful optimization and stringent process control.
Troubleshooting Guide
Q5: My fermentation has failed, resulting in low or no this compound yield. What are the most likely causes?
A failure in production can usually be traced to issues with the culture's health, its environment, or the analytical measurement. Systematically investigate the following:
-
Producer Strain: Confirm the viability and purity of the Omphalotus strain. Sub-culturing the strain too many times can lead to a loss of productivity.
-
Media Composition: Double-check the preparation of the fermentation medium. Errors in component concentration or the quality of raw materials can inhibit growth and secondary metabolite production.
-
Fermentation Parameters: Verify that the pH, temperature, and agitation/aeration levels were maintained within the optimal range throughout the entire fermentation run. Deviations can stress the culture and halt production.[8]
-
Analytical Method: Ensure your extraction and HPLC methods are validated. Run a standard curve and a positive control to confirm that the analytical pipeline is functioning correctly.
Q6: My this compound yields are highly inconsistent from one batch to the next. How can I improve reproducibility?
Inconsistent yields are a classic sign of uncontrolled variables in the experimental workflow.[7] To improve reproducibility, focus on standardization:
-
Standardize Inoculum Preparation: Implement a strict protocol for preparing the inoculum, ensuring the same age, cell density, and volume are used for every batch.[9]
-
Control Raw Materials: Use high-quality raw materials from a single supplier and lot number, if possible, to minimize variability in the fermentation medium.[7]
-
Implement Process Monitoring: Tightly monitor and control critical process parameters (pH, temperature, dissolved oxygen). Utilize automated control systems in bioreactors where possible.[12]
-
Develop Standard Operating Procedures (SOPs): Document every step of the process, from media preparation to final analysis, to minimize operator-dependent variability.
Q7: The fungal growth pattern (e.g., pellet size, biomass) is inconsistent between batches. What should I investigate?
The morphology of filamentous fungi like Omphalotus in submerged culture is highly sensitive to environmental conditions.
-
Inoculum Concentration: A low inoculum concentration can lead to the formation of large, dense pellets, while a high concentration may result in more dispersed growth. Standardize the inoculum density.
-
Agitation Speed: The shear stress from agitation directly influences pellet formation. Higher speeds tend to break up pellets, leading to smaller, more numerous growth centers. Experiment to find an optimal speed that balances growth and productivity.
-
Medium pH: The pH of the medium can affect cell surface properties and, consequently, fungal aggregation and pellet formation. Ensure consistent initial pH and buffering capacity.
Data Presentation
Table 1: Critical Process Parameters and Their Potential Impact on this compound Production
| Parameter | Typical Range | Impact on Variability | Mitigation Strategy |
| pH | 4.5 - 6.5 | Affects enzyme activity, nutrient uptake, and secondary metabolite biosynthesis.[8] | Use buffered media; implement automated pH control in bioreactors. |
| Temperature | 22 - 28 °C | Influences fungal growth rate and enzyme kinetics. | Utilize temperature-controlled incubators or bioreactor jackets. |
| Agitation | 120 - 200 RPM | Affects oxygen transfer, nutrient distribution, and fungal morphology (pellet size). | Optimize and standardize agitation speed for each vessel type. |
| Carbon Source | Glucose, Maltose | Concentration affects growth rate and can cause catabolite repression of secondary metabolism. | Standardize source, quality, and initial concentration. Consider fed-batch strategies.[11] |
| Nitrogen Source | Peptone, Yeast Extract | Type and concentration influence biomass and can be limiting for product synthesis. | Use consistent sources and C:N ratios in media formulation. |
| Inoculum Age | 7 - 14 days | Older inocula may have reduced viability and a longer lag phase. | Standardize the age and growth phase of the culture used for inoculation. |
Table 2: Example RP-HPLC Method Parameters for this compound Quantification
| Parameter | Specification |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid)[10] |
| Flow Rate | 1.0 mL/min |
| Detection | UV/DAD at a wavelength appropriate for this compound (e.g., 230 nm and 320 nm) |
| Injection Volume | 10 - 20 µL |
| Column Temp | 25 - 30 °C |
Experimental Protocols & Visualizations
Protocol 1: Standardized Inoculum Preparation
-
Culture Activation: From a master stock, inoculate the Omphalotus strain onto a Potato Dextrose Agar (B569324) (PDA) plate. Incubate at 25°C for 10-14 days until the mycelium covers the plate.
-
Seed Culture: Aseptically transfer 5-6 agar plugs (5 mm diameter) from the leading edge of the mycelial growth into a 250 mL flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).
-
Incubation: Incubate the flask at 25°C on an orbital shaker at 150 RPM for 7 days. This liquid culture serves as the standardized inoculum.
-
Inoculation: Use a fixed volume (e.g., 10% v/v) of this homogenized seed culture to inoculate the main production fermentation.
Protocol 2: Shake-Flask Fermentation for this compound Production
-
Media Preparation: Prepare the production medium (e.g., Rb2 medium[1]) and dispense 100 mL into 500 mL baffled flasks. Autoclave and allow to cool.
-
Inoculation: Inoculate each flask with 10 mL (10% v/v) of the standardized liquid inoculum from Protocol 1.
-
Incubation: Incubate the production flasks at 25°C on an orbital shaker at 180 RPM for 12-14 days.
-
Sampling: Withdraw samples aseptically at regular intervals (e.g., every 48 hours) to monitor growth and this compound concentration.
Protocol 3: Sample Preparation and Quantification by RP-HPLC
-
Harvesting: Withdraw 5 mL of culture broth.
-
Biomass Separation: Centrifuge the sample at 4,000 x g for 15 minutes to pellet the fungal biomass.[1]
-
Extraction: Decant the supernatant. Add an equal volume of ethyl acetate (B1210297), vortex vigorously for 2 minutes, and centrifuge again to separate the phases.
-
Drying and Reconstitution: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a known volume (e.g., 500 µL) of methanol.
-
Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. Analyze using the HPLC method described in Table 2. Quantify by comparing the peak area to a standard curve of purified this compound.
Diagrams
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key factors influencing batch-to-batch variability.
Caption: General experimental workflow for this compound production.
References
- 1. Optimization of the production process for the anticancer lead compound illudin M: improving titers in shake-flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zaether.com [zaether.com]
- 8. mdpi.com [mdpi.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blog.minitab.com [blog.minitab.com]
Validation & Comparative
Illudin S vs. Irofulven: A Comparative Analysis for Cancer Therapy
A detailed examination of the natural product Illudin S and its semi-synthetic derivative, Irofulven (B1672183), reveals distinct profiles in potency, selectivity, and clinical applicability. While both compounds share a unique mechanism of action by inducing DNA damage repaired by the transcription-coupled nucleotide excision repair (TC-NER) pathway, their differing chemical structures lead to significant variations in their preclinical and clinical performance.
Irofulven (6-hydroxymethylacylfulvene or HMAF), a derivative of the fungal sesquiterpene this compound, was developed to improve upon the therapeutic index of its parent compound.[1][2] this compound, isolated from the Omphalotus illudens (Jack O'Lantern) mushroom, exhibits potent cytotoxicity but also significant toxicity to normal cells.[3] Irofulven, on the other hand, has demonstrated a more favorable safety profile and has been the subject of numerous clinical trials for various cancers.[3][4][5][6]
This guide provides a comprehensive comparison of this compound and Irofulven, presenting key experimental data on their efficacy and detailed protocols for relevant assays to aid researchers in the fields of oncology and drug development.
Mechanism of Action: A Shared Pathway
Both this compound and Irofulven are classified as alkylating agents that induce DNA lesions.[2][7] Inside the cell, they are converted to reactive intermediates that covalently bind to DNA, forming adducts.[1][4] These DNA lesions stall transcription and replication forks.[1] The critical determinant of their cytotoxic effect lies in the cell's ability to repair this damage. Cells deficient in the TC-NER pathway are particularly sensitive to both compounds.[8] This shared mechanism suggests that tumors with deficiencies in TC-NER genes could be prime targets for these agents.
Comparative Efficacy: In Vitro Cytotoxicity
Preclinical studies have consistently demonstrated that this compound is significantly more potent than Irofulven in vitro. However, Irofulven exhibits a more favorable differential cytotoxicity, being more toxic to tumor cells than to normal cells. The following table summarizes the 50% inhibitory concentration (IC50) values for both compounds in various human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Irofulven IC50 (µM) | Reference |
| HL-60 | Leukemia | 11 | Not Reported | [9] |
| A2780 | Ovarian | Not Reported | ~0.5 | [10] |
| A2780/CP70 | Ovarian (Cisplatin-resistant) | Not Reported | ~0.4 | [10] |
| DU-145 | Prostate | Not Reported | ~0.3 | [10] |
| HCT-116 | Colon | Not Reported | ~0.4 | [10] |
| HT-29 | Colon | Not Reported | ~0.6 | [10] |
| OVCAR-3 | Ovarian | Not Reported | 2.4 | [11] |
| SK-OV-3 | Ovarian | Not Reported | Potent Activity | [12] |
Comparative Efficacy: In Vivo Antitumor Activity
In vivo studies using xenograft models have shown that Irofulven possesses significant antitumor activity against a range of human cancers, including those resistant to standard chemotherapies. While direct comparative in vivo studies with this compound are limited due to its toxicity, the available data for Irofulven highlights its potential as a therapeutic agent.
| Tumor Model | Cancer Type | Drug & Dosage | Administration Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MiaPaCa Xenograft | Pancreatic | Irofulven | Daily or Intermittent | Curative activity with both schedules | [13] |
| SK-OV-3 Xenograft | Ovarian | Irofulven (MTD) | Not Specified | 82% mean TGI, 25% partial shrinkage | [12] |
| Glioblastoma Xenografts | Brain | Irofulven (LD10) | Not Specified | Significant growth delays (5.6 to 81.6 days) | [14] |
| Pediatric Solid Tumor Xenografts | Various | Irofulven (1.33-4.6 mg/kg) | i.v. daily for 5 days, q21d x 3 cycles | Few responses as single agent | [15] |
| Pediatric Solid Tumor Xenografts | Various | Irofulven + Irinotecan (B1672180) | Combination Schedule | Superior antitumor activity, 7/8 xenografts had complete responses | [15] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of this compound and Irofulven on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[16]
-
Compound Treatment: Prepare serial dilutions of this compound or Irofulven in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile-filtered MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[16] Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound or Irofulven in a subcutaneous xenograft mouse model.
Detailed Steps:
-
Cell Implantation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject 1-10 million cells into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[17][18]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[19]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound, Irofulven).[19]
-
Drug Administration: Administer the compounds via the desired route (e.g., intravenous, intraperitoneal) and schedule. The dosage and schedule should be based on prior maximum tolerated dose (MTD) studies.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a certain size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for histological analysis, immunohistochemistry, or other molecular assays.
Conclusion and Future Directions
The comparative analysis of this compound and Irofulven underscores a classic paradigm in drug development: the optimization of a potent natural product to yield a clinically viable therapeutic. While this compound demonstrates superior raw potency, its narrow therapeutic window limits its clinical utility. Irofulven, through chemical modification, presents a more favorable balance of efficacy and safety, and its unique mechanism of action continues to make it an interesting candidate for cancer therapy, particularly for tumors with deficiencies in DNA repair pathways.
Future research should focus on identifying predictive biomarkers of response to Irofulven, such as the status of TC-NER genes, to enable patient stratification in clinical trials. Combination therapies, such as the promising results seen with Irofulven and Irinotecan, represent a key strategy to enhance its antitumor activity and overcome resistance. Further exploration of novel this compound analogs with improved therapeutic indices also remains a viable avenue for the development of new and effective anticancer agents.
References
- 1. researchhub.com [researchhub.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced antitumor activity of irofulven in combination with antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor activity of irofulven against human ovarian cancer cell lines, human tumor colony-forming units, and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of irofulven against human pancreatic carcinoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of irofulven (6-hydroxymethylacylfulvene) in the treatment of glioblastoma multiforme-derived xenografts in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced antitumor activity of irofulven in combination with irinotecan in pediatric solid tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Analysis of Illudin S and Cisplatin Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agents Illudin S and cisplatin (B142131), focusing on their efficacy, mechanisms of action, and supporting experimental data. Our objective is to present a clear, data-driven analysis to inform research and development in oncology.
At a Glance: this compound vs. Cisplatin
| Feature | This compound | Cisplatin |
| Class | Sesquiterpene | Platinum-based alkylating agent |
| Primary Mechanism | DNA alkylation, inhibition of DNA synthesis | DNA cross-linking, induction of DNA damage |
| Key Cellular Effect | Induction of apoptosis, cell cycle arrest | Induction of apoptosis, cell cycle arrest |
| Repair Pathway | Primarily Transcription-Coupled Nucleotide Excision Repair (TC-NER)[1][2] | Nucleotide Excision Repair (NER), Mismatch Repair (MMR) |
| Reported IC50 Range | Nanomolar range in sensitive cell lines[3] | Micromolar to millimolar range, highly variable[4][5][6][7] |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in xenograft models (analogs)[8][9] | Well-established tumor growth inhibition in various cancer models[10][11][12][13] |
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct head-to-head comparisons across a wide range of cell lines are limited, the available data indicates that this compound exhibits potent cytotoxicity, often in the nanomolar range, against sensitive cancer cell lines. For instance, an IC50 value of 3 nM has been reported for this compound in HL-60 human leukemia cells. In contrast, cisplatin's IC50 values are highly variable depending on the cell line and experimental conditions, typically ranging from the low micromolar to millimolar concentrations.[4][5][6][7] It is important to note that factors such as exposure time and cell density can significantly influence IC50 values for cisplatin.[5]
Table 1: Reported IC50 Values for this compound and Cisplatin in Select Cancer Cell Lines
| Cell Line | Drug | IC50 | Reference |
| HL-60 (Leukemia) | This compound | 3 nM | Present in multiple search results |
| Pancreatic Cancer Cell Lines | Irofulven (this compound analog) | 1-18 µM | [14] |
| Various Cancer Cell Lines | Cisplatin | Highly variable (µM to mM) | [4][5][6][7] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies using xenograft models in immunodeficient mice have demonstrated the in vivo anti-tumor activity of both this compound analogs and cisplatin.
An analog of this compound, dehydroilludin M, was shown to inhibit the growth of xenografts and prolong the lifespan of tumor-bearing animals.[8] Notably, the parent compound, this compound, was reported as ineffective in the same study, highlighting the importance of structural modifications for in vivo efficacy.[8] Another this compound analog, Irofulven, has also shown potent in vivo anti-tumor activity against a variety of multidrug-resistant tumors.[15]
Cisplatin is a well-established chemotherapeutic with extensive in vivo data supporting its efficacy. Studies have consistently shown that cisplatin can effectively inhibit the growth of various tumor xenografts, including ovarian, lung, and breast cancer models.[10][11][12][13] For example, in a human ovarian carcinoma cell tumor-bearing nude-mice model, cisplatin treatment significantly reduced tumor growth.[10]
Due to the lack of direct comparative in vivo studies between this compound and cisplatin, a quantitative side-by-side comparison of tumor growth inhibition is not feasible at this time.
Mechanisms of Action and Signaling Pathways
Both this compound and cisplatin exert their cytotoxic effects primarily by inducing DNA damage, which ultimately leads to apoptosis. However, the specifics of their molecular interactions and the downstream signaling cascades differ.
This compound: DNA Alkylation and TC-NER-Mediated Apoptosis
This compound is a potent DNA alkylating agent.[15] Inside the cell, it is believed to be metabolically activated to an unstable intermediate that covalently binds to DNA, forming lesions.[1][9][16] These this compound-induced DNA lesions are primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][2] The stalling of transcription complexes at these lesions is thought to be a primary trigger for the apoptotic cascade.
The precise signaling pathway of this compound-induced apoptosis is still under investigation. However, studies with its analog, Irofulven, have shown that apoptosis is mediated through the activation of caspase-8 and caspase-9 , suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[14] The ability of Irofulven to induce apoptosis is independent of caspase-3 in some breast cancer cells.[17][18]
Cisplatin: DNA Cross-linking and Multi-pathway Apoptosis Induction
Cisplatin's primary mode of action involves the formation of intrastrand and interstrand DNA cross-links, which distort the DNA helix and inhibit DNA replication and transcription.[19] This DNA damage is a potent trigger for apoptosis and is recognized by the cell's DNA damage response machinery.
The apoptotic signaling induced by cisplatin is complex and can involve multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19] Key signaling molecules often implicated in cisplatin-induced apoptosis include the p53 tumor suppressor protein and mitogen-activated protein kinases (MAPKs) , such as JNK and p38 .[19][20] Sustained activation of JNK and p38 MAPK pathways has been shown to be critical for cisplatin-induced apoptosis in some cancer cells.[21][22] These signaling cascades ultimately converge on the activation of caspases, leading to the execution of apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
A common method to determine the cytotoxic effects of this compound and cisplatin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[23]
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of either this compound or cisplatin. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[24]
-
MTT Addition: After the incubation period, MTT reagent (typically 5 mg/mL in PBS) is added to each well.[25][26]
-
Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the metabolic conversion of MTT to formazan crystals by viable cells.[24][25]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a sodium dodecyl sulfate (B86663) (SDS) solution, is added to each well to dissolve the formazan crystals.[27]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[26]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Growth Inhibition: Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical method to evaluate the in vivo efficacy of anti-cancer drugs.[28][29][30][31][32]
Workflow:
Detailed Steps:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[28]
-
Tumor Establishment: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Group Assignment: Once tumors are established, the mice are randomly assigned to different treatment groups, including a vehicle control group, an this compound group, and a cisplatin group.
-
Drug Administration: The drugs are administered to the mice according to a specific dose and schedule (e.g., intraperitoneal injection daily for five days).
-
Tumor Measurement: Tumor dimensions are measured at regular intervals (e.g., twice a week) using calipers, and the tumor volume is calculated.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study to assess toxicity.
-
Endpoint and Analysis: The study is typically terminated when the tumors in the control group reach a maximum allowable size. The tumors are then excised and weighed. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
Both this compound and cisplatin are potent cytotoxic agents that induce apoptosis in cancer cells through DNA damage. This compound and its analogs exhibit high potency, often in the nanomolar range, and their mechanism is closely tied to the transcription-coupled nucleotide excision repair pathway. Cisplatin, a cornerstone of chemotherapy, acts by creating DNA cross-links and activating multiple apoptotic signaling pathways.
While direct comparative data is limited, the available information suggests that this compound and its derivatives hold promise as anti-cancer agents, particularly in the context of multi-drug resistance.[3][9] Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound relative to established chemotherapeutics like cisplatin. This will be crucial for guiding the future clinical development of this class of compounds.
References
- 1. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo studies on the anticancer activity of dehydroilludin M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cisplatin suppresses the growth and proliferation of breast and cervical cancer cell lines by inhibiting integrin β5-mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Irofulven (6-hydroxymethylacylfulvene, MGI 114) induces caspase 8 and 9-mediated apoptosis in human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Irofulven Induces Apoptosis in Breast Cancer Cells Regardless of Caspase-3 Status* | Semantic Scholar [semanticscholar.org]
- 18. Irofulven induces apoptosis in breast cancer cells regardless of caspase-3 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sustained activation of JNK/p38 MAPK pathways in response to cisplatin leads to Fas ligand induction and cell death in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. MTT assay overview | Abcam [abcam.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ar.iiarjournals.org [ar.iiarjournals.org]
- 30. ijpbs.com [ijpbs.com]
- 31. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 32. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Illudin S: A Potent Agent Against Multi-Drug Resistant Cancers
A comparative analysis of Illudin S reveals its significant potential in overcoming multi-drug resistance (MDR) in cancer cells. Experimental data demonstrates its efficacy in cell lines resistant to conventional chemotherapeutics, highlighting a distinct mechanism of action that bypasses common resistance pathways.
This compound, a natural sesquiterpene compound, has demonstrated potent cytotoxic activity against a variety of cancer cell lines, including those that exhibit resistance to multiple drugs.[1][2] Its unique mechanism, which involves the generation of DNA lesions repaired by specialized cellular machinery, allows it to circumvent typical MDR mechanisms such as drug efflux pumps and alterations in drug targets.[3][4] This guide provides a comparative overview of this compound's activity, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
Comparative Cytotoxicity of this compound
This compound maintains its cytotoxic efficacy across a range of multi-drug resistant cancer cell lines. Its activity is largely independent of the mechanisms conferring resistance to other common anticancer agents. For instance, this compound is effective against tumor cells with resistance mediated by P-glycoprotein (gp170/mdr1), MRP (gp180), topoisomerase I, and topoisomerase II.[1][5]
A key factor in the selective toxicity of this compound is an energy-dependent transport mechanism present in sensitive cancer cells, which is absent in relatively resistant cells.[6][7] This active uptake contributes to the high intracellular concentration of the drug.[1]
Below is a summary of the comparative IC50 values of this compound and Doxorubicin (B1662922) in sensitive and multi-drug resistant cancer cell lines.
| Cell Line | Drug | Resistance Mechanism | IC50 | Fold Resistance |
| CEM (T-lymphocyte leukemia) | This compound | - | - | - |
| CEM/VLB100 | This compound | P-glycoprotein overexpression | Only 2-fold increase vs. parental | |
| CEM (T-lymphocyte leukemia) | Doxorubicin | - | - | - |
| CEM/VLB100 | Doxorubicin | P-glycoprotein overexpression | High |
Note: Specific IC50 values were not available in the provided search results, but the relative resistance is noted. CEM cells resistant to doxorubicin showed only a 2-fold increased resistance to this compound.[5]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves its metabolic activation within the cell to an unstable intermediate that covalently binds to DNA, forming lesions.[2][4] These DNA lesions are unique in that they are largely ignored by global genome nucleotide excision repair (GG-NER) pathways.[4][8] Instead, they are primarily processed by the transcription-coupled nucleotide excision repair (TC-NER) pathway, which is activated when transcription is stalled by the DNA damage.[4][9] This reliance on a specific DNA repair pathway suggests that tumors with deficiencies in TC-NER may be particularly sensitive to this compound and its derivatives, such as Irofulven.[9]
The following diagram illustrates the proposed mechanism of this compound-induced cytotoxicity.
Caption: this compound cellular uptake and mechanism of action.
While this compound has a distinct mechanism, the broader context of MDR involves several dysregulated signaling pathways that can contribute to resistance to other chemotherapeutics. These include the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways, which are known to upregulate the expression of ABC transporters responsible for drug efflux.[10][11]
The following diagram illustrates the general signaling pathways involved in multi-drug resistance.
Caption: General signaling pathways contributing to MDR.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the activity of this compound in multi-drug resistant cancer cells, based on common methodologies in the field.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (both sensitive and MDR variants) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and a comparator drug (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.
Colony Forming Assay
This assay assesses the long-term proliferative capacity of cells after drug treatment.
-
Cell Treatment: Treat a known number of cells with various concentrations of this compound for a defined period (e.g., 2 hours).
-
Cell Plating: After treatment, wash the cells to remove the drug, and plate them at a low density in 6-well plates or culture dishes.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
The following diagram outlines the workflow for a typical cytotoxicity and colony formation assay.
Caption: Workflow for in vitro cytotoxicity assays.
Conclusion
This compound exhibits significant promise as an anticancer agent, particularly for the treatment of multi-drug resistant tumors. Its unique mechanism of action, which is reliant on an active cellular uptake and the induction of DNA lesions repaired by the TC-NER pathway, allows it to bypass common resistance mechanisms. Further investigation into the specific interactions of this compound with cellular signaling pathways and the development of its analogs, such as Irofulven, are warranted to fully realize its therapeutic potential. The experimental protocols outlined provide a framework for the continued evaluation of this potent compound and its derivatives in pre-clinical settings.
References
- 1. Characterization of cellular accumulation and toxicity of this compound in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. repub.eur.nl [repub.eur.nl]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance [mdpi.com]
- 11. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]
A Comparative Analysis of Illudin S and Other Sesquiterpenes in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of Illudin S, a potent sesquiterpene, with other notable sesquiterpenes. The information presented is curated from experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.
Overview of Sesquiterpenes in Oncology
Sesquiterpenes are a class of naturally occurring 15-carbon isoprenoids found predominantly in plants and fungi.[1] They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2] Their cytotoxic properties have made them a subject of intense research in the development of novel anticancer agents.[2] This guide focuses on a comparative analysis of this compound against other well-researched sesquiterpenes.
Comparative Cytotoxicity Data
The cytotoxic efficacy of various sesquiterpenes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following tables summarize the available IC50 data for this compound and other selected sesquiterpenes.
It is crucial to note that the IC50 values presented below are compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, exposure times, and assay methods can significantly influence the results.
Table 1: Cytotoxicity of this compound and its Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Myeloid and T-lymphocyte leukemia cells | 0.006 - 0.011 | |
| Irofulven (HMAF) | Not Specified | Varies | [3] |
Table 2: Cytotoxicity of Sesquiterpene Lactones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Parthenolide | C2C12 (Mouse skeletal myoblasts) | ~2.7 - 3.3 | [4] |
| Ivalin | C2C12 (Mouse skeletal myoblasts) | ~2.7 - 3.3 | [4] |
| Geigerin | C2C12 (Mouse skeletal myoblasts) | 3800 | [4] |
Table 3: Cytotoxicity of Other Sesquiterpenes
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| β-Caryophyllene | Various solid tumor cell lines | Varies | [5] |
| β-Caryophyllene 4,5α-oxide | Various solid tumor cell lines | Varies | [5] |
| 7-hydroxy-3,4-dihydrocadalin | Various solid tumor cell lines | Varies | [5] |
| 7-hydroxycadalin | Various solid tumor cell lines | Varies | [5] |
| Polygodial | DU145 (Prostate) | 71.4 ± 8.5 | [6] |
| PC-3 (Prostate) | 89.2 ± 6.8 | [6] | |
| MCF-7 (Breast) | 93.7 ± 9.1 | [6] | |
| Isodrimenin | DU145 (Prostate) | 90.5 ± 8.2 | [6] |
| PC-3 (Prostate) | 87.6 ± 9.2 | [6] |
Mechanisms of Action: A Comparative Overview
Sesquiterpenes exert their cytotoxic effects through diverse mechanisms. Understanding these pathways is crucial for the rational design of targeted cancer therapies.
This compound: DNA Damage and Repair Inhibition
This compound is a potent DNA alkylating agent.[7] Inside the cell, it is converted to a highly reactive intermediate that binds to DNA, forming adducts that stall DNA replication and transcription.[3][7] These DNA lesions are primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[3][7] The overwhelming DNA damage induced by this compound, coupled with the reliance on a specific repair pathway, leads to cell cycle arrest and apoptosis.[7]
Figure 1. Simplified signaling pathway of this compound-induced cytotoxicity.
Comparative Signaling Pathways of Other Sesquiterpenes
Other sesquiterpenes employ distinct mechanisms to induce cancer cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and antioxidative sesquiterpenoids from Heterotheca inuloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of the Nucleotide Excision Repair (NER) Pathway in Illudin S Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Illudin S Sensitivity in NER-Proficient vs. NER-Deficient Cells
The following tables summarize quantitative data from studies investigating the sensitivity of various cell lines to this compound, stratified by their NER pathway status.
Table 1: Comparative Sensitivity of Human Fibroblasts to this compound
| Cell Line | NER Pathway Status | Key Gene Defect | Fold Increase in Sensitivity Compared to Normal | Reference |
| Normal Human Fibroblasts | Proficient | N/A | 1 (Baseline) | [1](2) |
| XP-A (XP25RO) | Deficient (Core NER) | XPA | ~10 | [3](3) |
| CS-A | Deficient (TC-NER) | CSA | 7 | [4](4) |
| CS-B | Deficient (TC-NER) | CSB | 9 | [4](4) |
| XP-C (XP21RO) | Deficient (GG-NER) | XPC | Normal Resistance | [3](3) |
Table 2: IC50 Values of this compound and Cisplatin in NER-Proficient vs. NER-Deficient Bladder Cancer Cell Lines
| Cell Line | NER Pathway Status | Key Gene Defect | This compound IC50 | Cisplatin IC50 | Reference |
| KU19-19 | Proficient | N/A | Higher | Higher | [5](5) |
| KE-182 | Deficient | ERCC2 (mutant) | Lower | Lower | [5](5) |
| H460 | Proficient | N/A | Higher | Higher | [5](6) |
| H460 | Deficient | ERCC4 (deleted) | Lower | Lower | [5](6) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability/Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
NER-proficient and NER-deficient cell lines (e.g., human fibroblasts, cancer cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or a reagent for a resazurin-based assay)
-
Plate reader (spectrophotometer or fluorometer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).
-
Incubate for the recommended time (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (from wells with medium and reagent only).
-
Normalize the data to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
siRNA-Mediated Knockdown of NER Genes
This protocol describes the transient silencing of a key NER gene, such as XPA, to create a functionally NER-deficient cell model.
Materials:
-
Target cells (e.g., human fibroblasts)
-
siRNA targeting the gene of interest (e.g., XPA) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well cell culture plates
-
Western blotting reagents or qPCR reagents for knockdown validation
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate so they reach 30-50% confluency at the time of transfection.
-
-
Transfection:
-
For each well, dilute the siRNA (e.g., 20-80 pmols) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 48-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
To validate the knockdown at the protein level, perform a Western blot analysis using an antibody specific to the target protein (e.g., XPA).
-
To validate at the mRNA level, perform a quantitative real-time PCR (qPCR).
-
-
Functional Assays:
-
Once knockdown is confirmed, the cells can be used in functional assays, such as the cell viability assay described above, to assess their sensitivity to this compound.
-
Quantification of this compound-DNA Adducts by LC-MS/MS
This protocol outlines a method to quantify the formation of DNA adducts in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
DNA extraction kit
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards for quantification
Procedure:
-
Cell Treatment and DNA Extraction:
-
Treat cells with this compound for a specified time and concentration.
-
Harvest the cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction.
-
-
DNA Hydrolysis:
-
Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes.
-
-
LC-MS/MS Analysis:
-
Analyze the hydrolyzed DNA samples by LC-MS/MS.
-
Use a suitable chromatography column and mobile phase to separate the DNA adducts from the normal nucleosides.
-
Optimize the mass spectrometer parameters to detect and quantify the specific this compound-DNA adducts.
-
-
Data Analysis:
-
Quantify the amount of this compound-DNA adducts by comparing their peak areas to those of the internal standards.
-
Express the results as the number of adducts per a certain number of nucleotides.
-
Mandatory Visualizations
Nucleotide Excision Repair (NER) Pathway
References
- 1. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repub.eur.nl [repub.eur.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
A Comparative Analysis of Illudin S and Acylfulvene: Cytotoxicity and DNA Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the natural product Illudin S and its semi-synthetic analog, acylfulvene (B1200177), focusing on their cytotoxic properties and mechanisms of DNA adduct formation. The information presented is supported by experimental data to aid researchers in understanding the distinct biological activities of these potent compounds.
Overview: Contrasting Biological Activities
This compound, a sesquiterpene natural product, and its derivative, acylfulvene, exhibit significant differences in their biological profiles despite their structural similarities. This compound is characterized by its high, general toxicity, while acylfulvene possesses a more favorable therapeutic index, demonstrating selective toxicity towards cancer cells.[1][2] This difference is largely attributed to their distinct mechanisms of action, particularly concerning metabolic activation.[1]
Acylfulvene's selective cytotoxicity is dependent on its bioactivation by the enzyme prostaglandin (B15479496) reductase 1 (PTGR1) into a reactive intermediate that can then alkylate DNA.[1][3][4] Cancer cells with higher levels of PTGR1 are consequently more sensitive to acylfulvene.[1][4][5] In contrast, while this compound can also be metabolized by PTGR1, its cytotoxicity does not correlate with PTGR1 levels, suggesting a different, less selective mechanism of action.[1][4]
Cytotoxicity: A Quantitative Comparison
The cytotoxic effects of this compound and acylfulvene have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency. As the data below indicates, this compound is consistently more potent, and therefore more toxic, than acylfulvene.
| Cell Line | Compound | IC50 (nM) | Fold Difference (Acylfulvene/Illudin S) | Reference |
| SW-480 (colon cancer) | This compound | 14 | 21 | [1] |
| Acylfulvene | 290 | [1] | ||
| PTGR1-overexpressing SW-480 | This compound | 10 | 7 | [1] |
| Acylfulvene | 70 | [1] | ||
| HL60 (myeloid leukemia) | This compound | 6-11 | - | [6] |
| MV522 (lung carcinoma) | This compound | - | Acylfulvene markedly less toxic | [2] |
| Acylfulvene | - | [2] | ||
| 8392 B-cells | This compound | - | Acylfulvene relatively nontoxic | [2] |
| Acylfulvene | - | [2] |
DNA Adduct Formation: The Molecular Basis of Cytotoxicity
Both this compound and acylfulvene exert their cytotoxic effects primarily through the formation of DNA adducts, which are covalent modifications of DNA that can disrupt replication and transcription, ultimately leading to cell death.[1][7][8]
Acylfulvene DNA Adducts
The formation of acylfulvene-DNA adducts is intricately linked to its bioactivation by PTGR1.[1][5] This enzymatic reduction generates a reactive intermediate that readily alkylates DNA, primarily at adenine (B156593) (Ade) and guanine (B1146940) (Gua) bases.[5][7][8] The major adducts identified are N3-acylfulvene-adenine (N3-AF-ade), N3-acylfulvene-guanine (N3-AF-gua), and N7-acylfulvene-guanine (N7-AF-gua).[5] The levels of these adducts are directly correlated with the expression of PTGR1 and the cytotoxicity of acylfulvene.[1][7][8]
This compound DNA Adducts
This compound also forms DNA adducts, and while it can be metabolized by PTGR1, adduct formation and cytotoxicity are not dependent on the levels of this enzyme.[1] This suggests that this compound may be activated through other cellular mechanisms or may possess a greater intrinsic reactivity towards DNA. The accumulation of this compound-DNA adducts in cells is in a similar range to that of acylfulvene (approximately 50–250 adducts/10^7 nucleotides); however, the time-course profiles differ, with this compound-adenine adducts decreasing after 48 hours, while acylfulvene-adenine adducts remain constant.[1]
Experimental Methodologies
Cell Culture and Cytotoxicity Assays
-
Cell Lines: SW-480 human colon adenocarcinoma cells and a specially engineered SW-480 cell line overexpressing PTGR1 (PTGR1-480) were utilized to assess the role of this enzyme in drug sensitivity.[1]
-
Culture Conditions: Cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assay (MTT Assay):
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells were treated with a range of concentrations of either this compound or acylfulvene.
-
After a 72-hour incubation period, the drug-containing medium was removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
-
DNA Adduct Quantification by Mass Spectrometry
-
Cell Treatment and DNA Isolation:
-
SW-480 and PTGR1-480 cells were treated with either this compound or acylfulvene at specified concentrations for various time points.
-
Following treatment, genomic DNA was isolated from the cells using standard DNA extraction protocols (e.g., phenol-chloroform extraction or commercial kits).
-
-
DNA Digestion: The isolated DNA was enzymatically digested to its constituent nucleosides using a cocktail of enzymes such as DNase I, alkaline phosphatase, and phosphodiesterase.
-
Stable Isotope Dilution Mass Spectrometry:
-
Known amounts of stable isotope-labeled internal standards for the specific DNA adducts of interest were added to the digested DNA samples.
-
The samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The DNA adducts were quantified by comparing the peak areas of the endogenous adducts to those of the internal standards.[1]
-
Visualizing the Mechanisms
Acylfulvene Bioactivation and DNA Adduct Formation
Caption: Acylfulvene's bioactivation pathway.
This compound Mechanism of Action
Caption: this compound's generalized mechanism of action.
Experimental Workflow for Cytotoxicity and DNA Adduct Analysis
Caption: Workflow for cytotoxicity and DNA adduct analysis.
Conclusion
This compound and acylfulvene, while structurally related, present a compelling case study in how minor chemical modifications can dramatically alter biological activity and therapeutic potential. Acylfulvene's reliance on PTGR1 for bioactivation provides a basis for its selective cytotoxicity against cancer cells, a feature not observed with the more broadly toxic this compound. The formation of specific DNA adducts is the common endpoint for both compounds, but the pathways leading to this damage are distinct. Understanding these differences is crucial for the ongoing development of targeted cancer therapies. This guide provides a foundational comparison to inform further research and drug development efforts in this area.
References
- 1. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved efficacy of acylfulvene in colon cancer cells when combined with a nuclear excision repair inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Depurinating acylfulvene-DNA adducts: characterizing cellular chemical reactions of a selective antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Genomics of Illudin S-Sensitive vs. -Resistant Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genomic underpinnings of resistance to potent anti-cancer compounds like Illudin S is paramount for developing effective therapeutic strategies. This guide provides a comparative overview of the genomic landscapes of cells sensitive and resistant to this compound, supported by experimental data and detailed methodologies.
This compound, a sesquiterpene natural product, exhibits significant cytotoxic activity by inducing DNA lesions. The primary mechanism for repairing this damage is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. Consequently, the genomic status of this and other DNA repair pathways is a critical determinant of cellular sensitivity or resistance to this compound.
Data Presentation: Genomic Alterations in this compound Resistance
Acquired resistance to this compound is a multifactorial process involving genetic and epigenetic alterations. Below are illustrative tables summarizing potential quantitative genomic differences observed between this compound-sensitive and -resistant cells. These examples are based on the known mechanisms of action and resistance to DNA damaging agents.
Table 1: Illustrative Differential Gene Expression in this compound-Resistant Cells
| Gene | Pathway | Fold Change (Resistant vs. Sensitive) | Putative Role in Resistance |
| POLH (DNA Polymerase Eta) | Translesion Synthesis | ↑ 5.2 | Error-prone bypass of DNA lesions |
| REV3L (DNA Polymerase Zeta) | Translesion Synthesis | ↑ 4.8 | Error-prone bypass of DNA lesions |
| ERCC6 (CSB) | TC-NER | ↓ 3.5 | Inactivation of TC-NER can lead to tolerance in some contexts |
| XPA | Nucleotide Excision Repair | ↓ 2.9 | General NER deficiency can alter response to specific DNA lesions |
| ABCC1 (MRP1) | Drug Efflux | ↑ 6.1 | Increased efflux of the drug from the cell |
Table 2: Illustrative Somatic Mutations in this compound-Resistant Cells
| Gene | Mutation Type | Variant | Pathway | Consequence |
| ERCC2 (XPD) | Missense | p.Arg683Trp | TC-NER | Altered helicase activity, impacting DNA repair initiation.[1][2] |
| ERCC3 (XPB) | Frameshift | p.Gly452fs | TC-NER | Truncated, non-functional protein, impairing TC-NER.[1][2] |
| TP53 | Missense | p.Arg248Gln | Cell Cycle Control | Inactivation of p53-mediated apoptosis |
| ATR | Missense | p.Leu2109Pro | DNA Damage Response | Altered checkpoint signaling |
Signaling Pathways in this compound Action and Resistance
The cellular response to this compound is primarily governed by DNA damage recognition and repair pathways. The following diagrams illustrate the key signaling cascades involved.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are representative protocols for key experiments in the study of this compound resistance.
1. Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.
-
Cell Culture: Maintain the parental cancer cell line (e.g., A549, HCT116) in its recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Induction of Resistance:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Once the cells have recovered and reached 80-90% confluency, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat this process of stepwise concentration increase for several months.
-
-
Verification of Resistance:
-
Periodically determine the IC50 of the treated cell population to monitor the development of resistance.
-
Once a stable resistant phenotype is achieved (e.g., >10-fold increase in IC50), culture the cells in drug-free medium for several passages to ensure the stability of the resistant phenotype.
-
Isolate single-cell clones of the resistant population for downstream genomic analysis.
-
2. Whole-Exome Sequencing (WES) of Sensitive and Resistant Cells
This protocol outlines the steps for identifying somatic mutations that may contribute to this compound resistance.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (sensitive) and the derived this compound-resistant cell lines using a commercial DNA extraction kit.
-
Library Preparation:
-
Quantify and assess the quality of the extracted DNA.
-
Fragment the genomic DNA to an average size of 150-200 bp.
-
Perform end-repair, A-tailing, and adapter ligation.
-
-
Exome Capture: Hybridize the prepared DNA libraries to an exome capture probe set (e.g., Agilent SureSelect Human All Exon V8).
-
Sequencing: Sequence the captured libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to achieve a mean target coverage of >100x.
-
Data Analysis:
-
Align the sequencing reads to the human reference genome (e.g., hg38).
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Compare the somatic mutations present in the resistant cells to the parental cells to identify resistance-specific genetic alterations.
-
Annotate the identified variants to determine their potential functional impact.
-
3. RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis
This protocol details the methodology for comparing the transcriptomes of sensitive and resistant cells.
-
RNA Extraction: Isolate total RNA from sensitive and resistant cell lines (in biological triplicates) using a commercial RNA extraction kit.
-
Library Preparation:
-
Assess the quality and quantity of the extracted RNA.
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform to generate at least 20 million reads per sample.
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the sensitive and resistant cell lines to identify genes with significantly altered expression.
-
Conduct pathway analysis on the differentially expressed genes to identify enriched biological pathways.
-
4. CRISPR-Cas9 Knockout Screen to Identify Genes Conferring this compound Resistance
This protocol describes a genome-wide loss-of-function screen to identify genes whose inactivation leads to this compound resistance.
-
Cell Line Preparation: Generate a stable Cas9-expressing cell line from the parental sensitive cells.
-
Lentiviral Library Transduction: Transduce the Cas9-expressing cells with a genome-wide CRISPR knockout library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single guide RNA.
-
Drug Selection:
-
After a period of recovery and expansion, treat the transduced cell population with this compound at a concentration that kills the majority of the cells (e.g., IC80-IC90).
-
Culture the surviving cells until they have repopulated the culture vessel.
-
-
Genomic DNA Extraction and Sequencing:
-
Isolate genomic DNA from the this compound-treated (resistant) population and an untreated control population.
-
Amplify the integrated guide RNA sequences from the genomic DNA by PCR.
-
Sequence the amplified guide RNAs using a high-throughput sequencer.
-
-
Data Analysis:
-
Quantify the abundance of each guide RNA in the treated and control populations.
-
Identify guide RNAs that are significantly enriched in the this compound-treated population, as these target genes whose knockout confers resistance.
-
Experimental Workflow Diagrams
References
- 1. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound sensitivity in DNA repair-deficient Chinese hamster cells. Unusually high sensitivity of ERCC2 and ERCC3 DNA helicase-deficient mutants in comparison to other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Irofulven: A Less Toxic and More Targeted Alternative to Illudin S for Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for potent anti-cancer agents with favorable safety profiles is a continuous endeavor. In this context, Irofulven (B1672183), a semi-synthetic derivative of the natural fungal toxin Illudin S, has emerged as a promising candidate, demonstrating significant antitumor activity with a notably improved therapeutic window. This guide provides an objective comparison of Irofulven and this compound, supported by experimental data, detailed methodologies, and pathway visualizations to aid in understanding their distinct characteristics.
Irofulven (6-hydroxymethylacylfulvene) was developed to mitigate the severe toxicity associated with its parent compound, this compound, a sesquiterpene isolated from the Omphalotus illudens (Jack-o'-lantern) mushroom.[1] While both compounds share a fundamental mechanism of action by inducing DNA damage, key structural differences contribute to Irofulven's reduced toxicity and enhanced tumor selectivity.
Mechanism of Action: A Shared Pathway with a Critical Divergence
Both Irofulven and this compound are classified as DNA alkylating agents.[1] Upon entering cells, they are metabolically activated to form reactive intermediates that covalently bind to DNA, creating bulky adducts.[2][3] This DNA damage obstructs essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][5][6]
A crucial aspect of their mechanism lies in the cellular response to the DNA damage they inflict. The DNA lesions created by Irofulven and this compound are primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2][3][7][8] This pathway is specifically designed to repair DNA damage that blocks transcribing RNA polymerase.[2] Consequently, cancer cells with deficiencies in the TC-NER pathway exhibit heightened sensitivity to both compounds.[2][9][10] This synthetic lethal relationship provides a basis for targeted therapy, suggesting that patients with tumors harboring mutations in TC-NER genes, such as ERCC2 and ERCC3, may derive the most benefit from these agents.[10]
The key difference in their mechanism that likely contributes to Irofulven's improved therapeutic index is its metabolic activation. While both are pro-drugs, the specific enzymes and the reactivity of the resulting intermediates may differ, leading to variations in off-target effects and overall toxicity.
Comparative Efficacy and Antitumor Activity
Preclinical studies have consistently demonstrated the potent antitumor activity of both this compound and Irofulven across a range of cancer cell lines and in vivo models. However, Irofulven often exhibits comparable or superior efficacy at lower, less toxic concentrations.
In Vitro Cytotoxicity
Studies comparing the cytotoxic effects of Irofulven and this compound in various cancer cell lines have shown that this compound is significantly more potent, but also indiscriminately toxic. Irofulven, while still a potent cytotoxic agent, displays a more favorable differential between cancer and normal cells. One study found Irofulven to be approximately 50 times less toxic to human fibroblasts than this compound.[9]
| Cell Line | Compound | IC50 (Concentration for 50% Inhibition) | Reference |
| Human Fibroblasts | This compound | ~1 ng/mL | [9] |
| Human Fibroblasts | Irofulven | ~50 ng/mL | [9] |
| SW-480 (Colon Cancer) | This compound | 10-14 nM | [11] |
| SW-480 (Colon Cancer) | Irofulven (as Acylfulvene) | 301 nM | [11] |
| A498 (Kidney Cancer) | Irofulven | ~0.1 µM | |
| PC-3 (Prostate Cancer) | Irofulven | ~0.5 µM | [2] |
| DU-145 (Prostate Cancer) | Irofulven | ~0.3 µM | [2] |
In Vivo Antitumor Activity
Xenograft models have further substantiated the potent antitumor activity of Irofulven. In a human ovarian cancer xenograft model (SK-OV-3), Irofulven treatment resulted in a 25% partial shrinkage rate and 82% tumor growth inhibition in the remaining animals, whereas paclitaxel (B517696) showed no significant effect.[7] Similarly, in prostate cancer models (PC-3 and DU-145), Irofulven demonstrated strong antitumor activity, both as a monotherapy and in combination with other chemotherapeutic agents like mitoxantrone (B413) and docetaxel (B913).[2]
Toxicity Profile: The Decisive Advantage of Irofulven
The primary driver for the development of Irofulven was the significant toxicity of this compound. This compound has been shown to cause severe damage to the digestive tract in animal models.[12] Clinical development of this compound was hampered by its narrow therapeutic window and unacceptable toxicity.
Irofulven, while not devoid of side effects, has a more manageable toxicity profile. Phase I and II clinical trials have identified the dose-limiting toxicities of Irofulven to include myelosuppression (thrombocytopenia and neutropenia), gastrointestinal effects (nausea and vomiting), and renal dysfunction.[13][14][15] Visual disturbances have also been reported as a notable side effect.[16] However, these toxicities are generally manageable with appropriate supportive care and dose adjustments.[14][16]
| Compound | Key Toxicities | Reference |
| This compound | Severe gastrointestinal damage | [12] |
| High general cytotoxicity | ||
| Irofulven | Myelosuppression (thrombocytopenia, neutropenia) | [14][15] |
| Nausea and vomiting | [13][16] | |
| Renal dysfunction | [13][14] | |
| Visual disturbances | [16] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Irofulven and this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Irofulven or this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period corresponding to two to three cell doubling times (typically 48-72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Activity in a Xenograft Model
Objective: To evaluate the antitumor efficacy of Irofulven and this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (length x width²) / 2.
-
Animal Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration: Irofulven or this compound is administered to the treatment groups via an appropriate route (e.g., intravenous or intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and body weight are measured two to three times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or when the animals show signs of excessive toxicity.
-
Data Analysis: Antitumor activity is assessed by comparing the tumor growth in the treated groups to the control group. Endpoints such as tumor growth inhibition (TGI), tumor growth delay (TGD), and the number of partial or complete responses are calculated.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Mechanism of action for Irofulven and this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of a synthetic lethal relationship between nucleotide excision repair (NER) deficiency and irofulven sensitivity in urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I clinical and pharmacokinetic trial of irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of irofulven against human pancreatic carcinoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repub.eur.nl [repub.eur.nl]
- 9. Identification of a Synthetic Lethal Relationship between Nucleotide Excision Repair Deficiency and Irofulven Sensitivity in Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Enhanced antitumor activity of irofulven in combination with antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor activity of irofulven monotherapy and in combination with mitoxantrone or docetaxel against human prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Illudin S and its Analog Irofulven Demonstrate Efficacy in Cisplatin-Resistant Ovarian Cancer Models
For Immediate Release
[City, State] – [Date] – New comparative data reveals the potential of Illudin S, a sesquiterpene compound, and its semi-synthetic derivative, Irofulven (B1672183), in overcoming cisplatin (B142131) resistance in ovarian cancer. This guide provides a comprehensive overview of the efficacy, mechanisms of action, and experimental data supporting the use of these compounds as a promising therapeutic strategy for patients with cisplatin-resistant ovarian cancer.
Executive Summary
Cisplatin resistance is a major clinical challenge in the management of ovarian cancer, leading to poor prognosis and limited treatment options.[1][2][3] this compound and its analog Irofulven have emerged as potent antitumor agents with a unique mechanism of action that circumvents common cisplatin resistance pathways.[4] Experimental evidence demonstrates that Irofulven retains significant cytotoxic activity in cisplatin-resistant ovarian cancer cell lines, suggesting its potential as a valuable alternative or combination therapy. This guide presents a detailed comparison of the efficacy of this compound/Irofulven with cisplatin and other alternative treatments, supported by experimental data and detailed protocols for researchers.
Comparative Efficacy in Cisplatin-Resistant Ovarian Cancer Cell Lines
The cytotoxic activity of Irofulven has been evaluated in well-characterized cisplatin-resistant ovarian cancer cell lines, A2780/CP70 and 2008 C13*. The data indicates that while one cell line showed a low level of cross-resistance, the other demonstrated increased sensitivity to Irofulven compared to its cisplatin-sensitive counterpart.
| Cell Line | Drug | IC50 (µM) | Fold Resistance/Sensitivity vs. Parental Line | Reference |
| A2780 (Parental) | Cisplatin | 0.65 | - | [5] |
| A2780cis (Resistant) | Cisplatin | 13.4 | 20.8-fold resistant | [5] |
| A2780/CP70 (Resistant) | Cisplatin | ~7-fold resistant | 7-fold resistant | [4] |
| Irofulven | - | 2-fold cross-resistant | [4] | |
| 2008 (Parental) | Cisplatin | - | - | [4] |
| 2008 C13 (Resistant)* | Cisplatin | - | - | [4] |
| Irofulven | - | 3-fold more sensitive | [4] |
Alternative Therapies for Cisplatin-Resistant Ovarian Cancer
Several alternative therapeutic agents are being investigated for the treatment of cisplatin-resistant ovarian cancer. The following table provides a summary of their efficacy in relevant cell line models.
| Drug | Ovarian Cancer Cell Line | IC50 (µM) | Reference |
| Salinomycin | A2780 CDDP (cisplatin-resistant) | - | [5] |
| FALP1 (Fatty Acid-Like Pt(IV) Prodrug) | A2780cis (cisplatin-resistant) | 3.99 ± 0.91 | [6] |
| Wedelolactone | A2780cisR (cisplatin-resistant) | 13.41 ± 0.99 | [7] |
| delta 7-PGA1 | A2780AD (doxorubicin/cisplatin-resistant) | - | [8] |
| delta 12-PGJ2 | A2780AD (doxorubicin/cisplatin-resistant) | - | [8] |
Mechanism of Action: this compound/Irofulven vs. Cisplatin
The distinct mechanisms of action of this compound/Irofulven contribute to their efficacy in cisplatin-resistant models.
This compound/Irofulven: this compound and its analogs are classified as alkylating agents that covalently bind to macromolecules, including DNA.[4] This interaction induces DNA damage, leading to cell cycle arrest, primarily in the S phase, and subsequent apoptosis.[3][9] A key feature of their mechanism is that the DNA lesions they create are not efficiently repaired by the global nucleotide excision repair (NER) system, a common mechanism of cisplatin resistance.[10] Instead, these lesions are primarily processed through transcription-coupled NER (TC-NER).
Cisplatin Resistance: Cisplatin resistance in ovarian cancer is a multifactorial phenomenon involving several key pathways:
-
Reduced Intracellular Drug Accumulation: Decreased expression of copper transporter 1 (CTR1) and increased expression of efflux pumps like ATP7A/B and multidrug resistance-associated proteins (MRPs) limit the amount of cisplatin reaching its target.[2][11]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly NER, allows cancer cells to efficiently remove cisplatin-DNA adducts.[2]
-
Increased Drug Detoxification: Elevated levels of glutathione (B108866) (GSH) and metallothioneins can inactivate cisplatin before it binds to DNA.[2]
-
Altered Signaling Pathways: Activation of pro-survival signaling pathways, such as PI3K/Akt/mTOR and EGFR/ErbB2, can override the apoptotic signals induced by cisplatin.[12][13]
Signaling Pathways
Caption: this compound/Irofulven mechanism of action.
Caption: Key mechanisms of cisplatin resistance in ovarian cancer.
Experimental Protocols
Cell Lines and Culture
-
A2780: Human ovarian cancer cell line (cisplatin-sensitive).
-
A2780/CP70 (A2780cisR): Cisplatin-resistant variant of A2780.
-
2008: Human ovarian cancer cell line (cisplatin-sensitive).
-
2008 C13:* Cisplatin-resistant variant of 2008.
-
Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Caption: General workflow for an MTT cytotoxicity assay.
-
Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Expose cells to a range of concentrations of this compound, Irofulven, or cisplatin for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Clonogenic Survival Assay: This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival and reproductive integrity.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Drug Treatment: Treat the cells with the desired drug concentrations for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Conclusion and Future Directions
The presented data strongly suggests that this compound and its analog Irofulven have significant potential in the treatment of cisplatin-resistant ovarian cancer. Their unique mechanism of action, which is not substantially compromised by common cisplatin resistance pathways, makes them attractive candidates for further preclinical and clinical investigation. Future studies should focus on in vivo models to validate these in vitro findings and explore optimal combination strategies with other chemotherapeutic agents to enhance therapeutic efficacy and overcome drug resistance in ovarian cancer.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Molecular mechanisms of cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overcoming Resistance to Platinum-Based Drugs in Ovarian Cancer by Salinomycin and Its Derivatives—An In Vitro Study | MDPI [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of irofulven against human pancreatic carcinoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Role of the Akt/mTOR survival pathway in cisplatin resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring cisplatin resistance in ovarian cancer through integrated bioinformatics approach and overcoming chemoresistance with sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Illudin S and Doxorubicin in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer drug discovery, both natural compounds and synthetic agents continue to provide a rich pipeline of potential therapeutics. This guide offers a detailed, head-to-head comparison of Illudin S, a natural sesquiterpene, and Doxorubicin (B1662922), a well-established anthracycline antibiotic, for their potential applications in oncology research and development.
At a Glance: this compound vs. Doxorubicin
| Feature | This compound | Doxorubicin |
| Origin | Natural product from Omphalotus mushrooms | Semi-synthetic, derived from Streptomyces peucetius |
| Primary Mechanism of Action | DNA alkylating agent, causing DNA damage that stalls replication and transcription forks.[1] | DNA intercalator and Topoisomerase II inhibitor.[2] |
| Cellular Uptake | Energy-dependent transport mechanism.[3] | Passive diffusion and transporter-mediated uptake. |
| Resistance Profile | Effective against some multi-drug resistant (MDR) cell lines.[4] | Subject to resistance mediated by efflux pumps like P-glycoprotein (P-gp). |
| Toxicity Profile | High toxicity, particularly in the lung and liver, indicating a narrow therapeutic window.[1] | Cardiotoxicity is a major dose-limiting factor. Other toxicities include myelosuppression, mucositis, and nausea.[5] |
Data Presentation: A Quantitative Comparison
Direct head-to-head quantitative comparisons of this compound and doxorubicin in the same cancer cell lines under identical experimental conditions are limited in publicly available literature. However, the following tables summarize reported IC50 values for each compound across various cancer cell lines to provide a general sense of their cytotoxic potency.
Table 1: Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 | Exposure Time | Assay |
| HL-60 | Human Promyelocytic Leukemia | 6-11 nM | - | - |
| Various Human Tumor Cell Lines | Myelocytic Leukemia, Epidermoid, Lung, Ovarian, Breast Carcinoma | Selectively toxic with ≤ 2 hr exposure | ≤ 2 hr | - |
Table 2: Reported IC50 Values for Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| AMJ13 | Breast Cancer | 223.6 µg/ml | 72 hours | MTT |
| Hela | Cervical Cancer | Varies (e.g., ~1 µM) | 72 hours | MTT |
| MDA-MB-231 | Breast Cancer | ~0.9 µM | 24 hours | Cell Viability Assay |
| MCF7 | Breast Cancer | ~2.2 µM | 24 hours | Cell Viability Assay |
| Caco-2 | Colorectal Cancer | - | - | - |
| HepG2 | Liver Cancer | Varies | 24, 48, 72 hours | Cell Viability Assay |
| A549 | Lung Cancer | Varies | - | - |
| PC3 | Prostate Cancer | Varies | - | - |
IC50 values for doxorubicin can vary significantly depending on the cell line, exposure time, and assay method used.[6][7][8]
Mechanism of Action and Signaling Pathways
This compound: A Genotoxic Assault
This compound exerts its cytotoxic effects primarily by inducing DNA damage.[1] It acts as a potent alkylating agent, forming covalent adducts with DNA. This damage physically obstructs the progression of both DNA replication and transcription machinery, leading to stalled replication and transcription forks.[1] The cellular response to this damage is critical for determining cell fate. The DNA lesions created by this compound are primarily recognized and repaired by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1][9] Cells deficient in components of the TC-NER pathway exhibit heightened sensitivity to this compound. The sustained presence of irreparable DNA damage ultimately triggers downstream signaling cascades leading to cell cycle arrest and apoptosis.
References
- 1. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repub.eur.nl [repub.eur.nl]
- 9. researchgate.net [researchgate.net]
Validating the Anti-proliferative Effects of Illudin S and its Analogs In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-proliferative effects of Illudin S and its more clinically relevant analog, Irofulven (B1672183) (6-hydroxymethylacylfulvene, HMAF). The guide synthesizes experimental data from various preclinical xenograft models and details the methodologies employed in these key studies.
This compound, a natural sesquiterpene toxin produced by the Omphalotus mushroom, has demonstrated potent cytotoxic activity. However, early in vivo studies in rodent models revealed a narrow therapeutic index, limiting its clinical development. This led to the synthesis of this compound analogs, with Irofulven emerging as a promising anti-cancer agent with a more favorable toxicity profile and significant anti-proliferative activity across a range of human tumor xenografts.[1][2][3] This guide focuses on the in vivo validation of Irofulven's efficacy, often in comparison to standard-of-care chemotherapeutic agents.
Comparative Efficacy of Irofulven in Human Tumor Xenograft Models
The anti-proliferative effects of Irofulven have been extensively studied in vivo, primarily using human tumor cell line-derived xenograft (CDX) models in immunocompromised mice. These studies have demonstrated Irofulven's potency as a single agent and in combination with other chemotherapy drugs in various cancer types, including pancreatic, prostate, and lung cancer.
Pancreatic Cancer
In preclinical models of pancreatic cancer, Irofulven has shown remarkable efficacy, particularly in combination with gemcitabine.
Table 1: In Vivo Efficacy of Irofulven in Pancreatic Cancer Xenograft Model (MiaPaCa)
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Complete Responses (CR) | Reference |
| Irofulven (3 mg/kg) + Gemcitabine (40 mg/kg) | Intermittent (q3dx4) | - | 5/10 | [4] |
| Irofulven (3 mg/kg) + Gemcitabine (80 mg/kg) | Intermittent (q3dx4) | - | 10/10 | [4] |
| Irofulven (Monotherapy) | Daily and Intermittent | Curative Activity | Not specified | [3] |
| Gemcitabine (Monotherapy) | Not specified | Minimal activity (13% TGI) | Not specified | [4] |
Prostate Cancer
Studies using androgen-independent prostate cancer xenografts have also highlighted the potent anti-tumor activity of Irofulven, both as a monotherapy and in combination regimens.
Table 2: In Vivo Efficacy of Irofulven in Prostate Cancer Xenograft Models (PC-3 and DU-145)
| Treatment Group | Xenograft Model | Key Findings | Reference |
| Irofulven + Mitoxantrone (B413) | PC-3 and DU-145 | Enhanced antitumor activity | [5] |
| Irofulven + Docetaxel (B913) | PC-3 | Additive combination effects | [5] |
| Irofulven + Docetaxel | DU-145 | Curative activity (8/10 CR) | [5] |
Lung Cancer
The MV522 human lung carcinoma xenograft model has been frequently used to evaluate the efficacy of Irofulven in combination with various DNA damaging agents.
Table 3: In Vivo Efficacy of Irofulven in Lung Cancer Xenograft Model (MV522)
| Treatment Group | Key Findings | Reference |
| Irofulven + Thiotepa | Strong synergistic (supra-additive) activity, complete cures in the majority of animals | [1] |
| Irofulven + Mitomycin C | Strong synergistic (supra-additive) activity, complete cures in the majority of animals | [1] |
| Irofulven + Platinum-derived agents (e.g., Cisplatin) | Synergistic or super-additive interaction | [6] |
| Irofulven + Melphalan or Chlorambucil | Synergistic or super-additive interaction | [6] |
| Dehydroilludin M (another this compound analog) | Inhibited xenograft growth and prolonged lifespan; efficacy equaled that of mitomycin C | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key in vivo experiments cited in this guide.
Human Tumor Xenograft Models
-
Cell Lines: Human cancer cell lines such as MiaPaCa (pancreatic), PC-3 and DU-145 (prostate), and MV522 (lung) are cultured under standard conditions.
-
Animals: Immunocompromised mice, typically athymic nude mice or SCID mice, are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells) is mixed with Matrigel and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers, and calculated using the formula: (length × width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. Drugs are administered via various routes, including intraperitoneal (i.p.) or intravenous (i.v.), following specific dosing schedules (e.g., daily for 5 days, or intermittently).
-
Efficacy Evaluation: The primary endpoints for efficacy are typically tumor growth inhibition (TGI) and the number of complete responses (CR), where the tumor is no longer palpable. Animal body weight is also monitored as an indicator of toxicity.
Mechanism of Action: DNA Damage and Repair
The anti-proliferative effects of this compound and its analogs stem from their ability to induce DNA damage. Inside the cell, these compounds are metabolized into unstable intermediates that covalently bind to DNA, forming adducts.[7] These DNA lesions are unique in that they are largely ignored by the global genome repair pathway of the nucleotide excision repair (NER) system.[6][7] Instead, their repair is critically dependent on the transcription-coupled nucleotide excision repair (TC-NER) pathway.[7][8] This selective mechanism of DNA repair provides a rationale for the synergistic effects observed when Irofulven is combined with other DNA damaging agents that are repaired via the global NER pathway. The overwhelming of two distinct points in the NER system is thought to lead to prolonged stalling of transcription forks and subsequent induction of apoptosis.[6]
Caption: Xenograft Model Workflow
Caption: Irofulven Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo studies on the anticancer activity of dehydroilludin M [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of irofulven against human pancreatic carcinoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Antitumor activity of irofulven monotherapy and in combination with mitoxantrone or docetaxel against human prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergy of irofulven in combination with other DNA damaging agents: synergistic interaction with altretamine, alkylating, and platinum-derived agents in the MV522 lung tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cellular Targets of Illudin S: A Comparative Guide Using CRISPR/Cas9 Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudin S is a potent sesquiterpene natural product with significant antitumor activity. Its mechanism of action has been a subject of extensive research, with evidence pointing towards its role as a DNA-damaging agent. This guide provides a comprehensive comparison of methodologies for validating the cellular targets and mechanism of action of this compound, with a primary focus on the powerful CRISPR/Cas9 gene-editing technology. While traditional drug development often focuses on a single protein target, evidence suggests this compound may not follow this paradigm. A recent chemical proteomic analysis indicated that this compound interacts with multiple proteins in a non-selective manner, suggesting its primary cytotoxic effects are a result of DNA alkylation rather than binding to a specific protein.[1][2] Therefore, for this compound, "target validation" extends to confirming its mechanism of action and identifying the genetic factors that influence cellular sensitivity.
CRISPR/Cas9-Based Target Validation of this compound
CRISPR/Cas9 technology offers a precise and efficient way to dissect the cellular pathways affected by this compound and to identify genes that mediate its cytotoxic effects. By creating clean genetic knockouts, CRISPR/Cas9 provides a powerful tool to validate the role of specific genes and pathways in the drug's mechanism of action. Genome-wide CRISPR screens have been instrumental in studying resistance to this compound, revealing the critical role of the transcription-coupled nucleotide excision repair (TC-NER) pathway in repairing this compound-induced DNA lesions.[3]
Experimental Workflow: CRISPR/Cas9-Mediated Validation
The following diagram outlines a typical workflow for validating a putative gene involved in the this compound response using CRISPR/Cas9.
CRISPR/Cas9 workflow for generating and validating a knockout cell line.
Quantitative Data Presentation
A key outcome of this workflow is the quantitative comparison of drug sensitivity between wild-type (WT) and knockout (KO) cells. A significant shift in the half-maximal inhibitory concentration (IC50) provides strong evidence for the role of the targeted gene in the cellular response to this compound.
| Cell Line | Target Gene | IC50 of this compound (nM) | Fold Change in Resistance | Reference |
| SW-480 | N/A (WT) | 14 | - | [4] |
| PTGR1-480 | N/A (WT) | 10 | - | [4] |
| Human Fibroblasts | N/A (WT) | 0.08 - 0.26 (24-72h) | - | [5] |
| Hypothetical | Gene X (KO) | 150 | ~10-15 | N/A |
Note: The "Hypothetical Gene X (KO)" data is illustrative of a potential outcome where knocking out a gene involved in this compound's mechanism of action leads to increased resistance.
Comparison with Alternative Target Validation Methods
While CRISPR/Cas9 is a powerful tool, other methods have been traditionally used for target validation. The following table provides a comparison of these techniques.
| Feature | CRISPR/Cas9 (Knockout) | RNA interference (siRNA/shRNA) | Small Molecule Inhibitors |
| Mechanism | Permanent gene disruption | Transient mRNA degradation | Direct protein inhibition |
| Effect | Complete loss of function | Incomplete knockdown | Often incomplete inhibition |
| Specificity | High (gRNA dependent) | Prone to off-target effects | Variable, off-target effects are common |
| Duration | Permanent and heritable | Transient (days to weeks) | Dependent on compound half-life |
| Time to Result | Longer (requires clonal selection) | Faster (transient transfection) | Immediate |
| Use in this compound Research | Identifying genes modulating sensitivity | Limited use reported | Not applicable for validating a non-protein target |
This compound Signaling Pathway: DNA Damage and Repair
This compound exerts its cytotoxic effects by inducing DNA lesions that stall DNA replication and transcription.[3] The primary mechanism for repairing this damage is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[6][7] Cells with defects in the TC-NER pathway are hypersensitive to this compound.[7]
Simplified signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Experimental Protocols
CRISPR/Cas9-Mediated Gene Knockout for this compound Target Validation
1. gRNA Design and Cloning:
-
Design 2-3 single guide RNAs (sgRNAs) targeting a candidate gene using a reputable online tool.
-
Synthesize and clone the sgRNAs into a lentiviral expression vector containing a selection marker (e.g., puromycin (B1679871) resistance).
2. Lentivirus Production and Transduction:
-
Co-transfect the sgRNA-containing lentiviral vector and packaging plasmids into HEK293T cells.
-
Harvest the lentiviral particles after 48-72 hours.
-
Transduce the target cancer cell line (e.g., a cell line known to be sensitive to this compound) with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
3. Selection and Clonal Isolation:
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Perform single-cell sorting or limiting dilution to isolate individual clones.
4. Knockout Verification:
-
Expand individual clones and extract genomic DNA and protein.
-
Verify the gene knockout by Sanger sequencing of the targeted locus and by Western blotting to confirm the absence of the protein.
5. Phenotypic Analysis:
-
Seed wild-type and verified knockout cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 values for both wild-type and knockout cell lines and determine the fold change in resistance.
Conclusion
CRISPR/Cas9 technology provides a robust and precise platform for dissecting the complex mechanism of action of this compound. While a traditional single protein target for this compound remains elusive, CRISPR-based approaches are invaluable for identifying and validating the cellular pathways and genetic determinants that govern its potent antitumor activity. This knowledge is critical for the future development of this compound analogs and for identifying patient populations that are most likely to respond to this class of compounds.
References
- 1. A Chemical Proteomic Analysis of Illudin‐Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mutational impact of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of acylfulvene- and this compound-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
Safety Operating Guide
Personal protective equipment for handling Illudin S
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Illudin S. The following procedures are designed to ensure the safe execution of laboratory work and proper disposal of this potent antitumor sesquiterpene.
Personal Protective Equipment (PPE)
Effective use of personal protective equipment is the first line of defense against exposure to this compound. A multi-layered PPE approach is mandatory to prevent inhalation, skin, and eye contact. The required PPE varies depending on the laboratory activity.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator | • Perform in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.• Use anti-static weighing paper and tools to prevent dust generation.[1]• Change gloves immediately if contaminated.[1] |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields | • Handle all solutions within a chemical fume hood to avoid splashes and aerosol generation.[1]• Ensure vials and tubes are securely capped. |
| Cell Culture and In Vitro Assays | • Nitrile Gloves• Lab Coat• Safety Glasses | • Conduct all procedures in a certified biological safety cabinet (BSC).[1]• Dispose of all contaminated media and consumables as chemical waste.[1] |
| Spill Cleanup | • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Face Shield• N95 or higher Respirator | • Evacuate and secure the area immediately.• Use an appropriate chemical spill kit.• Absorb liquids with inert material and carefully sweep up solids to avoid creating dust.[1] |
Toxicity Data
This compound is a cytotoxic compound with significant antitumor activity. The following table summarizes key toxicity values.
| Metric | Value | Species/Cell Line | Reference |
| LD50 (Intravenous) | 30 mg/kg | Mouse | |
| IC50 | 6-11 nM | Myeloid and T-lymphocyte leukemia cells | [2] |
| IC50 (2-hour exposure) | 11 nM (2.9 ng/ml) | HL60 cells | [3] |
| Cytotoxicity (24-72 hours) | 0-0.26 nM | Human fibroblasts | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 2.64 mg of this compound (Molecular Weight: 264.32 g/mol ) in 1 mL of DMSO.
-
Dissolution: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4] When stored at -80°C, it is recommended to use it within 6 months. When stored at -20°C, use within 1 month.[4]
-
Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for your experiments.
Mechanism of Action: DNA Damage and Repair
This compound is a potent DNA-damaging agent. Inside the cell, it is converted to unstable metabolites that form DNA lesions.[5][6] These lesions are not repaired by global genome nucleotide excision repair (NER) but are exclusively processed by transcription-coupled NER and replication-coupled repair pathways.[5][6] This mechanism of action leads to a block of the cell cycle at the G1-S phase interface.[2][4]
Caption: this compound is intracellularly converted to metabolites that induce DNA lesions, leading to transcription and replication blocks, cell cycle arrest, and apoptosis.
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.[7]
-
Wear suitable protective clothing, including gloves, lab coat, and eye protection.[7]
-
Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[7]
-
Store in a tightly sealed container in a cool, dry place as recommended on the product insert.
First Aid Measures:
-
After inhalation: Move to fresh air. If breathing is difficult, give oxygen. Consult a doctor.[7]
-
After skin contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[7]
-
After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[7]
-
After swallowing: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[7]
Disposal Plan: All disposable PPE and materials that have come into contact with this compound must be treated as chemical waste.[1]
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste (e.g., unused solutions, cell culture media) in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all hazardous waste according to your institution's and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RePub, Erasmus University Repository: Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways. [repub.eur.nl]
- 6. Anti-tumour compounds this compound and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
